Ethyl apovincaminate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-RBBKRZOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904848 | |
| Record name | (-)-Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42971-12-0 | |
| Record name | 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid, 13a-ethyl-2,3,5,6,13a,13b-hexahydro-, ethyl ester, (13aR,13bR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42971-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl apovincaminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Vinpocetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl Apovincaminate
For Researchers, Scientists, and Drug Development Professionals
December 18, 2025
Abstract
Ethyl apovincaminate, commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine. For decades, it has been utilized in the management of cerebrovascular and cognitive disorders. Its therapeutic effects are attributed to a multifaceted mechanism of action that encompasses several key molecular targets and signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its roles as a phosphodiesterase type 1 (PDE1) inhibitor, a voltage-gated sodium channel blocker, and a modulator of inflammatory pathways. This document synthesizes quantitative data from various studies, presents detailed experimental methodologies for key assays, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanisms of Action
This compound exerts its pleiotropic effects through three primary mechanisms:
-
Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular cyclic nucleotide concentrations leads to the relaxation of cerebral vascular smooth muscle, thereby increasing cerebral blood flow.[1][2] This vasodilation is a cornerstone of its therapeutic effect in cerebrovascular disorders.
-
Blockade of Voltage-Gated Sodium Channels (VGSCs): this compound is a state-dependent blocker of voltage-gated sodium channels, showing a higher affinity for the inactivated state of the channel.[3][4] This action stabilizes neuronal membranes, reduces neuronal excitability, and inhibits the release of excitatory neurotransmitters, contributing to its neuroprotective effects.[4][5][6]
-
Anti-inflammatory Effects via IKK/NF-κB Pathway Inhibition: this compound directly inhibits the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[9][10]
Quantitative Data on Molecular Targets
The following tables summarize the inhibitory potency of this compound against its primary molecular targets.
Table 1: Inhibitory Potency against Phosphodiesterase (PDE) Isoforms
| Target PDE Isoform | IC50 Value | Selectivity Profile | Reference(s) |
| PDE1 | ~21 µM | Selective for PDE1 over other PDE families. | [1][11] |
| PDE1A | ~19 µM | Higher affinity for PDE1A/1B than PDE1C. | [1] |
| PDE1A/1B | 8–20 µM | [2][12] | |
| PDE1C | 40–50 µM | [2][13] |
Table 2: Inhibitory Potency against Voltage-Gated Sodium Channels (VGSCs)
| Nav Subtype | IC50 (µM) | Experimental Conditions | Reference(s) |
| NaV1.8 (rat) | 3.5 | Depolarized holding potential (-35 mV) | [14][15] |
| NaV1.8 (rat) | 10.4 | Hyperpolarized holding potential (-90 mV) | [14][15] |
| Cortical Neurons (rat) | 44.2 | Whole-cell patch clamp | [3] |
Table 3: Inhibitory Potency against IκB Kinase (IKK)
| Target | IC50 (µM) | Experimental Conditions | Reference(s) |
| IKKβ | ~17.17 µM | In vitro kinase assay with recombinant IKKβ | [2][16][17] |
| IKK (intracellular) | ~26 µM | IKK immune complex kinase assay in rat aortic vascular smooth muscle cells | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams illustrate generalized workflows for key experiments used to characterize the mechanism of action of this compound.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.8 Inhibition
This protocol is adapted from studies investigating the effect of this compound on tetrodotoxin-resistant sodium channels.[3][14][15]
-
Cell Preparation:
-
Culture ND7/23 cells, a dorsal root ganglion-derived cell line, stably expressing cloned rat NaV1.8 channels.
-
Plate cells onto glass coverslips for recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (CsF is used to block potassium channels).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells into a recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a high-resistance seal (>1 GΩ) with the cell membrane and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -90 mV (hyperpolarized) or -35 mV (depolarized) to assess state-dependent inhibition.
-
-
Data Acquisition:
-
To measure tonic block, apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
-
To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
Record sodium currents before (control) and after the application of various concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current in the absence and presence of the drug.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
-
In Vitro IKKβ Kinase Assay
This protocol is based on the methodology used to determine the direct inhibitory effect of this compound on IKKβ.[7][9][16]
-
Reagents:
-
Recombinant human IKKβ.
-
GST-IκBα (amino acids 1-54) as a substrate.
-
Kinase assay buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 2 mM DTT).
-
[γ-³²P]ATP.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
The IKKβ kinase reaction is performed in the kinase assay buffer.
-
Add recombinant IKKβ to the reaction mixture.
-
Add various concentrations of this compound or vehicle (DMSO) to the reaction.
-
Initiate the kinase reaction by adding GST-IκBα and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα by autoradiography.
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of IKKβ activity relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This is a general protocol for measuring changes in intracellular calcium in response to stimuli, which can be adapted to study the effects of this compound.[5][18]
-
Cell Preparation:
-
Plate cells (e.g., primary cortical neurons or a suitable cell line) on glass coverslips.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer (e.g., HEPES-buffered saline) containing Fura-2 AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
-
Calcium Imaging:
-
Mount the coverslip onto a fluorescence imaging system equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio.
-
Apply a stimulus to induce a calcium response (e.g., a depolarizing agent like veratridine (B1662332) or high potassium).
-
In a parallel experiment, pre-incubate the cells with this compound before applying the stimulus to observe its inhibitory effect.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound to quantify its inhibitory effect.
-
Conclusion
This compound's mechanism of action is complex, involving the modulation of several key cellular processes. Its ability to inhibit PDE1, block voltage-gated sodium channels, and suppress the NF-κB inflammatory pathway provides a strong rationale for its use in cerebrovascular and neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this multifaceted compound. Further research into the interplay of these mechanisms and the identification of additional molecular targets will continue to refine our understanding of this compound's role in neuroprotection and cognitive enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinpocetine preferentially antagonizes quisqualate/AMPA receptor responses: evidence from release and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinpocetine inhibits NF-kappaB-dependent inflammation via an IKK-dependent but PDE-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinpocetine as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. scientificarchives.com [scientificarchives.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Vinpocetine protects inner retinal neurons with functional NMDA glutamate receptors against retinal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl Apovincaminate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl apovincaminate, a synthetic derivative of the alkaloid vincamine (B1683053), and its structurally related derivatives. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the key signaling pathways modulated by these compounds. Experimental protocols for pivotal reactions are provided to facilitate research and development in this area.
Core Synthesis of this compound (Vinpocetine)
This compound, widely known as vinpocetine (B1683063), is a potent cerebrovascular dilator and neuroprotective agent. Its synthesis predominantly originates from (+)-vincamine, an alkaloid extracted from the periwinkle plant (Vinca minor). The core transformation involves a dehydration followed by esterification. Several synthetic strategies have been developed to optimize yield and purity.
A common and efficient method is the one-pot synthesis from (+)-vincamine. This process combines the dehydration of the tertiary hydroxyl group and the transesterification of the methyl ester to an ethyl ester in a single reaction vessel, often catalyzed by a Lewis acid like ferric chloride or through acid catalysis with sulfuric acid in ethanol (B145695).[1] Another approach involves a two-step process where vincamine is first dehydrated to apovincamine (B1665591), which is then esterified to yield this compound.[2]
A patented method describes the dehydration of vincamine in toluene (B28343) using polyphosphoric acid, followed by isolation of the apovincamine intermediate. This intermediate is then reacted with sodium ethoxide in absolute ethanol to produce vinpocetine with high purity.[2]
Experimental Protocol: One-Pot Synthesis of this compound from Vincamine[1]
-
Reaction Setup: To a solution of (+)-vincamine in absolute ethanol, a Lewis acid catalyst (e.g., ferric chloride) is added.
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to approximately 9 with a base such as ammonium (B1175870) hydroxide (B78521).
-
Extraction: The aqueous phase is extracted with an organic solvent like methylene (B1212753) chloride.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is recrystallized from ethanol to yield pure this compound.
Experimental Protocol: Two-Step Synthesis via Apovincamine[2]
Step 1: Dehydration of Vincamine to Apovincamine
-
Reaction Setup: Vincamine is dissolved in toluene in a three-neck flask equipped with a stirrer and a water separator.
-
Dehydration: The mixture is cooled in an ice-water bath, and polyphosphoric acid is added dropwise. The reaction is then heated to 120 °C for 8 hours under vacuum, with nitrogen purging.
-
Isolation of Apovincamine: After completion, the solvent is distilled off. Ethanol and water are added, and the pH is adjusted to 12 with a saturated potassium carbonate solution to precipitate the product. The solid apovincamine is collected by filtration and dried under vacuum.
Step 2: Esterification of Apovincamine to this compound
-
Reaction Setup: Absolute ethanol is placed in a three-neck flask and cooled in an ice-water bath. Sodium ethoxide is added, followed by the apovincamine intermediate after stirring for 30 minutes.
-
Esterification: The reaction mixture is heated in an oil bath at 80 °C for 12 hours.
-
Isolation of this compound: The solvent is evaporated, and the residue is dissolved in hydrochloric acid and extracted with ethyl acetate. The pH of the aqueous phase is adjusted to 12 to precipitate the final product, which is then filtered and dried.
Quantitative Data for this compound Synthesis
| Method | Starting Material | Key Reagents | Yield | Purity | Reference |
| One-Pot Synthesis | (+)-Vincamine | Ferric Chloride, Ethanol | 80% | Not Specified | [1] |
| Two-Step Synthesis | (+)-Vincamine | Polyphosphoric Acid, Sodium Ethoxide, Ethanol | High | >99.5% | [2] |
| Dehydration-Esterification | Vincaminic Acid | Not Specified | - | - | [3] |
Synthesis of this compound Derivatives
The therapeutic potential of this compound has prompted the synthesis of various derivatives to explore structure-activity relationships and enhance pharmacological properties. Modifications have been focused on several key positions of the molecule, particularly the E-ring.
E-Ring Modifications
Synthetic derivatization of the E-ring has been a primary focus, with modifications of the ethyl ester moiety.[4] These include reduction of the ester to an alcohol and hydrolysis to the corresponding carboxylic acid.[4] Further derivatization of the resulting alcohol or carboxylic acid can introduce novel functionalities. For instance, the hydroxyl group can be converted to carbamates, and the carboxylic acid can be transformed into amides.[5]
Experimental Protocol: Reduction of this compound to Apovincaminol[4]
-
Reaction Setup: this compound is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Reduction: Lithium aluminum hydride (LiAlH4) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by TLC.
-
Work-up: The reaction is carefully quenched with water and a sodium hydroxide solution.
-
Purification: The resulting solid is filtered off, and the filtrate is dried and concentrated. The crude product is purified by chromatography to yield apovincaminol.
Experimental Protocol: Hydrolysis of this compound to Apovincaminic Acid[4]
-
Reaction Setup: this compound is suspended in ethanol.
-
Hydrolysis: An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature for an extended period (e.g., 48 hours).
-
Purification: The reaction mixture is partially evaporated and then purified directly by column chromatography on silica (B1680970) gel to afford apovincaminic acid.
Quantitative Data for E-Ring Derivatives
| Derivative | Starting Material | Key Reagents | Yield | Reference |
| Apovincaminol | This compound | Lithium Aluminum Hydride, THF | 74% | [4] |
| Apovincaminic Acid | This compound | Lithium Hydroxide, Ethanol | 91% | [4] |
Signaling Pathways and Biological Activity
This compound and its derivatives exert their biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.
Phosphodiesterase 1 (PDE1) Inhibition
A primary mechanism of action for vinpocetine is the inhibition of phosphodiesterase type 1 (PDE1).[6] PDE1 is an enzyme that degrades cyclic nucleotides, cAMP and cGMP. By inhibiting PDE1, vinpocetine increases the intracellular levels of these second messengers, leading to vasodilation and improved cerebral blood flow.[6] This inhibition is also linked to the neuroprotective and cognitive-enhancing effects of the compound.[7]
Caption: Vinpocetine inhibits PDE1, leading to increased cAMP/cGMP levels.
NF-κB Signaling Pathway
Vinpocetine has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] It directly inhibits the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB.[9] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10]
Caption: Vinpocetine inhibits the NF-κB pathway by targeting the IKK complex.
STAT3 Signaling Pathway
Vinpocetine has also been shown to modulate the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[11] It can inhibit the phosphorylation and nuclear translocation of STAT3, which plays a critical role in cell proliferation, survival, and inflammation.[12] This inhibitory effect on STAT3 signaling may contribute to the anti-cancer and anti-inflammatory activities of vinpocetine and its derivatives.
Caption: Vinpocetine inhibits the phosphorylation and nuclear translocation of STAT3.
Biological Activity Data
| Compound | Target | IC50 | Biological Effect | Reference |
| Vinpocetine | PDE1 | ~17-25 µM | Vasodilation, Neuroprotection | [13] |
| Vinpocetine | IKKβ | ~17.17 µM | Anti-inflammatory | [14] |
| Vinpocetine | NF-κB Activation | ~25 µM | Anti-inflammatory | [13] |
Conclusion
The synthesis of this compound and its derivatives remains an active area of research, driven by the significant therapeutic potential of these compounds. The methodologies outlined in this guide provide a foundation for the efficient production of these molecules. Furthermore, a deeper understanding of their interactions with key signaling pathways, such as PDE1, NF-κB, and STAT3, will continue to fuel the development of novel and more potent therapeutic agents for a range of neurological and inflammatory disorders. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Vinpocetine reduces cisplatin-induced acute kidney injury through inhibition of NF-κB pathway and activation of Nrf2/ARE pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]
- 3. The synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 7. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 8. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinpocetine as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Vinpocetine alleviates intestinal ischemia/reperfusion injury and enhances M2 macrophage polarization in rats: Role of SIRT1/SOCS3/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unlocking vinpocetine’s oncostatic potential in early-stage hepatocellular carcinoma: A new approach to oncogenic modulation by a nootropic drug | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Apovincaminate: A Technical Guide for Researchers
An In-depth Examination of the Synthetic Nootropic Agent
Ethyl apovincaminate, more commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine (B1683053), an extract from the lesser periwinkle plant (Vinca minor) or the seeds of Voacanga africana.[1][2] Marketed under brand names such as Cavinton and Intelectol, it has been utilized for decades in many European and Asian countries for the treatment of cerebrovascular disorders, such as stroke and dementia.[1][3] In the United States, it is available as a dietary supplement, often marketed for cognitive enhancement.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, multifaceted mechanism of action, pharmacokinetics, and clinical applications, with a particular emphasis on the underlying experimental data.
Chemical and Physical Properties
This compound is a white, odorless, and tasteless crystalline powder.[5] It is soluble in chloroform (B151607) and ethanol (B145695) but insoluble in water.[5]
| Property | Value | Reference |
| IUPAC Name | (3α,16α)-Eburnamenine-14-carboxylic acid ethyl ester | [1] |
| Molecular Formula | C22H26N2O2 | [1][][7] |
| Molar Mass | 350.462 g·mol−1 | [1] |
| CAS Number | 42971-09-5 | [1] |
| Melting Point | 147-151 °C | [5][] |
| Boiling Point | 419.5±45.0 °C at 760 mmHg | [] |
| Density | 1.28±0.1 g/cm3 | [] |
Synthesis
The synthesis of this compound can be achieved through both semi-synthetic and total synthesis routes.
Semi-synthesis from Vincamine: A common method involves the chemical modification of vincamine, which is extracted from natural sources.[1][8] One approach involves the dehydration of vincamine followed by esterification to yield this compound.[9] A patented method describes a one-step process for the water elimination and esterification of vincaminic acid.[9] Another method involves the transesterification of vincamine catalyzed by Ti(OEt)4, followed by methanesulfonic acid-catalyzed dehydration.[10]
Total Synthesis: Total chemical synthesis of vinpocetine has also been developed. One route starts from 2-ethylcyclopentanone (B1294579) and involves a multi-step process including asymmetric Michael alkylation to create a key chiral lactone intermediate.[8] Another approach utilizes Oppolzer's aldehyde as a starting material, which reacts with an alkyl haloacetate in the presence of a base.[11]
Pharmacokinetics
Studies in humans have elucidated the pharmacokinetic profile of this compound.
| Parameter | Route of Administration | Value | Subject | Reference |
| Bioavailability | Oral | 56.6 ± 8.9% | Humans | [1][12] |
| Time to Peak Plasma Concentration (Tmax) | Oral | 1 - 1.5 hours | Humans | [12] |
| Elimination Half-life (t1/2α) | Intravenous | 0.136 hours | Humans | [12] |
| Elimination Half-life (t1/2β) | Intravenous | 4.83 hours | Humans | [12] |
| Elimination Half-life | Intravenous | 4.7 ± 2.13 hours | Humans | [13] |
| Volume of Distribution (Vdss) | Intravenous | 2.1 L/kg | Humans | [12] |
| Total Clearance | Intravenous | 0.79 ± 0.11 L/h/kg | Humans | [13] |
| Metabolism | - | Hepatic | Humans | [1] |
| Excretion | - | Renal | Humans | [1] |
This compound is rapidly absorbed after oral administration and undergoes significant first-pass metabolism in the liver.[14] Its main active metabolite is apovincaminic acid (AVA).[14] The parent compound is highly protein-bound in tissues.[12] Notably, unchanged vinpocetine is not detected in the urine.[12] The presence of vinpocetine in the cerebrospinal fluid confirms its ability to cross the blood-brain barrier.[3][13]
Mechanism of Action
This compound exhibits a multi-target mechanism of action, contributing to its diverse pharmacological effects.[3]
Phosphodiesterase-1 (PDE-1) Inhibition
A primary mechanism is the inhibition of phosphodiesterase type 1 (PDE-1).[1][15][16] PDE-1 is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE-1, vinpocetine increases the intracellular levels of these second messengers.[15][16]
Caption: this compound inhibits PDE-1, leading to increased cAMP and cGMP levels.
This elevation in cyclic nucleotides leads to several downstream effects, including the relaxation of vascular smooth muscle, resulting in increased cerebral blood flow and improved oxygen and glucose utilization in the brain.[5][15][17]
Voltage-Gated Sodium Channel Blockade
This compound has been shown to block voltage-gated sodium channels.[1] This action is thought to contribute to its neuroprotective effects by reducing excessive neuronal excitability and subsequent calcium influx, which can lead to excitotoxicity.[1]
Caption: Blockade of sodium channels by this compound reduces excitotoxicity.
Anti-inflammatory Effects via IKK/NF-κB Pathway Inhibition
Recent studies have revealed a potent anti-inflammatory role for this compound.[3][16] It directly inhibits the IκB kinase (IKK) complex, which is a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3][16] By inhibiting IKK, vinpocetine prevents the degradation of IκBα, the inhibitory protein of NF-κB.[1][3] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][3]
Caption: this compound exerts anti-inflammatory effects by inhibiting the IKK/NF-κB pathway.
Experimental Protocols
Determination of Pharmacokinetics in Humans
Objective: To determine the pharmacokinetic parameters of this compound after oral and intravenous administration.
Methodology (based on Vereczkey & Czira, 1979):
-
Subjects: Healthy human volunteers.
-
Drug Administration:
-
Intravenous (IV): A single dose of this compound is administered via IV injection.
-
Oral (PO): A single oral dose of this compound is administered.
-
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Drug Concentration Analysis: The concentration of this compound in the plasma samples is determined using mass fragmentography.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance rate. Bioavailability is calculated by comparing the area under the concentration-time curve (AUC) after oral and IV administration.
Caption: Experimental workflow for determining the pharmacokinetics of this compound.
In Vitro IKK Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on IKK activity.
Methodology (conceptual, based on descriptions of its action):
-
Enzyme and Substrate: Recombinant human IKKβ is used as the enzyme. A synthetic peptide corresponding to the IκBα phosphorylation site (e.g., GST-IκBα) is used as the substrate.
-
Reaction Mixture: The reaction is carried out in a buffer containing ATP (radiolabeled with γ-³²P), the IKKβ enzyme, the GST-IκBα substrate, and varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction mixtures are incubated at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Analysis: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated GST-IκBα.
-
Quantification: The intensity of the bands corresponding to phosphorylated GST-IκBα is quantified to determine the extent of IKKβ activity in the presence of different concentrations of this compound. The IC50 value is then calculated.
Clinical Applications and Efficacy
This compound has been investigated for its therapeutic potential in a range of neurological and cerebrovascular conditions.
Cerebrovascular Disorders
Clinical studies have suggested that this compound can improve cerebral blood flow and metabolism, making it a treatment option for cerebrovascular disorders such as stroke and cerebral arteriosclerosis.[1][5] In patients with chronic cerebral dysfunction, treatment with vinpocetine was associated with significant improvements on the Clinical Global Impression (CGI) and Sandoz Clinical Assessment-Geriatric (SCAG) scales compared to placebo.[18]
Cognitive Impairment and Dementia
This compound has been widely studied for its nootropic effects. Some clinical trials have reported improvements in memory and cognitive function in older adults with memory problems.[1][19] However, a Cochrane review concluded that the evidence for a beneficial effect of vinpocetine on patients with dementia is inconclusive, citing the need for larger, well-designed studies.[17][20]
Other Potential Applications
Preclinical and some clinical evidence suggest potential benefits in other areas, including:
-
Hearing loss: A phase II clinical study investigated its use in the prevention and recovery of acquired hearing loss.[1]
-
Anti-inflammatory conditions: Due to its IKK/NF-κB inhibitory activity, it is being explored for various inflammatory diseases.[3]
-
Cardiovascular health: It may have a role in antagonizing vascular remodeling and atherosclerosis.[3]
Safety and Regulatory Status
This compound is generally considered to have a good safety profile with few reported side effects at therapeutic doses.[3] Potential adverse effects include flushing, nausea, dizziness, and transient changes in blood pressure.[1] However, its use during pregnancy may be harmful.[1]
In the United States, the FDA has stated that vinpocetine does not meet the definition of a dietary supplement and is an unapproved new drug.[1] Despite this, it remains widely available in dietary supplement products.[1] In many other countries, it is a prescription medication.[4]
Conclusion
This compound is a pharmacologically complex molecule with a well-defined chemical structure and multiple mechanisms of action. Its ability to enhance cerebral blood flow through PDE-1 inhibition, provide neuroprotection via sodium channel blockade, and exert potent anti-inflammatory effects by targeting the IKK/NF-κB pathway underscores its therapeutic potential. While its efficacy in treating cognitive impairment and dementia requires further robust clinical investigation, its established use in cerebrovascular disorders and emerging applications in inflammatory conditions make it a subject of continued interest for researchers and drug development professionals. A thorough understanding of its technical aspects, from synthesis to its intricate signaling pathway interactions, is crucial for unlocking its full therapeutic value.
References
- 1. Vinpocetine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vinpocetine | 42971-09-5 [chemicalbook.com]
- 7. This compound | C22H26N2O2 | CID 105066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 9. The synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]
- 11. EP2168963A1 - Process for the preparation of vinpocetine and apovincamine - Google Patents [patents.google.com]
- 12. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mskcc.org [mskcc.org]
- 16. pnas.org [pnas.org]
- 17. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A double-blind placebo controlled evaluation of the safety and efficacy of vinpocetine in the treatment of patients with chronic vascular senile cerebral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. Insufficient evidence of benefits of vinpocetine for people with dementia | Cochrane [cochrane.org]
The Pharmacological Profile of Ethyl Apovincaminate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl apovincaminate, commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine, an extract from the lesser periwinkle plant (Vinca minor).[1] For over three decades, it has been utilized in numerous European and Asian countries for the management of cerebrovascular disorders, such as stroke and dementia.[1] Marketed under brand names like Cavinton, vinpocetine has garnered significant scientific interest due to its multifaceted pharmacological profile, which extends beyond its initial application as a cerebral vasodilator.[1][2] This technical guide provides an in-depth exploration of the core pharmacological characteristics of this compound, with a focus on its mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to elucidate these attributes.
Core Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of several key molecular targets, contributing to its neuroprotective and anti-inflammatory properties.[2][3]
Phosphodiesterase 1 (PDE1) Inhibition
A primary and well-established mechanism of action for this compound is the selective inhibition of the Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[4][5] By inhibiting PDE1, vinpocetine prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] The resulting increase in intracellular cAMP and cGMP levels in vascular smooth muscle cells leads to vasodilation, thereby enhancing cerebral blood flow.[4][6] This targeted vasodilation in the brain is crucial for its therapeutic effects in cerebrovascular disorders.[6]
Voltage-Gated Sodium Channel (VGSC) Blockade
This compound has been demonstrated to block voltage-gated sodium channels, a mechanism that contributes significantly to its neuroprotective effects.[3] This action is comparable in potency to the established anticonvulsant phenytoin.[7] By blocking these channels, vinpocetine can reduce excessive neuronal excitability and subsequent excitotoxicity, which are key pathological events in ischemic brain injury.[5]
Anti-inflammatory Effects via NF-κB Pathway Inhibition
A growing body of evidence highlights the potent anti-inflammatory properties of this compound, which are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] This effect is independent of its PDE1 inhibitory activity and is achieved through the direct inhibition of the IκB kinase (IKK) complex.[3] By preventing the phosphorylation and subsequent degradation of IκBα, vinpocetine sequesters NF-κB in the cytoplasm, thereby inhibiting the transcription of a wide array of pro-inflammatory genes.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's interactions with its molecular targets and its pharmacokinetic profile in humans.
Table 1: Pharmacodynamic Parameters
| Target | Parameter | Value | Species/System |
| Phosphodiesterase 1 (PDE1) | IC50 | 21 µM | Bovine heart |
| IκB Kinase (IKK) | IC50 | 17.17 µM | Cell-free system |
| Voltage-Gated Sodium Channels | IC50 | 44.2 ± 14.6 µM | Rat cortical neurons |
| TNF-α-induced NF-κB activity | IC50 | ~25 µM | Various cell lines |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Route of Administration | Value | Reference |
| Elimination Half-Life (t½) | Intravenous | 4.7 ± 2.13 h | [8] |
| Intravenous (beta phase) | 4.83 h | ||
| Total Clearance | Intravenous | 0.79 ± 0.11 L/h/kg | [8] |
| Intravenous | 0.366 L/h/kg | ||
| Volume of Distribution (Vdss) | Intravenous | 2.1 L/kg | |
| Bioavailability | Oral | 56.6 ± 8.9% | |
| Time to Maximum Concentration (Tmax) | Oral | 1 - 1.5 h | |
| Maximum Concentration (Cmax) | Oral | 20 - 62 ng/mL |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Detailed Experimental Protocols
Phosphodiesterase 1 (PDE1) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on PDE1 enzyme activity.
Principle: This assay measures the hydrolysis of a cyclic nucleotide (cAMP or cGMP) by PDE1. The resulting 5'-nucleotide is then converted to a nucleoside and inorganic phosphate (B84403) by a 5'-nucleotidase. The amount of phosphate released is quantified, and the inhibition by this compound is determined by comparing the activity in the presence and absence of the compound.
Materials:
-
Recombinant human PDE1 enzyme
-
3',5'-cAMP or 3',5'-cGMP substrate
-
5'-Nucleotidase (from Crotalus atrox snake venom)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM CaCl2, 10 U/mL calmodulin)
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, PDE1 enzyme, and the different concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the cyclic nucleotide substrate to each well.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the PDE1 reaction by adding a stopping agent or by heat inactivation.
-
Add 5'-nucleotidase to each well and incubate at 30°C for 10 minutes to convert the 5'-nucleotide to a nucleoside and phosphate.
-
Add the phosphate detection reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Assessment of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
Objective: To evaluate the in vivo neuroprotective efficacy of this compound in a model of focal cerebral ischemia.
Principle: The MCAO model mimics human ischemic stroke by occluding the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum. The neuroprotective effect of this compound is assessed by measuring the reduction in infarct volume and improvement in neurological function.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO surgery
-
Nylon monofilament for vessel occlusion
-
This compound for injection (dissolved in a suitable vehicle)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Neurological scoring system (e.g., Bederson's scale)
Procedure:
-
Anesthetize the rat and perform the MCAO surgery by introducing a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes for transient MCAO) or for the duration of the experiment (permanent MCAO), the filament may be withdrawn to allow for reperfusion.
-
Administer this compound (e.g., 3 mg/kg, intraperitoneally) or vehicle at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-ischemia).[5]
-
At 24 or 48 hours post-MCAO, assess the neurological deficits of each rat using a standardized scoring system.
-
Euthanize the animals and carefully remove the brains.
-
Slice the brains into 2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 20-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume, often corrected for edema.
-
Statistically compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups.
In Vitro NF-κB Inhibition Assay
Objective: To determine the effect of this compound on NF-κB activation in a cell-based assay.
Principle: This assay utilizes a cell line stably transfected with an NF-κB luciferase reporter construct. Upon activation of the NF-κB pathway (e.g., by TNF-α), the luciferase gene is transcribed, and the resulting luminescence can be measured. Inhibition of NF-κB activation by this compound will lead to a decrease in the luminescent signal.
Materials:
-
Cell line with a stable NF-κB luciferase reporter (e.g., HEK293/NF-κB-luc)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
NF-κB activating agent (e.g., recombinant human TNF-α)
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Remove the cell culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay) to control for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.
Conclusion
This compound possesses a complex and multifaceted pharmacological profile, making it a compound of significant interest for the treatment of cerebrovascular and neurodegenerative diseases. Its primary mechanisms of action, including PDE1 inhibition, voltage-gated sodium channel blockade, and anti-inflammatory effects via the NF-κB pathway, contribute synergistically to its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this versatile molecule. Further research into its diverse molecular targets may yet unveil new clinical applications for this compound.
References
- 1. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Apovincaminate: A Deep Dive into its Central Nervous System Effects
A Technical Guide for Researchers and Drug Development Professionals
Ethyl apovincaminate, more commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine, an extract from the lesser periwinkle plant.[1][2] For decades, it has been utilized in several countries for the management of cerebrovascular disorders and cognitive deficits.[3][4] This technical guide provides a comprehensive overview of the multifaceted effects of this compound on the central nervous system, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Mechanisms of Action
This compound exerts its effects on the central nervous system through a variety of mechanisms, primarily revolving around its ability to modulate cerebral blood flow, enhance neuronal metabolism, and provide neuroprotection against various insults.[4][5]
Table 1: Key Molecular Targets and In Vitro Efficacy of this compound (Vinpocetine)
| Molecular Target | Effect | IC50 Value | Cell/Tissue Model |
| Phosphodiesterase 1 (PDE1) | Inhibition | ||
| PDE1A | Inhibition | ~8-20 µM | Recombinant human PDE1A |
| PDE1B | Inhibition | ~8-20 µM | Recombinant human PDE1B |
| PDE1C | Inhibition | ~40-50 µM | Recombinant human PDE1C |
| Voltage-Gated Sodium Channels (VGSCs) | Blockade | 10-50 µM | Rat cortical neurons |
| NaV1.8 | State-dependent inhibition | 3.5 µM (depolarized), 10.4 µM (hyperpolarized) | Dorsal root ganglion-derived cell line (ND7/23) |
| IκB Kinase (IKK) | Inhibition | ~17 µM | In vitro kinase assay |
Data compiled from multiple sources.[3][6][7][8][9]
Signaling Pathways
1. Phosphodiesterase 1 (PDE1) Inhibition and Vasodilation:
A primary mechanism of this compound is the inhibition of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[8][10] By inhibiting PDE1, vinpocetine increases intracellular cGMP levels, leading to the relaxation of vascular smooth muscles, resulting in vasodilation and increased cerebral blood flow.[11][12] This enhanced blood flow improves the delivery of oxygen and nutrients to brain cells.[5]
2. Anti-Inflammatory Effects via NF-κB Pathway Modulation:
Recent studies have highlighted the potent anti-inflammatory properties of this compound.[3] It has been shown to inhibit IκB kinase (IKK), a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[3][13] By inhibiting IKK, vinpocetine prevents the degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3][13]
Neuroprotective and Cognitive Effects
This compound has demonstrated significant neuroprotective properties in various preclinical models of ischemic stroke and neurotoxicity.[14][15] This is attributed to its multifaceted mechanism of action, including the modulation of ion channels and its anti-inflammatory and antioxidant activities.[2][5]
Table 2: In Vivo Neuroprotective Effects of this compound (Vinpocetine)
| Animal Model | Dosage | Administration Route | Key Findings |
| Rat (Permanent Middle Cerebral Artery Occlusion) | 3 mg/kg | Intraperitoneal | 42% reduction in infarct volume.[16] |
| Rat (NMDA-induced neurodegeneration) | 10 mg/kg | Not specified | Reduced lesion size and microglia activation.[14] |
The cognitive-enhancing effects of this compound have been a subject of interest, with some studies suggesting improvements in memory and learning.[17][18] However, clinical evidence in dementia patients has been inconsistent, with some trials showing modest benefits while others report a lack of significant improvement.[17][19] A PET study in chronic stroke patients did show that vinpocetine administration led to an increase in glucose uptake in unaffected brain regions.[19]
Experimental Protocols
In Vitro PDE1A Inhibitory Assay
This protocol outlines the general steps to determine the inhibitory activity of this compound on PDE1A.
Materials:
-
Recombinant human PDE1A
-
cGMP (substrate)
-
Assay buffer
-
This compound (and other test compounds)
-
Method for quantifying cGMP or GMP (e.g., HPLC, specialized assay kits)
Procedure:
-
Enzyme and Substrate Preparation: Prepare the recombinant human PDE1A enzyme and the cGMP substrate in a suitable assay buffer.
-
Compound Incubation: Pre-incubate the test compounds at various concentrations with the PDE1A enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate.
-
Reaction Termination and Detection: After a defined incubation period, terminate the reaction. Quantify the amount of remaining cGMP or the product of its hydrolysis, GMP.
-
IC50 Calculation: Plot the enzyme activity against the compound concentration to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PDE1A activity.[8]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a common method to induce focal cerebral ischemia to study the neuroprotective effects of this compound.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-surgical instruments
-
Silicon-coated monofilament suture
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure: Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and the ECA.
-
Occlusion: Introduce the silicon-coated monofilament suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).
-
Confirmation (Optional): Use a laser Doppler flowmeter to confirm a significant reduction in cerebral blood flow.
-
Drug Administration: Administer this compound or vehicle at the desired time point (e.g., 30 minutes post-ischemia).
-
Infarct Volume Assessment: After a specified period (e.g., 24 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[15][16]
Pharmacokinetics and Bioavailability
This compound is characterized by its ability to cross the blood-brain barrier.[3] After oral administration, it is rapidly absorbed, with maximum plasma concentrations reached within 1-1.5 hours. The oral bioavailability is approximately 57%. It has a relatively short elimination half-life of about 4.83 hours after intravenous injection.
Conclusion
This compound (vinpocetine) presents a complex pharmacological profile with multiple mechanisms of action that contribute to its effects on the central nervous system. Its ability to enhance cerebral blood flow, modulate inflammatory pathways, and exert direct neuroprotective effects makes it a compound of significant interest for cerebrovascular and neurodegenerative disorders. While preclinical data are robust, further well-designed clinical trials are necessary to fully elucidate its therapeutic potential in various patient populations. This guide provides a foundational understanding for researchers and drug development professionals engaged in the study of this intriguing molecule.
References
- 1. Cerebroprotectant - Wikipedia [en.wikipedia.org]
- 2. Vinpocetine - Wikipedia [en.wikipedia.org]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of vinpocetine in cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 6. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Atheroprotective role of vinpocetine: an old drug with new indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Vinpocetine used for? [synapse.patsnap.com]
- 12. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of Vinpocetine in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Vinpocetine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 18. Benefits of Vinpocetine | improve cognitive fucntions [intelectol.com]
- 19. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Nootropic: A Technical History and Discovery of Ethyl Apovincaminate
For Immediate Release
BUDAPEST, Hungary – December 18, 2025 – Ethyl apovincaminate, more widely known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine (B1683053), an extract from the lesser periwinkle plant (Vinca minor). First synthesized and brought to market in Hungary in the late 1970s by the pharmaceutical company Gedeon Richter, it has since carved a niche in the therapeutic landscape for cerebrovascular disorders and cognitive enhancement. This in-depth guide provides a technical overview of its history, discovery, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.
From Plant Alkaloid to Potent Nootropic: A Historical Overview
The journey of this compound began with the isolation of vincamine from Vinca minor. Recognizing the potential of vinca alkaloids, researchers at Gedeon Richter in Hungary embarked on a program to synthesize more potent and bioavailable derivatives. This led to the development of this compound, trade-named Cavinton, which was first marketed around 1978.[1][2] The primary goal was to create a compound that could effectively address cerebral blood flow disturbances and their neurological consequences. Early biological testing in the 1970s focused on its effects on cerebral circulation, revealing its ability to increase cerebral blood flow and improve oxygen utilization in the brain.[3][4][5][6]
Physicochemical and Pharmacokinetic Profile
This compound is a white to yellowish crystalline powder with poor water solubility. Its lipophilic nature, however, allows it to readily cross the blood-brain barrier. The following tables summarize its key physicochemical properties and pharmacokinetic parameters in humans.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₆N₂O₂ |
| Molecular Weight | 350.46 g/mol |
| Melting Point | 147-153 °C |
| pKa | 7.09 |
| Solubility in water | 0.001 mg/mL |
| Log P | 4.2 |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value |
| Bioavailability | 7-57% |
| Tmax (Time to peak plasma concentration) | 1 - 1.5 hours[7] |
| Cmax (Peak plasma concentration) | 10 - 20 ng/mL |
| Volume of Distribution (Vd) | 3 - 8 L/kg |
| Protein Binding | 66% |
| Elimination Half-life | 1.5 - 2.5 hours |
| Metabolism | Primarily hepatic to its major active metabolite, apovincaminic acid (AVA) |
| Excretion | Mainly as metabolites via urine and feces |
Synthesis and Manufacturing
The commercial synthesis of this compound is a semi-synthetic process starting from (+)-vincamine. The general two-step process involves:
-
Dehydration of Vincamine: Vincamine is dehydrated to form apovincamine (B1665591). This is typically achieved by treating vincamine with a dehydrating agent in an organic solvent.
-
Esterification of Apovincamine: The resulting apovincamine undergoes esterification with ethanol (B145695) to yield this compound.
While various specific methods exist, a common laboratory-scale synthesis protocol is outlined below.
Experimental Protocols
Synthesis of this compound from (+)-Vincamine
Objective: To synthesize this compound via a two-step process involving the dehydration of vincamine followed by esterification.
Materials:
-
(+)-Vincamine
-
Thionyl chloride (SOCl₂) or other suitable dehydrating agent
-
Anhydrous ethanol
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Dehydration of Vincamine to Apovincamine
-
Dissolve (+)-vincamine in an anhydrous organic solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a dehydrating agent (e.g., thionyl chloride) to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude apovincamine.
Step 2: Esterification of Apovincamine to this compound
-
Dissolve the crude apovincamine in anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a weak base.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
In Vitro Phosphodiesterase 1 (PDE1) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on PDE1 enzyme activity.
Materials:
-
Recombinant human PDE1 enzyme
-
Cyclic guanosine (B1672433) monophosphate (cGMP) as substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and CaCl₂)
-
Calmodulin
-
This compound (test compound)
-
A known PDE1 inhibitor (positive control)
-
Detection reagent (e.g., a phosphate-detecting reagent)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and CaCl₂.
-
Add varying concentrations of this compound or the positive control to the wells of the microplate.
-
Add the PDE1 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding cGMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent to quantify the amount of inorganic phosphate (B84403) produced from the hydrolysis of cGMP.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective effects of this compound in a rodent model of ischemic stroke.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound solution for injection
-
Vehicle control (e.g., saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert the nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be confirmed with a laser Doppler flowmeter.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer this compound or vehicle intravenously or intraperitoneally at a predetermined dose and time point (e.g., at the onset of reperfusion).
-
After a survival period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
Mechanisms of Action: Signaling Pathways
This compound exerts its effects through multiple mechanisms, with two prominent signaling pathways identified: inhibition of phosphodiesterase 1 (PDE1) and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
PDE1 Inhibition Pathway
This compound is a potent inhibitor of PDE1, an enzyme that degrades cyclic nucleotides (cAMP and cGMP). By inhibiting PDE1, it increases the intracellular levels of these second messengers, leading to vasodilation, particularly in cerebral arteries, and subsequent improvement in cerebral blood flow.
NF-κB Inhibition Pathway
This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It directly inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Conclusion
From its origins as a derivative of a plant alkaloid to its current use as a therapeutic agent for cerebrovascular disorders, this compound has a rich history rooted in strategic drug design and development. Its multifaceted mechanism of action, targeting both vascular and inflammatory pathways, continues to make it a subject of interest for researchers exploring novel treatments for neurological and neurodegenerative diseases. This technical guide provides a foundational understanding for professionals in the field to build upon in their research and development endeavors.
References
- 1. efda.gov.et [efda.gov.et]
- 2. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinpocetine - Wikipedia [en.wikipedia.org]
- 4. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Pharmacological Distinctions Between Ethyl Apovincaminate and Vincamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl apovincaminate, more commonly known as vinpocetine (B1683063), is a synthetic derivative of the naturally occurring indole (B1671886) alkaloid vincamine (B1683053). While both compounds are recognized for their vasoactive and neuroprotective properties, their chemical structures and pharmacological profiles exhibit significant differences. This technical guide provides an in-depth analysis of these distinctions, offering a comparative overview of their physicochemical properties, synthesis, and mechanisms of action. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of their core signaling pathways to facilitate a comprehensive understanding for research and drug development applications.
Core Chemical Differences
Vinpocetine is a semi-synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor).[1][2] The structural modifications that differentiate vinpocetine from its parent compound, vincamine, are fundamental to its altered chemical and pharmacological properties. The primary chemical distinctions are the absence of a hydroxyl group at the C-14 position and the esterification with an ethyl group instead of a methyl group.[1][2]
Vincamine possesses a hemiaminal structure with a hydroxyl group and a methyl ester at the C-14 position.[3] The synthesis of vinpocetine from vincamine involves a dehydration reaction to form an unsaturated intermediate, apovincamine (B1665591), which is then subjected to transesterification to yield the ethyl ester, vinpocetine.[4][5]
These structural alterations result in a molecule with increased lipophilicity, which is thought to contribute to its enhanced ability to cross the blood-brain barrier.[6]
Comparative Physicochemical Properties
The structural differences between this compound and vincamine are reflected in their physicochemical properties. The following table summarizes key quantitative data for each compound.
| Property | This compound (Vinpocetine) | Vincamine |
| Molecular Formula | C₂₂H₂₆N₂O₂[4] | C₂₁H₂₆N₂O₃[3] |
| Molecular Weight | 350.45 g/mol [4] | 354.4 g/mol [3] |
| IUPAC Name | ethyl (15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate[4] | methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate[3] |
| Appearance | White crystalline powder[4] | Yellowish crystals[3] |
| Melting Point | 147-153 °C (with decomposition)[4] | 232-233 °C[3] |
| Solubility | Soluble in chloroform (B151607) and ethanol (B145695); Insoluble in water[4] | Sparingly soluble in water (62 mg/L at 25°C)[3] |
| pKa (basic) | 7.1[4] | Not explicitly found |
| LogP | 4.1 | 3.49[3] |
Synthesis and Analysis: Experimental Protocols
Synthesis of this compound from Vincamine
The following protocol is a representative method for the semi-synthesis of vinpocetine from vincamine, based on descriptions found in the literature.[5][7]
Step 1: Dehydration of Vincamine to Apovincamine
-
Reaction Setup: In a three-necked flask equipped with a stirrer, water separator, and condenser, add vincamine and toluene (B28343).
-
Reagent Addition: Cool the mixture in an ice-water bath and slowly add polyphosphoric acid dropwise while stirring.
-
Reaction Conditions: After the addition is complete, transfer the flask to an oil bath. Apply a vacuum and replace the atmosphere with nitrogen twice. Heat the reaction mixture to 120°C for 8 hours, collecting the water that forms in the water separator.
-
Work-up: After the reaction, distill off the toluene under reduced pressure. To the residue, add ethanol and water, and then slowly add a caustic soda solution. Adjust the pH to 12 using a saturated potassium carbonate solution.
-
Isolation: A solid precipitate of apovincamine will form. Filter the solid and dry it under a vacuum.
Step 2: Esterification of Apovincamine to this compound (Vinpocetine)
-
Reaction Setup: In a three-necked flask, add absolute ethanol and cool it in an ice-water bath.
-
Reagent Addition: While stirring, slowly add sodium ethoxide. After 30 minutes, add the apovincamine obtained in the previous step.
-
Reaction Conditions: Place the reaction flask in an oil bath and heat to 80°C for 12 hours.
-
Work-up: After the reaction, evaporate the solvent. Add the residue to a hydrochloric acid solution and extract with ethyl acetate (B1210297). Adjust the pH of the aqueous phase to 12 to precipitate the product.
-
Isolation and Purification: Filter the solid and dry it to obtain vinpocetine. The product can be further purified by recrystallization if necessary, although some methods claim high purity without this step.[5]
High-Performance Liquid Chromatography (HPLC) for Analysis
The following is a representative HPLC method for the simultaneous determination of vincamine and related substances, adaptable for the analysis of this compound.[8][9][10]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., ZORBAX Extend-C18, 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of a buffer solution (e.g., 50 mM phosphate (B84403) buffer at pH 3 or 0.05 M sodium acetate at pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8][9] A typical starting ratio could be 70:30 (buffer:organic solvent).[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20-50 µL.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol. For biological samples, a protein precipitation step followed by solvent evaporation and reconstitution in the mobile phase is necessary.[8]
Comparative Mechanisms of Action and Signaling Pathways
While both compounds are known to increase cerebral blood flow, their underlying molecular mechanisms show significant divergence.
This compound (Vinpocetine)
Vinpocetine exhibits a multi-target pharmacological profile.[11] Its primary and most well-characterized mechanism of action is the inhibition of phosphodiesterase type 1 (PDE1) .[6][12] This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers involved in vasodilation.[6][12]
Furthermore, vinpocetine has been shown to block voltage-gated sodium channels , which contributes to its neuroprotective effects by reducing neuronal excitability and preventing excitotoxicity.[11][12] Another critical aspect of its mechanism is its anti-inflammatory action , which is mediated through the direct inhibition of the IκB kinase (IKK) complex .[6][11] This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and blocking the expression of pro-inflammatory genes.[11]
Vincamine
The mechanism of action for vincamine is primarily associated with its ability to induce cerebral vasodilation , leading to an increase in cerebral blood flow and oxygen utilization.[2][13][14] While the precise molecular targets for this effect are less defined than for vinpocetine, it is believed to involve the relaxation of smooth muscles in cerebral blood vessels.[13]
In addition to its vasodilatory properties, vincamine exhibits significant antioxidant and anti-inflammatory effects .[13][15] Its anti-inflammatory actions are, similar to vinpocetine, linked to the modulation of the NF-κB signaling pathway .[15][16] Vincamine has been shown to suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16] Furthermore, vincamine has been reported to activate the Nrf2/HO-1 pathway , a key signaling cascade involved in the cellular antioxidant response.[16]
Conclusion
This compound (vinpocetine) and vincamine, while structurally related, are distinct chemical entities with different physicochemical properties and pharmacological profiles. The conversion of vincamine to vinpocetine through dehydration and ethyl esterification results in a more lipophilic compound with a multi-target mechanism of action centered on PDE1 inhibition, sodium channel blockade, and IKK/NF-κB pathway modulation. Vincamine's effects are primarily attributed to cerebral vasodilation and antioxidant and anti-inflammatory actions, also involving the NF-κB pathway, as well as activation of the Nrf2/HO-1 pathway. A thorough understanding of these differences is crucial for researchers and drug development professionals in the design and execution of studies aimed at exploring their therapeutic potential.
References
- 1. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Vincamine | C21H26N2O3 | CID 15376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]
- 6. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 7. The synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Simple simultaneous analysis of various cardiovascular drug mixtures with vincamine: comparative eco-friendly assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 13. What is the mechanism of Vincamine? [synapse.patsnap.com]
- 14. caringsunshine.com [caringsunshine.com]
- 15. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biochemical Effects of Ethyl Apovincaminate (Vinpocetine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl apovincaminate, commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine, an extract from the lesser periwinkle plant (Vinca minor).[1][2] For decades, it has been utilized in many European and Asian countries for the management of cerebrovascular disorders, such as stroke and dementia.[1][2][3] Emerging research has also highlighted its potential as a potent anti-inflammatory agent.[2] This document provides an in-depth overview of the core biochemical effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development.
Core Mechanisms of Action
This compound exerts its pleiotropic effects through several distinct biochemical pathways. The primary mechanisms include the inhibition of phosphodiesterase type 1 (PDE1), blockade of voltage-gated sodium channels, and modulation of inflammatory pathways.[1][4][5]
Inhibition of Phosphodiesterase Type 1 (PDE1)
Vinpocetine is a well-established inhibitor of Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[4][5][6] By inhibiting PDE1, vinpocetine prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[7] The resulting increase in intracellular cAMP and cGMP levels leads to the relaxation of cerebral smooth muscle, causing vasodilation and a subsequent increase in cerebral blood flow.[7][8] This enhanced blood flow improves the delivery of oxygen and glucose to brain tissue, contributing to its neuroprotective effects.[2][4][8]
Blockade of Voltage-Gated Sodium Channels
Vinpocetine acts as a blocker of voltage-gated sodium (Na+) channels.[4][9] This action is particularly relevant to its neuroprotective effects.[4] In conditions of ischemia or excitotoxicity, excessive activation of Na+ channels leads to a large influx of sodium, causing neuronal swelling and depolarization. This depolarization, in turn, triggers the opening of voltage-gated calcium channels and NMDA receptors, leading to a massive influx of Ca2+ that initiates cell death pathways.[10] By blocking Na+ channels, vinpocetine stabilizes neuronal membranes, reduces neuronal excitability, and prevents this toxic cascade.[7][10][11] This mechanism is believed to underlie its anticonvulsant and neuroprotective properties in ischemic events.[10][12]
Anti-Inflammatory Effects via IKK/NF-κB Pathway Inhibition
Recent studies have revealed a potent anti-inflammatory role for vinpocetine that is independent of its PDE1-inhibiting activity.[2][5] Vinpocetine directly targets and inhibits the IκB kinase (IKK) complex.[5][9] The IKK complex is a critical regulator of the NF-κB (nuclear factor kappa B) signaling pathway, a central mediator of inflammation.[2] By inhibiting IKK, vinpocetine prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and various adhesion molecules.[2][9][13] This mechanism underlies vinpocetine's ability to attenuate inflammatory responses in various cell types and animal models.[2][14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biochemical and pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Concentrations
| Target | Parameter | Value | Species/System | Reference |
| PDE1 | IC₅₀ | 21 µM | Bovine Heart (Calmodulin-activated) | [6] |
| PDE1 Subtypes | IC₅₀ | 8 - 50 µM | Various | [6] |
| PDE3 | IC₅₀ | 300 µM | Bovine Heart | [6] |
| PDE7B | IC₅₀ | 60 µM | Not specified | [6] |
| IKK Complex | IC₅₀ | 17.17 µM | Cell-free system | [9] |
| NF-κB Activity | IC₅₀ | ~25 µM | VSMCs, HUVECs, A549, RAW264.7 cells | [9] |
| NaV1.8 Channels | IC₅₀ | 10.4 µM | Rat (from -90 mV holding potential) | [15] |
| NaV1.8 Channels | IC₅₀ | 3.5 µM | Rat (from -35 mV holding potential) | [15] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Route | Value | Notes | Reference |
| Elimination Half-life (t½α) | IV | 0.136 h | Biphasic elimination | [16] |
| Elimination Half-life (t½β) | IV | 4.83 h | Biphasic elimination | [16] |
| Elimination Half-life | IV | 4.7 ± 2.13 h | In patients with cerebrovascular disorders | [17] |
| Total Clearance | IV | 0.79 ± 0.11 L/h/kg | In patients with cerebrovascular disorders | [17] |
| Volume of Distribution (Vdss) | IV | 2.1 L/kg | High tissue protein adsorption | [16] |
| Bioavailability | Oral | 56.6 ± 8.9% | - | [1][16] |
| Time to Max Concentration (Tmax) | Oral | 1 - 1.5 h | - | [16] |
| Max Concentration (Cmax) | Oral | 20 - 62 ng/mL | - | [16] |
Table 3: Physiological Effects
| Effect | Dosage/Route | Result | Subject | Reference |
| Cerebral Blood Flow | 1 mg/kg IV infusion | 25% maximum increase | Patients with cerebrovascular disorders | [17] |
| Cerebral Blood Flow | 10 mg IV infusion | Strong reduction in cerebral vascular resistance | Patients with obliterative cerebral arterial disease | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments cited in the literature.
In Vitro IKK Kinase Activity Assay
This protocol is based on studies investigating the direct inhibitory effect of vinpocetine on the IKK complex.[9][14]
-
Objective: To determine if vinpocetine directly inhibits the kinase activity of the IKK complex.
-
Methodology:
-
Cell Culture & Lysis: Rat aortic vascular smooth muscle cells (VSMCs) are cultured and then stimulated with TNF-α (10 ng/mL) for a short duration (e.g., 10 minutes) in the presence or absence of vinpocetine (e.g., 50 µM).
-
Immunoprecipitation: Cell lysates are prepared, and the endogenous IKK complex is immunoprecipitated using an anti-IKKγ antibody.
-
Kinase Reaction: The immunoprecipitated IKK complex is incubated in a kinase buffer containing ATP and a recombinant substrate, such as GST-IκBα.
-
Detection: The phosphorylation of the substrate is measured. This is typically done via Western blot analysis using an antibody specific to phosphorylated IκBα or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate.
-
Analysis: A reduction in substrate phosphorylation in the presence of vinpocetine indicates direct inhibition of IKK kinase activity.
-
References
- 1. Vinpocetine - Wikipedia [en.wikipedia.org]
- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of vinpocetine in cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atheroprotective role of vinpocetine: an old drug with new indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on the cerebral circulation. Studies in patients with obliterative cerebral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Apovincaminate: A Technical Guide to its Neuroprotective Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl apovincaminate, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has been the subject of extensive research for its neuroprotective properties. Marketed in many countries for the treatment of cerebrovascular disorders and cognitive impairment, its multifaceted mechanism of action offers several avenues for therapeutic intervention in neurological diseases.[1][2] This technical guide provides an in-depth analysis of the core neuroprotective pathways of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling cascades and experimental workflows. The primary neuroprotective effects of this compound are attributed to its ability to enhance cerebral blood flow, modulate ion channels, and exert anti-inflammatory and antioxidant effects.[2][3]
Core Neuroprotective Mechanisms
This compound's neuroprotective effects stem from a combination of synergistic mechanisms that collectively mitigate neuronal damage and promote cell survival. These core mechanisms include the inhibition of phosphodiesterase type 1 (PDE1), modulation of voltage-gated ion channels, and attenuation of inflammatory and oxidative stress pathways.
Phosphodiesterase Type 1 (PDE1) Inhibition and Cerebral Blood Flow Enhancement
A primary and well-established mechanism of this compound is its inhibition of phosphodiesterase type 1 (PDE1).[4] PDE1 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers involved in intracellular signaling. By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[4] This effect is particularly pronounced in the cerebral vasculature, resulting in a significant increase in cerebral blood flow and improved oxygen and glucose supply to the brain.[5][6][7]
Quantitative Data: PDE1 Inhibition
| Compound | Target PDE Isoform | IC50 Value | Reference |
| Vinpocetine (B1683063) | PDE1 | ~30 µM | [8] |
| Vinpocetine | PDE1A | ~19 µM | [4] |
Experimental Protocol: In Vitro PDE1A Inhibitory Assay
This protocol outlines the determination of the inhibitory activity of this compound on PDE1A using a standard enzymatic assay.[9]
-
Enzyme and Substrate Preparation:
-
Use recombinant human PDE1A as the enzyme source.
-
Prepare the substrate, cGMP, in a suitable buffer.
-
-
Compound Incubation:
-
Pre-incubate various concentrations of this compound with the PDE1A enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
-
Reaction Termination and Detection:
-
After a defined incubation period, terminate the reaction.
-
Quantify the amount of remaining cGMP or the hydrolyzed product (GMP) using methods such as HPLC or commercially available assay kits.
-
-
IC50 Calculation:
-
Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of PDE1A activity, by plotting enzyme activity against the compound concentration.[9]
-
Signaling Pathway: PDE1 Inhibition and Vasodilation
Caption: PDE1 Inhibition Signaling Pathway.
Modulation of Voltage-Gated Ion Channels
This compound exerts a significant modulatory effect on voltage-gated sodium channels (Navs), contributing to its neuroprotective action by reducing neuronal hyperexcitability.[3] This inhibition is state-dependent, with a higher affinity for the inactivated state of the channel, and frequency-dependent, being more pronounced at higher frequencies of neuronal firing.[3][10] This mechanism is crucial in pathological conditions such as ischemia, where excessive neuronal firing leads to excitotoxicity. By blocking presynaptic sodium channels, this compound also inhibits the release of the excitatory neurotransmitter glutamate.[11]
Quantitative Data: Sodium Channel Inhibition
| Compound | Target Channel | IC50 Value (Holding Potential) | Reference |
| Vinpocetine | Rat NaV1.8 | 10.4 µM (-90 mV) | [10] |
| Vinpocetine | Rat NaV1.8 | 3.5 µM (-35 mV) | [10] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This protocol details the assessment of this compound's effect on voltage-gated sodium channels.[3]
-
Cell Preparation:
-
Use cells expressing the desired sodium channel subtype (e.g., dorsal root ganglion-derived cells for NaV1.8).
-
Establish a whole-cell patch-clamp configuration.
-
-
Voltage Protocol:
-
Hold the cell membrane at a potential where a significant portion of sodium channels are in the resting state (e.g., -90 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
-
Drug Application:
-
Record baseline sodium currents.
-
Perfuse the cells with varying concentrations of this compound and record the resulting currents.
-
-
State- and Use-Dependent Block Assessment:
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after drug application.
-
Calculate the percentage of inhibition for each concentration and construct a dose-response curve to determine the IC50 value.[3]
-
Workflow: Assessing Sodium Channel Inhibition
Caption: Experimental Workflow for Sodium Channel Inhibition.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition
Neuroinflammation is a key contributor to neuronal damage in various neurological disorders. This compound exhibits potent anti-inflammatory properties primarily by inhibiting the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] This inhibition prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1] This anti-inflammatory action is independent of its PDE-inhibitory effects.[12]
Quantitative Data: NF-κB Inhibition
| Cell Type | Stimulus | This compound Concentration | Effect on NF-κB Activation | Reference |
| Various (in vitro) | TNF-α | Not specified | Inhibition | [13] |
| Acute Ischemic Stroke Patients | Ischemia | 30 mg/day (IV) | Inhibition | [14] |
Experimental Protocol: In Vitro IKK Kinase Assay
This cell-free assay directly measures the inhibitory effect of this compound on IKKβ kinase activity.[15]
-
Reagents and Materials:
-
Recombinant active IKKβ.
-
IKKβ substrate (e.g., GST-IκBα).
-
ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods).
-
This compound at various concentrations.
-
-
Kinase Reaction:
-
Incubate IKKβ with this compound for a specified time.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed at 30°C for a defined period.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate by autoradiography (for radioactive assays) or by using a phosphospecific antibody (for non-radioactive assays).
-
-
Data Analysis:
-
Quantify the level of substrate phosphorylation.
-
Determine the concentration of this compound that causes 50% inhibition of IKKβ activity (IC50).
-
Signaling Pathway: NF-κB Inhibition
Caption: NF-κB Inhibition Signaling Pathway.
Antioxidant Effects
Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases and ischemic events. This compound has demonstrated antioxidant properties by scavenging free radicals and reducing lipid peroxidation.[2] It can also activate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[16]
Quantitative Data: Antioxidant Activity
| Assay | This compound Concentration | Effect | Reference |
| ABTS Radical Scavenging | 30 µM | 86.88 ± 2.318% antioxidant activity | [17] |
| Intracellular ROS levels (H2O2-treated L02 cells) | 20 µM | Reduced ROS content from 218% to 117% of control | [17] |
| GSH level (H2O2-treated L02 cells) | Not specified | Restored GSH content from 52% to 80% of control | [17] |
Experimental Protocol: ABTS Radical-Scavenging Assay
This protocol measures the antioxidant activity of this compound using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt free radical assay.[17]
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound.
-
-
Reaction and Measurement:
-
Add the this compound solutions to the ABTS•+ solution.
-
Measure the absorbance of the solution at 734 nm after a specific incubation period. The decrease in absorbance is proportional to the antioxidant activity.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity for each concentration of this compound.
-
Workflow: Assessing Antioxidant Activity
Caption: Experimental Workflow for Antioxidant Activity Assay.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a diverse and synergistic range of mechanisms. Its ability to concurrently enhance cerebral blood flow, reduce neuronal hyperexcitability, and combat neuroinflammation and oxidative stress underscores its therapeutic potential for a variety of neurological conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of this compound. Future research should focus on isoform-specific PDE inhibition and further elucidation of its downstream signaling targets to optimize its therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vinpocetine increases cerebral blood flow and oxygenation in stroke patients: a near infrared spectroscopy and transcranial Doppler study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of vinpocetine on the redistribution of cerebral blood flow and glucose metabolism in chronic ischemic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vinpocetine inhibits NF-kappaB-dependent inflammation via an IKK-dependent but PDE-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vinpocetine Inhibits NF-κB-Dependent Inflammation in Acute Ischemic Stroke Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Vinpocetine reduces cisplatin-induced acute kidney injury through inhibition of NF-κB pathway and activation of Nrf2/ARE pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vinpocetine-based therapy is an attractive strategy against oxidative stress-induced hepatotoxicity in vitro by targeting Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Apovincaminate's Phosphodiesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl apovincaminate, more commonly known as vinpocetine (B1683063), is a synthetic derivative of the Vinca minor alkaloid vincamine.[1][2] For decades, it has been utilized in the treatment of cerebrovascular and cognitive disorders.[2][3] While its pharmacological profile is multifaceted, a primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly phosphodiesterase type 1 (PDE1).[4][5] This inhibition leads to an increase in intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), triggering a cascade of downstream signaling events that are linked to its neuroprotective and vasodilatory effects.[4][6] This document provides a comprehensive technical overview of this compound's PDE inhibitory action, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
Mechanism of Action: Phosphodiesterase 1 (PDE1) Inhibition
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis and degradation of cAMP and cGMP to their inactive 5'-monophosphate forms, thereby regulating intracellular cyclic nucleotide signaling.[7][8] The PDE1 family is unique in that its activity is stimulated by the calcium (Ca²⁺)-calmodulin (CaM) complex, positioning it as a crucial integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[8][9]
This compound (vinpocetine) acts as a specific inhibitor of PDE1.[4][10] By binding to the enzyme, it prevents the breakdown of cAMP and cGMP.[6] This leads to an accumulation of these second messengers within the cell, which in turn activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[4][6] These kinases go on to phosphorylate various intracellular proteins, including transcription factors like the cAMP response element-binding protein (CREB), which modulates the expression of genes involved in neuronal plasticity, survival, and differentiation.[6][11] This mechanism is central to the compound's observed neuroprotective and cognitive-enhancing properties.[4][11]
Beyond its effects on PDE1, vinpocetine has been shown to interact with other molecular targets. It can block voltage-gated sodium channels and inhibit the IκB kinase (IKK) complex, the latter of which imparts anti-inflammatory effects independent of PDE inhibition.[12][13][14]
Quantitative Inhibition Data
The inhibitory potency of this compound against various PDE isoenzymes has been quantified through half-maximal inhibitory concentration (IC₅₀) values. The compound demonstrates selectivity for PDE1 over other PDE families.[10]
| Target Enzyme | IC₅₀ Value (µM) | Notes |
| PDE1 (General) | 21[10] | Calmodulin-activated PDE1. |
| PDE1A | ~8 - 20[15] | Higher affinity compared to PDE1C.[13] One study reports a pIC₅₀ of 5.1, which corresponds to 7.94 µM.[1] |
| PDE1B | ~8 - 20[1][15] | Similar potency to PDE1A inhibition.[15] |
| PDE1C | ~40 - 50[13][15] | Lower affinity compared to PDE1A/1B.[13] One study reports a pIC₅₀ of 4.3, which corresponds to 50.1 µM.[1] |
| PDE3 | 300[10] | Demonstrates selectivity for PDE1 over PDE3. |
| PDE7B | 60[10] | |
| IKKβ (for comparison) | 17.17[12][14] | Inhibition of IκB kinase; demonstrates a separate anti-inflammatory mechanism. |
Note: The IC₅₀ values can vary between studies depending on the specific experimental conditions, such as substrate concentration and enzyme source.
Key Signaling Pathways & Workflows
Signaling Pathway of PDE1 Inhibition
The following diagram illustrates the canonical signaling pathway affected by this compound. Inhibition of PDE1 leads to the accumulation of cyclic nucleotides and the activation of downstream neuroprotective and vasodilatory pathways.
Caption: Signaling cascade following PDE1 inhibition by this compound.
Experimental Workflow: Colorimetric PDE Activity Assay
The diagram below outlines a typical workflow for determining PDE inhibitory activity using a colorimetric method. This multi-step process quantifies the amount of phosphate (B84403) produced, which is proportional to PDE activity.
Caption: Generalized workflow for a colorimetric phosphodiesterase activity assay.
Experimental Protocols
Determining the inhibitory activity of compounds like this compound on phosphodiesterases requires robust and reproducible assays. Below are generalized protocols based on common methodologies.[16][17]
General Colorimetric Phosphodiesterase (PDE) Inhibition Assay
This protocol is based on the principle that PDE hydrolyzes a cyclic nucleotide (e.g., cAMP) to its corresponding 5'-monophosphate (e.g., 5'-AMP). A 5'-nucleotidase enzyme is then used to cleave the phosphate group from the 5'-monophosphate, and the released inorganic phosphate is quantified using a colorimetric reagent like Malachite Green.[17]
A. Materials and Reagents:
-
Purified PDE1 enzyme
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Calmodulin and CaCl₂ (for PDE1 activation)
-
Substrate: 3',5'-cAMP or 3',5'-cGMP
-
This compound (Vinpocetine) stock solution (in DMSO)
-
Positive Control Inhibitor (e.g., IBMX)
-
5'-Nucleotidase enzyme
-
Phosphate standard solution
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
B. Protocol:
-
Standard Curve Preparation: Prepare a serial dilution of the phosphate standard in PDE Assay Buffer to create a standard curve (e.g., 0 to 5 nmol/well).
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well for a final volume of 50 µL:
-
PDE Assay Buffer.
-
A range of concentrations of this compound (or vehicle control - DMSO).
-
Calmodulin and CaCl₂ to activate the PDE1 enzyme.
-
Purified PDE1 enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the reaction temperature (e.g., 30°C or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the cyclic nucleotide substrate (e.g., cAMP) to each well to start the reaction. Mix thoroughly.
-
PDE Reaction Incubation: Incubate the plate for a predetermined time (e.g., 20-60 minutes) during which PDE activity is linear.
-
5'-Nucleotidase Reaction: Add 5'-nucleotidase to each well. This stops the PDE reaction and begins the conversion of the 5'-monophosphate product to a nucleoside and inorganic phosphate. Incubate for an additional 10-20 minutes.
-
Color Development: Add the phosphate detection reagent to every well. Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measurement: Read the absorbance of the plate at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Use the phosphate standard curve to convert absorbance values to the amount of phosphate produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Radiometric Phosphodiesterase (PDE) Inhibition Assay
This method uses a radiolabeled substrate (e.g., [³H]-cAMP) and measures the formation of the radiolabeled product.[16][18]
A. Materials and Reagents:
-
Purified PDE1 enzyme and activation cofactors (Calmodulin, CaCl₂)
-
Assay Buffer
-
Radiolabeled substrate (e.g., [³H]-cAMP) mixed with unlabeled cAMP
-
This compound stock solution
-
Snake venom (contains 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and vials
-
Scintillation counter
B. Protocol:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, PDE1 enzyme, cofactors, and varying concentrations of this compound or vehicle.
-
Pre-incubation: Incubate the tubes at 30°C for 10 minutes.
-
Reaction Initiation: Add the [³H]-cAMP substrate solution to start the reaction.
-
PDE Reaction Incubation: Incubate at 30°C for 10-20 minutes.
-
Termination: Stop the reaction by boiling the tubes for 1-2 minutes, then cool on ice.
-
Product Conversion: Add snake venom to each tube and incubate for a further 10 minutes at 30°C. This converts the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation: Add a slurry of anion-exchange resin to each tube. The resin binds the negatively charged, unreacted [³H]-cAMP, while the uncharged [³H]-adenosine product remains in the supernatant.
-
Quantification: Centrifuge the tubes. Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The measured radioactivity is directly proportional to PDE activity. Calculate the percent inhibition and determine the IC₅₀ value as described in the colorimetric assay.
Conclusion
This compound is a well-characterized inhibitor of phosphodiesterase 1, with micromolar potency and selectivity over other PDE families. Its mechanism of action—preventing the degradation of cAMP and cGMP—is directly linked to the activation of signaling pathways that promote vasodilation and neuronal health.[3][6] This inhibitory profile underpins its long-standing use in cerebrovascular disorders. The quantitative data and standardized protocols presented here provide a foundational resource for researchers engaged in the study of PDE inhibitors, neuropharmacology, and the development of novel therapeutics targeting cyclic nucleotide signaling pathways. It is also important to acknowledge its PDE-independent actions, such as IKK inhibition, which contribute to its overall pharmacological profile, particularly its anti-inflammatory effects.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of vinpocetine in cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. PDE1 Isozymes, Key Regulators of Pathological Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE1 - Wikipedia [en.wikipedia.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. scientificarchives.com [scientificarchives.com]
- 16. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]
- 18. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Sodium Channel Blocking Activity of Ethyl Apovincaminate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sodium channel blocking activity of ethyl apovincaminate, a synthetic derivative of vincamine. Also known as vinpocetine (B1683063), this compound has demonstrated significant inhibitory effects on voltage-gated sodium channels (NaV), contributing to its neuroprotective and anticonvulsant properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Quantitative Data Summary
The inhibitory potency of this compound on various voltage-gated sodium channels has been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values vary depending on the specific sodium channel subtype and the state of the channel (resting vs. depolarized). The available data are summarized in the table below for comparative analysis.
| NaV Subtype | Preparation | Holding Potential | IC50 (µM) | Reference |
| NaV1.8 (rat) | Dorsal root ganglion-derived cell line (ND7/23) | -90 mV (Hyperpolarized) | 10.4 | [1] |
| NaV1.8 (rat) | Dorsal root ganglion-derived cell line (ND7/23) | -35 mV (Depolarized) | 3.5 | [1] |
| Voltage-gated Na+ channels | Cultured rat cerebrocortical neurons | Not specified | 44.2 ± 14.6 |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on voltage-gated sodium channels through a state-dependent blockade, showing a higher affinity for the inactivated state of the channel. This preferential binding prevents the influx of sodium ions, which is crucial for the initiation and propagation of action potentials. The consequences of this action are a reduction in neuronal excitability and the inhibition of excessive neurotransmitter release, which are key factors in its neuroprotective effects. Recent cryo-electron microscopy studies have identified a specific binding site for vinpocetine in the III-IV fenestration of the human NaV1.7 channel, providing a structural basis for its inhibitory action.[2]
The blockade of presynaptic sodium channels by this compound leads to a cascade of downstream effects that contribute to its neuroprotective profile. By inhibiting the initial sodium influx in response to depolarization, it subsequently reduces the activation of voltage-gated calcium channels and the consequent release of excitatory neurotransmitters like glutamate (B1630785).[3][4] This reduction in glutamate release helps to prevent excitotoxicity, a major contributor to neuronal damage in ischemic conditions.
Signaling Pathway of this compound's Neuroprotective Action
Caption: Signaling pathway of this compound's neuroprotective effects.
Experimental Protocols
The primary method for investigating the sodium channel blocking activity of this compound is the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents across the entire cell membrane of a single neuron or a cell expressing a specific sodium channel subtype.
General Whole-Cell Patch-Clamp Protocol
This protocol provides a general framework for measuring the effect of this compound on voltage-gated sodium currents. Specific parameters may need to be optimized based on the cell type and recording equipment.
1. Cell Preparation:
-
Culture cells (e.g., HEK-293 or CHO cells stably expressing the NaV channel subtype of interest, or primary neurons) on glass coverslips.
-
Allow cells to adhere for a few days prior to recording.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: CsF is used to block potassium channels).
-
This compound (Vinpocetine) Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Dilute to final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -90 mV or -100 mV.
4. Data Acquisition:
-
To measure tonic block , apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
-
To assess use-dependent block , apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
To determine state-dependent inhibition , vary the holding potential (e.g., from -120 mV to -60 mV) to alter the proportion of channels in the resting versus inactivated states before applying a test pulse.
-
Record sodium currents before (control) and after the application of various concentrations of this compound.
5. Data Analysis:
-
Measure the peak amplitude of the sodium current in the absence and presence of the drug.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
Experimental Workflow for Determining State-Dependent Inhibition
Caption: Workflow for determining the state-dependent inhibition of sodium channels.
Conclusion
This compound is a potent blocker of voltage-gated sodium channels, with a demonstrated state-dependent mechanism of action. Its ability to inhibit these channels, particularly in their inactivated state, underlies its neuroprotective and anticonvulsant effects. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to design novel sodium channel modulators. Further research is warranted to expand the quantitative analysis to a broader range of NaV subtypes and to further detail the downstream signaling consequences of channel blockade.
References
- 1. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Ethyl Apovincaminate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl apovincaminate, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established neuroprotective agent. Its therapeutic effects are attributed to multiple mechanisms, including the enhancement of cerebral blood flow and its anti-inflammatory properties. Emerging evidence robustly indicates that this compound also possesses significant antioxidant capabilities. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antioxidant therapies.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound has demonstrated potent antioxidant activity in various in vitro models, suggesting a therapeutic potential beyond its established indications.[1][2] This guide delves into the specifics of these antioxidant properties.
Quantitative Antioxidant Data
The antioxidant efficacy of this compound has been quantified using several in vitro assays. The following tables summarize the key findings from published studies, providing a comparative look at its potency in different experimental settings.
Table 1: Radical Scavenging Activity of this compound
| Assay | Cell Line/System | Concentration(s) | Result | Reference |
| ABTS Radical Scavenging | L02 Human Hepatic Cells | 0 - 30 µM | Concentration-dependent increase in antioxidant capacity, reaching 86.88 ± 2.318% at 30 µM. | [3][4] |
| Free Radical Scavenging | Human Red Blood Cells | Therapeutic Serum Concentration | Significant (p < 0.01) scavenging activity. | [3] |
Table 2: Effect of this compound on Intracellular Oxidative Stress Markers
| Assay | Cell Line | Inducing Agent | This compound Concentration | Result | Reference |
| Intracellular ROS Levels | L02 Human Hepatic Cells | 0.5 mM H₂O₂ | 20 µM | Reduced ROS levels from 218.0 ± 32.13% of control to 117 ± 26%. | [3][4] |
| Intracellular ROS Levels | L02 Human Hepatic Cells | 5 mM APAP | 20 µM | Reduced ROS levels from 214 ± 55% of control to 114 ± 11%. | [3][4] |
| Intracellular GSH Content | L02 Human Hepatic Cells | 0.5 mM H₂O₂ | 20 µM | Restored GSH levels from 52 ± 9% of control to 80 ± 7%. | [3][4] |
| Intracellular GSH Content | L02 Human Hepatic Cells | 5 mM APAP | 20 µM | Restored GSH levels from 43 ± 12% of control to 81 ± 6%. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for the key in vitro antioxidant assays discussed in this guide.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation.
-
Materials:
-
L02 human hepatic cells
-
RPMI 1640 medium with 10% FBS
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
ABTS Antioxidant Assay Kit (e.g., Sigma-Aldrich, CS0790)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Culture L02 cells in RPMI 1640 medium supplemented with 10% FBS in a 96-well plate and incubate for 24 hours.
-
Treat the cells with escalating concentrations of this compound (e.g., 0, 5, 10, 20, 30 µM) for 24 hours. The final DMSO concentration should be kept below 0.1%.
-
Perform the ABTS assay according to the manufacturer's instructions. This typically involves the generation of the ABTS radical cation and subsequent measurement of its absorbance in the presence of the test compound.
-
Measure the absorbance colorimetrically at 734 nm using a microplate reader.
-
The antioxidant activity is calculated as the percentage of inhibition of the ABTS radical.[3][4]
-
Intracellular Reactive Oxygen Species (ROS) Measurement
This assay quantifies the levels of ROS within cells using a fluorescent probe.
-
Materials:
-
L02 human hepatic cells
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Hydrogen peroxide (H₂O₂) or Acetaminophen (APAP) as an ROS inducer
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed L02 cells in a 96-well plate and culture for 24 hours.
-
Treat the cells with the ROS-inducing agent (e.g., 0.5 mM H₂O₂ or 5 mM APAP) in the presence or absence of this compound (e.g., 20 µM) for 24 hours.
-
Wash the cells with warm PBS.
-
Stain the cells with 10 µM DCFH-DA for 20 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader. The intensity is directly proportional to the intracellular ROS levels.[3]
-
Intracellular Glutathione (GSH) Level Measurement
This biochemical assay determines the concentration of the crucial intracellular antioxidant, glutathione.
-
Materials:
-
L02 human hepatic cells
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Hydrogen peroxide (H₂O₂) or Acetaminophen (APAP) as a stressor
-
GSH assay kit
-
Cell lysis buffer
-
-
Procedure:
-
Culture and treat L02 cells with the stressor and this compound as described in the intracellular ROS measurement protocol.
-
Lyse the cells according to the GSH assay kit manufacturer's protocol.
-
Determine the protein concentration of the cell lysates.
-
Measure the GSH content in the lysates using the assay kit, which typically involves a colorimetric reaction.
-
Normalize the GSH content to the protein concentration to obtain the final GSH levels (e.g., mg/g of protein).[3][4]
-
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound are, in part, mediated by its influence on specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and the workflows of the described experiments.
References
- 1. Vinpocetine-based therapy is an attractive strategy against oxidative stress-induced hepatotoxicity in vitro by targeting Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant properties of pentoxifylline, piracetam, and vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Ethyl Apovincaminate (Vinpocetine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl apovincaminate, commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine.[1][2] Initially developed for the treatment of cerebrovascular disorders, its therapeutic potential is now recognized across a spectrum of conditions underscored by inflammation and ischemic injury.[3][4] This guide provides a detailed examination of the primary molecular targets of vinpocetine, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. The core activities of vinpocetine are mediated through the inhibition of phosphodiesterase type 1 (PDE1), modulation of voltage-gated sodium channels (NaV), and direct inhibition of IκB kinase (IKK), which collectively contribute to its vasodilatory, neuroprotective, and anti-inflammatory effects.[3][5][6]
Primary Molecular Targets
Vinpocetine is a multi-target agent, engaging several key proteins involved in cellular signaling, ion homeostasis, and inflammatory responses.[3][6] The principal targets identified and characterized are Phosphodiesterase Type 1 (PDE1), voltage-gated sodium channels, and the IκB kinase (IKK) complex.[3]
Inhibition of Phosphodiesterase Type 1 (PDE1)
One of the earliest and most well-characterized mechanisms of vinpocetine is the inhibition of Ca2+/calmodulin-dependent phosphodiesterase type 1 (PDE1).[3][5][7] PDEs are enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[8] By inhibiting PDE1, vinpocetine increases the intracellular concentrations of cAMP and cGMP, leading to vascular smooth muscle relaxation and increased cerebral blood flow.[7][9] This action is a cornerstone of its use in cerebrovascular disorders.[7][8]
Quantitative Data: PDE1 Inhibition
| Target Isoform | IC50 Value (μM) | Species/System | Reference |
|---|---|---|---|
| PDE1A | ~8 - 20 | Not Specified | [3] |
| PDE1B | ~8 - 20 | Not Specified | [3] |
| PDE1C | ~40 - 50 | Not Specified |[3] |
Modulation of Voltage-Gated Sodium Channels (NaV)
Vinpocetine acts as a blocker of voltage-gated sodium channels.[1][3][10] This inhibition stabilizes neuronal membranes and reduces excitotoxicity, a key process in neuronal damage following ischemic events.[9] The blockade is state-dependent, with a higher affinity for channels in a depolarized state, making it particularly effective under pathological conditions of excessive neuronal firing.[11] Research has shown a notable potency against the tetrodotoxin-resistant (TTXr) NaV1.8 channel, which is prominently expressed in peripheral afferent nerves.[11]
Quantitative Data: NaV Channel Inhibition
| Target Channel | IC50 Value (μM) | Condition | Species/System | Reference |
|---|---|---|---|---|
| Voltage-gated Na+ Channels | ~10 - 50 | Patch Clamp | Not Specified | [3] |
| Rat NaV1.8 | 10.4 | Holding Potential: -90 mV | Rat DRG-derived cell line | [11] |
| Rat NaV1.8 | 3.5 | Holding Potential: -35 mV | Rat DRG-derived cell line |[11] |
Inhibition of IκB Kinase (IKK)
A more recently discovered target of vinpocetine is the IκB kinase (IKK) complex, a central regulator of the NF-κB inflammatory pathway.[3][12][13] Vinpocetine directly inhibits IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα.[3][14] This action keeps the transcription factor NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[14][15][16] Importantly, this anti-inflammatory effect is independent of its actions on PDE1 or sodium channels.[3][13]
Quantitative Data: IKK Inhibition
| Target | IC50 Value (μM) | Assay Type | Reference |
|---|---|---|---|
| IKKβ | 17.17 | In vitro kinase assay (cell-free) | [17][18] |
| IKK (intracellular) | ~26 | Cell-based assay |[12] |
Signaling Pathway Visualizations
Vinpocetine Inhibition of the NF-κB Pathway
The diagram below illustrates the canonical NF-κB signaling cascade and highlights the inhibitory action of vinpocetine on the IKK complex.
Caption: Vinpocetine directly inhibits the IKK complex, preventing NF-κB activation.
Vinpocetine Inhibition of PDE1
This diagram shows how vinpocetine inhibits PDE1 to increase levels of cyclic nucleotides, leading to vasodilation.
Caption: Vinpocetine inhibits PDE1, increasing cGMP levels and promoting vasodilation.
Key Experimental Protocols
The identification and characterization of vinpocetine's molecular targets rely on specific and reproducible experimental methodologies.
IKKβ In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of vinpocetine on IKKβ kinase activity in a cell-free system.[12][17]
-
Objective: To quantify the IC50 value of vinpocetine for IKKβ.
-
Materials:
-
Recombinant active IKKβ protein.
-
Substrate: Glutathione S-transferase (GST)-tagged IκBα (GST-IκBα).
-
[γ-³²P]ATP (radiolabeled ATP).
-
Kinase assay buffer (containing MgCl₂, DTT, ATP).
-
Vinpocetine stock solution (dissolved in DMSO).
-
SDS-PAGE gels and Western blot apparatus.
-
Phosphorimager or autoradiography film.
-
-
Procedure:
-
Prepare reaction mixtures in kinase assay buffer containing recombinant IKKβ and varying concentrations of vinpocetine (or vehicle control).
-
Initiate the kinase reaction by adding the substrate (GST-IκBα) and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding SDS loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα substrate band using autoradiography or a phosphorimager.
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of inhibition for each vinpocetine concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
-
Control: A parallel Western blot should be performed to ensure equal amounts of IKKβ protein were used in each reaction.[17]
Whole-Cell Patch-Clamp Electrophysiology for NaV Channels
This protocol measures the effect of vinpocetine on the activity of specific voltage-gated sodium channels expressed in a host cell line.[11]
-
Objective: To determine the concentration- and state-dependent inhibition of NaV channels by vinpocetine.
-
Materials:
-
Cell line expressing the target NaV channel (e.g., ND7/23 cells expressing rat NaV1.8).[11]
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular solution (pipette solution) and extracellular solution (bath solution) with appropriate ionic compositions.
-
Vinpocetine stock solution.
-
-
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit sodium currents. To test state-dependence, currents are elicited from different holding potentials (e.g., a hyperpolarized potential of -90 mV and a depolarized potential of -35 mV).[11]
-
After obtaining a stable baseline recording, perfuse the bath with extracellular solution containing known concentrations of vinpocetine.
-
Record the sodium currents in the presence of the drug.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50. Analyze shifts in the voltage-dependence of channel inactivation and activation.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the anti-inflammatory effects of vinpocetine in a cell-based assay.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
References
- 1. Vinpocetine - Wikipedia [en.wikipedia.org]
- 2. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on vinpocetine: New discoveries and clinical implications. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Atheroprotective role of vinpocetine: an old drug with new indication [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Vinpocetine used for? [synapse.patsnap.com]
- 10. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Vinpocetine as a potent antiinflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 16. Anti-Inflammatory Effects of Vinpocetine in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on Ethyl Apovincaminate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl apovincaminate, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has been the subject of extensive research for its potential neuroprotective and cognitive-enhancing properties.[1] This technical guide provides a comprehensive examination of its molecular structure, synthesis, and chemical properties. This document details the compound's complex mechanism of action by exploring its primary signaling pathways and summarizes its pharmacokinetic profile. All quantitative data is presented in structured tables for clarity, and key experimental protocols are described to facilitate reproducibility.
Introduction
This compound, also known as vinpocetine (B1683063), is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor) or the seeds of Voacanga africana.[1][2] It is structurally characterized by an indole (B1671886) ring system fused to a complex pentacyclic framework. For decades, it has been utilized in many Asian and European countries for the management of cerebrovascular disorders such as stroke and dementia.[2] Despite its widespread use, its regulatory status varies, with the U.S. FDA classifying it as an unapproved new drug.[2]
Synthesis
This compound is typically produced via a semi-synthetic route starting from (+)-vincamine. The synthesis can be achieved in a single step involving the dehydration of vincaminic acid to apovincaminic acid, followed by esterification.[3]
Representative Synthetic Protocol
A common method for the synthesis of this compound involves the following steps:
-
Dehydration and Esterification: Vincaminic acid is treated with an acid catalyst in the presence of ethanol (B145695). This facilitates the elimination of a water molecule to form the apovincamine (B1665591) structure and subsequent esterification of the carboxylic acid group with ethanol to yield this compound.[3]
Mechanism of Action
The pharmacological effects of this compound are multifaceted, attributed to its interaction with several molecular targets. The primary mechanisms of action include the inhibition of phosphodiesterase type 1 (PDE1), blockade of voltage-gated sodium channels, and modulation of inflammatory pathways.[2][4]
Phosphodiesterase 1 (PDE1) Inhibition
This compound is a potent inhibitor of PDE1, an enzyme that plays a crucial role in the crosstalk between calcium and cyclic nucleotide signaling pathways.[4][5] By inhibiting PDE1, this compound increases the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), leading to vasodilation and improved cerebral blood flow.[6]
Caption: Inhibition of PDE1 by this compound.
Sodium Channel Blockade
This compound has been shown to block voltage-gated sodium channels, which contributes to its neuroprotective effects.[2] By inhibiting the excessive influx of sodium ions into neurons during excitotoxic conditions, it can prevent subsequent calcium overload and cell death.[6]
Anti-inflammatory Effects via NF-κB Pathway Inhibition
A significant aspect of this compound's mechanism is its anti-inflammatory action through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[4] It has been demonstrated to directly inhibit IκB kinase (IKK), preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[2][5] This leads to a reduction in the expression of pro-inflammatory cytokines.[4]
Caption: Inhibition of the NF-κB pathway by this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in humans following both oral and intravenous administration. It is rapidly absorbed and undergoes extensive metabolism.
Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Administration | Reference |
| Bioavailability | 56.6 ± 8.9% | Human | Oral | [7] |
| Tmax | 1-1.5 h | Human | Oral | [7] |
| Elimination Half-life (t1/2α) | 0.136 h | Human | IV | [7] |
| Elimination Half-life (t1/2β) | 4.83 h | Human | IV | [7] |
| Volume of Distribution (Vdss) | 2.1 L/kg | Human | IV | [7] |
| Clearance | 0.366 L/h/kg | Human | IV | [7] |
| Elimination Half-life | 4.7 ± 2.13 h | Human | IV | [8] |
| Total Clearance | 0.79 ± 0.1 L/h/kg | Human | IV | [8] |
Drug Interactions
This compound has been shown to be a strong inhibitor of P-glycoprotein (P-gp) and a moderate inhibitor of cytochrome P450 enzymes CYP3A4 and CYP2D6, suggesting a potential for drug-drug interactions.[9]
In Vitro Inhibition Data
| Target | IC50 | Reference |
| P-glycoprotein (P-gp) | 8 µM | [9] |
| CYP3A4 | 2.8 µM | [9] |
| CYP2D6 | 6.5 µM | [9] |
Clinical Evidence
This compound has been investigated in numerous clinical trials for its efficacy in treating cerebrovascular and cognitive disorders.
Summary of Clinical Trial Findings
| Indication | Dosage | Duration | Key Findings | Reference |
| Chronic Vascular Senile Cerebral Dysfunction | 10 mg tid, then 5 mg tid | 90 days | Significant improvement on CGI, SCAG, and MMSQ scales compared to placebo. | [10] |
| Acute Ischemic Stroke | 10 mg IV daily for 5-7 days, then 10 mg orally tid | 30 days | Lower number of patients with death or significant disability at 1 and 3 months compared to placebo. | [11] |
| Cerebrovascular Disease | 10-30 mg daily (IM and oral) or 30-45 mg daily (oral) | Not specified | Significant and relatively quick improvement in reversible vascular diseases. | [12] |
Experimental Protocols
NMDA-Induced Neurotoxicity Model in Rats
This in vivo model is used to assess the neuroprotective effects of compounds against excitotoxicity.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Bilateral injections of N-methyl-D-aspartate (NMDA) are made into the entorhinal cortex to induce neurodegeneration.[13][14]
-
Test compounds (this compound or its metabolite) are administered intraperitoneally (e.g., 10 mg/kg) 60 minutes before the lesion and for 3 consecutive days post-lesion.[14][15]
-
Behavioral tests, such as the novel object recognition test, social discrimination test, and Morris water maze, are conducted to assess cognitive function.[13][14]
-
At the end of the study, brain tissue is collected, and sections are immunostained for neuronal and microglial markers (e.g., NeuN and CD11b) to quantify the lesion size and microglial activation.[14]
-
Caption: Workflow for the NMDA-induced neurotoxicity model.
Quantification by High-Performance Liquid Chromatography (HPLC)
This method is used for the analysis of this compound in biological samples or pharmaceutical formulations.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a specified wavelength.
-
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Formulations: Dissolution in a suitable solvent, followed by filtration and dilution.
-
-
Quantification: A calibration curve is constructed using standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Conclusion
This compound is a pharmacologically active compound with a complex mechanism of action that confers neuroprotective and vasodilatory effects. Its clinical utility in cerebrovascular disorders is supported by several studies, although further well-controlled trials are needed to unequivocally establish its efficacy and safety profile. The information provided in this technical guide serves as a comprehensive resource for researchers and professionals involved in the development and study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Vinpocetine - Wikipedia [en.wikipedia.org]
- 3. The synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atheroprotective role of vinpocetine: an old drug with new indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Vinpocetine in Atherosclerosis and Ischemic Stroke: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A double-blind placebo controlled evaluation of the safety and efficacy of vinpocetine in the treatment of patients with chronic vascular senile cerebral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Vinpocetine as a Neuroprotective Agent in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound therapy in neurovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparing Ethyl Apovincaminate Solutions for Cell Culture
Introduction
Ethyl apovincaminate, a synthetic derivative of vincamine, is a well-researched compound with demonstrated neuroprotective and anti-inflammatory properties.[1][2] In cell culture applications, it is utilized to investigate its effects on various cellular processes, including signal transduction, inflammation, and cell viability. Due to its hydrophobic nature, proper preparation of this compound solutions is critical to ensure accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and preparation of this compound solutions for use in in vitro cell culture experiments.
Physicochemical Properties
This compound is a white crystalline powder.[1] It is practically insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and chloroform.[1] The degradation of this compound in aqueous solutions is pH-dependent, with hydrolysis being a primary degradation pathway.[3] Therefore, it is recommended to prepare fresh working solutions from a stock solution for each experiment to minimize degradation.
Data Presentation: Physicochemical and Experimental Data
The following table summarizes the key physicochemical properties of this compound and provides a range of effective concentrations reported in cell culture studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₆N₂O₂ | [1][4] |
| Molecular Weight | 350.45 g/mol | [1][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 147-153 °C (with decomposition) | [1] |
| Solubility in Water (pH 7.4) | 35.5 µg/mL | [1] |
| Solubility in Solvents | Soluble in ethanol and chloroform | [1] |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |
| Effective Concentration Range (in vitro) | 5-50 µM (for inhibition of TNF-α-induced NF-κB activity) | [5] |
| Storage of Stock Solution | -20°C for up to 1 year or -80°C for up to 2 years | [5] |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.505 mg of this compound (Molecular Weight = 350.45 g/mol ).
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.[7]
-
Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
2. Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into a complete cell culture medium to prepare the final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Pre-warm Medium: Ensure the complete cell culture medium is pre-warmed to 37°C before use.
-
Serial Dilution (Recommended): To achieve a range of working concentrations, it is recommended to perform serial dilutions.
-
Final Dilution: Add the appropriate volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the complete cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing which can cause foaming of the medium.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7]
-
Immediate Use: It is recommended to use the freshly prepared working solutions immediately for cell treatment.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Key signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H26N2O2 | CID 105066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vinpocetine-based therapy is an attractive strategy against oxidative stress-induced hepatotoxicity in vitro by targeting Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Ethyl Apovincaminate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ethyl apovincaminate, commonly known as vinpocetine (B1683063), in various rodent models for preclinical research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved in its mechanism of action.
This compound is a synthetic derivative of the Vinca minor alkaloid vincamine.[1] It has been widely studied for its neuroprotective and cognitive-enhancing properties.[2] Its primary mechanism of action is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2] This modulation of cyclic nucleotide signaling, along with its anti-inflammatory effects, contributes to its therapeutic potential in various neurological disorders.[3][4]
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the administration parameters and key findings from various studies utilizing this compound in rodent models.
Table 1: Intraperitoneal (i.p.) Administration of this compound
| Rodent Model | Species | Dose (mg/kg) | Dosing Regimen | Vehicle | Key Findings | Reference |
| NMDA-Induced Neurotoxicity | Rat | 10 | 60 min before and 90 min after surgery, then twice daily for 3 days | Physiological saline with 0.1% Tween 80 and ascorbic acid | Reduced lesion size and microglia activation.[1] | [1] |
| Developmental Lead Exposure | Mouse | 20 | Single dose 4 hours before behavioral testing | Dimethyl sulfoxide (B87167) (DMSO) | Reversed lead-induced locomotor hyperactivity in females.[5][6] | [5][6] |
| 3-Nitropropionic Acid-Induced Huntington's Disease Model | Rat | 10 | Daily for the duration of the study | Not specified | Attenuated behavioral and biochemical toxicity.[7] | [7] |
| Renal Ischemia-Reperfusion Injury | Rat | 10 | Single dose 30 min before ischemia | Not specified | Attenuated renal injury and reduced oxidative stress.[8] | [8] |
Table 2: Oral Gavage (p.o.) Administration of this compound
| Rodent Model | Species | Dose (mg/kg) | Dosing Regimen | Vehicle | Key Findings | Reference |
| Amyloid-beta Induced Alzheimer's Disease Model | Rat | 4 | Once daily for 30 days (pre- and/or post-induction) | Not specified | Ameliorated the reduction in long-term potentiation.[3] | [3] |
| Scopolamine-Induced Cognitive Deficit | Mouse | Not specified | Daily for 28 consecutive days | 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) | Improved learning and memory dysfunction.[8] | [8] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are primarily attributed to its inhibition of PDE1 and the subsequent downstream signaling cascades.
Experimental Protocols
Protocol for Intraperitoneal Administration in a Rat Model of NMDA-Induced Neurotoxicity
This protocol is adapted from studies investigating the neuroprotective effects of this compound against glutamate (B1630785) excitotoxicity.[1]
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Vehicle: Physiological saline containing 0.1% Tween 80 and ascorbic acid[8]
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Surgical tools
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to a final concentration for a 10 mg/kg dose in an injection volume of 1 mL/kg.[1]
-
Pre-treatment: 60 minutes prior to surgery, administer 10 mg/kg of this compound or vehicle via intraperitoneal injection.[1]
-
Stereotaxic Surgery and NMDA Lesioning:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform bilateral craniotomies over the entorhinal cortex.
-
Inject NMDA into the entorhinal cortex to induce a lesion. Sham-operated animals will undergo the same surgical procedure without the NMDA injection.[1]
-
-
Post-operative Treatment: 90 minutes after surgery, administer a second dose of this compound or vehicle. Continue with twice-daily injections for three consecutive days.[1]
-
Behavioral Testing: Beginning on the day after the final drug administration, conduct a battery of behavioral tests to assess cognitive function. These may include:
-
Histological Analysis: Following the completion of behavioral testing, perfuse the animals and collect brain tissue. Process the tissue for histological analysis to assess lesion size and microglia activation.[1]
Protocol for Oral Gavage Administration in a Rat Model of Alzheimer's Disease
This protocol is based on studies evaluating the therapeutic effects of this compound on synaptic plasticity in a model of Alzheimer's disease.[3]
Materials:
-
Male Wistar rats
-
This compound
-
Amyloid-beta (Aβ) peptide (1-42)
-
Vehicle for oral gavage (e.g., 0.5% sodium carboxymethyl cellulose)[8]
-
Anesthetic
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Oral gavage needles (16-18 gauge for rats)[9]
-
Electrophysiology setup for long-term potentiation (LTP) recording
Procedure:
-
Animal Groups: Divide rats into experimental groups: control, sham, Aβ model, pre-treatment, treatment, and pre+treatment.[3]
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle for a 4 mg/kg dose.[3]
-
Pre-treatment Administration: For the pre-treatment and pre+treatment groups, administer 4 mg/kg of this compound via oral gavage once daily for 30 days.[3]
-
Aβ-Induced Alzheimer's Model:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Perform an ICV injection of aggregated Aβ (1-42) to induce the Alzheimer's disease pathology. Sham animals will receive a vehicle injection.[3]
-
-
Post-treatment Administration: For the treatment and pre+treatment groups, administer 4 mg/kg of this compound via oral gavage once daily for 30 days following the Aβ injection.[3]
-
Electrophysiological Recording (LTP):
-
After the treatment period, anesthetize the animals and perform in vivo electrophysiological recordings from the hippocampus.
-
Induce LTP by high-frequency stimulation of the perforant pathway.
-
Measure the excitatory postsynaptic potential (EPSP) slope and population spike (PS) amplitude to assess synaptic plasticity.[3]
-
-
Histological Confirmation: After electrophysiological recordings, perfuse the animals and process the brain tissue for histological analysis to confirm the Aβ plaque deposition and assess neuronal loss.
Concluding Remarks
The provided protocols and data serve as a guide for researchers investigating the effects of this compound in rodent models of neurological disorders. The choice of administration route, dosage, and experimental model should be carefully considered based on the specific research question. Adherence to detailed and standardized procedures is crucial for obtaining reliable and reproducible results in preclinical studies.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PDE1-B by Vinpocetine Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinpocetine, a Phosphodiesterase Type 1 Inhibitor, Mitigates Locomotor Hyperactivity in Female Mice Exposed to Lead During Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinpocetine, a Phosphodiesterase Type 1 Inhibitor, Mitigates Locomotor Hyperactivity in Female Mice Exposed to Lead During Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
analytical methods for ethyl apovincaminate quantification
An overview of the primary analytical methodologies for the quantification of ethyl apovincaminate (vinpocetine), a synthetic derivative of the Vinca alkaloid vincamine, is provided in these application notes. Vinpocetine (B1683063) is recognized for its therapeutic use in cerebrovascular disorders. Accurate quantification is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. The primary and active metabolite of vinpocetine is apovincaminic acid (AVA).[1][2]
This document details two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV is a cost-effective and widely accessible method suitable for routine quality control, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of biological samples with complex matrices.[3][4]
Metabolic Pathway of Vinpocetine
Vinpocetine undergoes rapid metabolism in the liver, where the ethyl ester group is hydrolyzed to form its major active metabolite, apovincaminic acid (AVA).[1] This biotransformation is a key factor in the drug's pharmacokinetic profile.
Application Note 1: Quantification of Vinpocetine using HPLC-UV
This method is suitable for the quantitative analysis of vinpocetine in pharmaceutical dosage forms.
Quantitative Data Summary
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 |
| Application | Pharmaceutical Dosage Forms | Dietary Supplements |
| Linearity Range | 2 - 12 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.996 | Not Specified |
| % Recovery | 102.04 ± 0.58 % | >95% |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Internal Standard | Not Specified | DL-propranolol |
| Retention Time (Vinpocetine) | 7.41 min | ~11.9 min |
| Retention Time (IS) | Not Specified | ~9.9 min |
| Reference | [5] | [6] |
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation:
-
A High-Performance Liquid Chromatography system equipped with a UV detector.[3]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[3]
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic acid (TFA) in deionized water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).[6]
-
Gradient Elution:
-
Start with 90% Solvent A and 10% Solvent B.
-
Linearly ramp to 30% Solvent A and 70% Solvent B over 15 minutes.
-
Return to initial conditions by 20 minutes for re-equilibration.[6]
-
-
Flow Rate: 0.400 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 205 nm for vinpocetine and 269 nm for propranolol (B1214883) (Internal Standard).[6]
-
Injection Volume: 1 µL.[6]
3. Sample Preparation (from Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of vinpocetine and transfer it to a volumetric flask.[3]
-
Add a suitable diluent (e.g., methanol) and sonicate to dissolve the active ingredient.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm filter before injection.
Application Note 2: Quantification of Vinpocetine and Apovincaminic Acid using LC-MS/MS
This highly sensitive and specific method is designed for the simultaneous quantification of vinpocetine and its primary metabolite, apovincaminic acid (AVA), in biological matrices such as plasma or brain tissue.[1]
Quantitative Data Summary
| Parameter | LC-MS/MS Method 1 | UPLC-MS/MS Method 2 |
| Application | Beagle Plasma | Rat Plasma |
| Linearity Range (Vinpocetine) | 0.1 - 20.0 ng/mL | 0.40 - 149 ng/mL |
| Linearity Range (AVA) | 1.0 - 200.0 ng/mL | 0.80 - 298 ng/mL |
| Correlation Coefficient (r²) | 0.9980 (Vinpocetine), 0.9995 (AVA) | Not Specified |
| Intra-day Precision (RSD%) | < 15% | < 12.9% |
| Inter-day Precision (RSD%) | < 15% | < 12.9% |
| Accuracy (Relative Error) | Not Specified | -5.9% to 7.3% (Vinpocetine), -7.9% to 5.6% (AVA) |
| % Recovery | > 80% | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Internal Standard | Not Specified | Phenacetin |
| Reference | [7] | [8] |
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation:
-
A UPLC or HPLC system coupled with a triple quadrupole tandem mass spectrometer.[1]
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient elution using methanol (B129727) and water.[3]
-
Flow Rate: 0.20 mL/min.[3]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5-10 µL.[1]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
4. Sample Preparation (Protein Precipitation from Plasma):
-
To a 100 µL aliquot of the plasma sample, add 20 µL of the internal standard working solution.
-
Add 500 µL of ice-cold methanol to precipitate proteins.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of vinpocetine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ethyl Apovincaminate: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl apovincaminate, a synthetic derivative of the Vinca alkaloid vincamine, is a well-established compound recognized for its neuroprotective and cerebral blood-flow enhancing properties.[1] In recent years, in vitro research has elucidated its multifaceted mechanisms of action, revealing its potential in a broader range of therapeutic areas. This document provides detailed application notes and experimental protocols for investigating the in vitro effects of this compound, with a focus on its anti-inflammatory, neuroprotective, and ion channel modulating activities. The information presented is intended to guide researchers in designing and executing experiments to further explore the pharmacological profile of this compound.
Mechanisms of Action: An Overview
This compound exerts its effects through several key molecular targets. A primary mechanism is the inhibition of phosphodiesterase type 1 (PDE1), leading to increased intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[2] Additionally, it is a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[2][3] The compound also modulates the activity of voltage-gated sodium channels, which contributes to its neuroprotective effects.[1][4]
Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound (vinpocetine).
Table 1: Inhibitory Activity on PDE1
| PDE1 Isoform | IC50 (μM) | Reference |
| PDE1A | 7.94 | [5] |
| PDE1B | ~8-20 | [5] |
| PDE1C | 5.01 | [5] |
Table 2: Inhibition of NF-κB Signaling and Related Kinases
| Assay | Cell Type | Stimulant | IC50 (μM) | Reference |
| NF-κB-dependent transcriptional activity | Vascular Smooth Muscle Cells | TNF-α | ~25 | [6] |
| IKKβ kinase activity (in vitro) | Recombinant IKKβ | - | ~17.17 | [6] |
| IKK inhibition (in cell) | Vascular Smooth Muscle Cells | TNF-α | ~26 | [6] |
Table 3: Inhibition of Voltage-Gated Sodium Channels
| Channel Subtype | Holding Potential | IC50 (μM) | Cell Line | Reference |
| rat NaV1.8 | -35 mV | 3.5 | ND7/23 | [1] |
| rat NaV1.8 | -90 mV | 10.4 | ND7/23 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vitro evaluation.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity - NF-κB Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on the NF-κB signaling pathway in response to an inflammatory stimulus.
Materials:
-
HEK293 or other suitable cells stably expressing an NF-κB luciferase reporter construct
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Prepare a solution of TNF-α in cell culture medium. Add the TNF-α solution to the wells to a final concentration of 10 ng/mL (or a pre-determined optimal concentration). For control wells, add medium without TNF-α.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control reporter if available. Calculate the percentage inhibition of NF-κB activity for each concentration of this compound compared to the TNF-α stimulated control. Determine the IC50 value.
Protocol 2: In Vitro Neuroprotection - Glutamate-Induced Excitotoxicity Assay
This protocol assesses the ability of this compound to protect neurons from cell death induced by glutamate (B1630785) excitotoxicity.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., HT-22)
-
Neuronal culture medium
-
This compound
-
L-Glutamic acid
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well tissue culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Plate the neuronal cells in a 96-well plate at an appropriate density. Allow the cells to adhere and differentiate for the recommended period.
-
Compound Treatment: Prepare serial dilutions of this compound in neuronal culture medium. Treat the cells with different concentrations of this compound or vehicle control for 24 hours.
-
Excitotoxic Insult: Prepare a high-concentration solution of L-glutamic acid in a suitable buffer. Add glutamate to the wells to induce excitotoxicity (the final concentration should be pre-determined, e.g., 5-10 mM).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
LDH Assay: Following the incubation period, measure the amount of LDH released into the culture medium using a commercially available LDH cytotoxicity assay kit. Follow the manufacturer's protocol.
-
Measurement: Measure the absorbance at the recommended wavelength using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to a positive control (e.g., cells lysed to achieve maximum LDH release). Determine the neuroprotective effect of this compound by comparing the LDH release in treated versus untreated, glutamate-exposed cells.
Protocol 3: In Vitro Ion Channel Modulation - Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol is for investigating the effect of this compound on voltage-gated sodium channels (e.g., NaV1.8) using the whole-cell patch-clamp technique.
Materials:
-
A cell line stably expressing the sodium channel of interest (e.g., ND7/23 cells for rat NaV1.8)[1]
-
External and internal patch-clamp solutions
-
This compound
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Microscope
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for patch-clamp recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -90 mV).
-
-
Data Acquisition:
-
Apply a voltage protocol to elicit sodium currents. For example, a depolarizing step to 0 mV for 20 ms.
-
Record baseline currents.
-
-
Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound.
-
Data Recording: Record sodium currents in the presence of the compound.
-
Data Analysis: Measure the peak sodium current amplitude before and after the application of this compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value. Investigate state-dependence by using different holding potentials.[1]
References
- 1. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Activity Evaluation of Vinpocetine-Derived Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Ethyl Apovincaminate in Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ethyl apovincaminate (vinpocetine) in preclinical cerebral ischemia models. This document outlines the key mechanisms of action, detailed experimental protocols, and a summary of quantitative data from relevant studies.
Introduction
This compound, a synthetic derivative of the Vinca minor alkaloid vincamine, has demonstrated significant neuroprotective effects in various models of cerebral ischemia.[1] Its therapeutic potential stems from a multi-faceted mechanism of action that includes enhancement of cerebral blood flow, reduction of inflammation, and inhibition of excitotoxicity.[2][3] Vinpocetine (B1683063) is a selective inhibitor of phosphodiesterase type 1 (PDE1), which contributes to its neuroprotective properties.[4][5] It is widely used in experimental stroke research to investigate potential therapeutic strategies for ischemic brain injury.[6][7]
Mechanism of Action
Vinpocetine exerts its neuroprotective effects through several key signaling pathways:
-
Inhibition of Phosphodiesterase 1 (PDE1): As a selective PDE1 inhibitor, vinpocetine increases intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][8] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate and activate the cAMP response element-binding protein (CREB).[4] Activated CREB promotes the expression of genes involved in neuronal survival and synaptic plasticity.[9]
-
Anti-inflammatory Effects: Vinpocetine has been shown to suppress neuroinflammation by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[3][8] It can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[10] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Furthermore, vinpocetine can modulate the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, further contributing to its anti-inflammatory effects.[11]
-
Modulation of Ion Channels: Vinpocetine can block voltage-gated sodium channels, which helps to reduce the excessive influx of sodium ions into neurons during ischemia.[12][13] This, in turn, attenuates the subsequent calcium overload, a key event in the ischemic cascade leading to neuronal death.[12]
-
Antioxidant Properties: The compound has been reported to exhibit antioxidant effects, protecting neurons from oxidative stress-induced damage that occurs during cerebral ischemia and reperfusion.[4][5]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of cerebral ischemia.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Scores
| Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| Mouse MCAO | 10 mg/kg, i.p. | Infarct Volume | Significantly reduced | [11] |
| Mouse MCAO | 10 mg/kg, i.p. | Neurological Score | Significantly improved | [11] |
| Rat Forebrain Ischemia | Pre-ischemic treatment | Neuronal Cell Loss (CA1) | Decreased | [12] |
| Rat MCAO | Not specified | Cerebral Infarction Size | Decreased | [12] |
Table 2: Effects of this compound on Inflammatory and Apoptotic Markers
| Animal Model | Dosing Regimen | Marker | Effect | Reference |
| Mouse MCAO | 10 mg/kg/d, i.p. for 3 days | NLRP3 Inflammasome | Reduced expression | [14] |
| Mouse MCAO | 10 mg/kg/d, i.p. for 3 days | Bcl-2 | Increased expression | [14] |
| Mouse MCAO | 10 mg/kg/d, i.p. for 3 days | Bax | Inhibited expression | [14] |
| Mouse MCAO | 10 mg/kg/d, i.p. for 3 days | Cleaved Caspase-3 | Inhibited expression | [14] |
| Mouse MCAO | Not specified | TUNEL+ cells | Significantly decreased | [11] |
| Mouse MCAO | Not specified | Fluoro-Jade B+ cells | Significantly decreased | [11] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used method to mimic focal cerebral ischemia.[6]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-surgical instruments
-
Silicon-coated monofilament suture
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
-
Sutures
Procedure (Transient MCAO):
-
Anesthesia and Preparation: Anesthetize the rodent (e.g., with isoflurane) and maintain its body temperature at 37°C using a heating pad.[6]
-
Surgical Incision: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA.
-
Monofilament Insertion: Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by a laser Doppler flowmeter, can confirm successful occlusion.[6]
-
Occlusion Period: Maintain the occlusion for a specific duration (e.g., 60-90 minutes).
-
Reperfusion: Withdraw the monofilament to allow for reperfusion of the MCA territory.
-
Closure: Close the incision with sutures.
Drug Administration
This compound (vinpocetine) can be administered via various routes.
Preparation for Intraperitoneal (i.p.) Injection:
-
Due to its poor water solubility, vinpocetine can be dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) or a solution of physiological saline containing 0.1% Tween 80 and ascorbic acid.[15]
Dosing:
-
A common therapeutic dose in rodent models is 5 or 10 mg/kg, administered intraperitoneally.[6][14]
-
Administration is often performed shortly after the onset of reperfusion in transient ischemia models.[6]
Assessment of Neuroprotection
a. Infarct Volume Measurement:
-
Euthanasia and Brain Removal: At a predetermined time point after ischemia (e.g., 24 or 48 hours), euthanize the animal and carefully remove the brain.[15]
-
Brain Sectioning: Section the brain into coronal slices of a specific thickness (e.g., 2 mm).
-
TTC Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Analysis: Acquire images of the stained sections and use image analysis software to quantify the infarct volume, often expressed as a percentage of the total brain volume.
b. Neurological Deficit Scoring:
-
Assess neurological function using a standardized scoring system. A common scale ranges from 0 (no observable deficit) to 5 (severe neurological deficit or death). The specific criteria for each score should be clearly defined before the assessment.
Mandatory Visualizations
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent model of cerebral ischemia.
Caption: Simplified diagram of the primary signaling pathways modulated by this compound, leading to its neuroprotective effects in cerebral ischemia.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of vinpocetine in cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vinpocetine for acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effects of Vinpocetine Against Ischemia-Reperfusion Injury Via Inhibiting NLRP3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Ethyl Apovincaminate: Application Notes and Protocols for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ethyl apovincaminate, more commonly known as vinpocetine (B1683063), as a tool for investigating neuroinflammatory processes. Vinpocetine, a synthetic derivative of the periwinkle alkaloid vincamine, has demonstrated potent anti-inflammatory properties, making it a valuable compound for research in neurodegenerative diseases and other neurological disorders where inflammation is a key pathological component.
Mechanism of Action
Vinpocetine exerts its anti-inflammatory effects through a multi-targeted approach. Its primary mechanism involves the direct inhibition of the IκB kinase (IKK) complex, a crucial component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This inhibition occurs independently of its well-documented activity as a phosphodiesterase type 1 (PDE1) inhibitor.[1][3] By targeting IKK, vinpocetine prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][4]
Furthermore, emerging evidence indicates that vinpocetine can suppress the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[3][4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[5] Vinpocetine's ability to inhibit the NLRP3 inflammasome provides an additional layer to its anti-neuroinflammatory profile.
Data Presentation: Quantitative Effects of Vinpocetine
The following table summarizes the key quantitative data regarding the inhibitory effects of vinpocetine on various targets involved in neuroinflammation.
| Target/Process | IC50 Value / Effective Concentration | Cell/System Type | Reference |
| IKKβ (in vitro kinase assay) | ~17.17 µM | Cell-free system | [6] |
| IKK (in-cell) | ~26 µM | Vascular Smooth Muscle Cells | [6] |
| NF-κB Transcriptional Activity | ~25 µM | Vascular Smooth Muscle Cells | [6] |
| Phosphodiesterase 1A (PDE1A) | ~8-20 µM | Not specified | [2] |
| Phosphodiesterase 1B (PDE1B) | ~8-20 µM | Macrophages | [2] |
| Phosphodiesterase 1C (PDE1C) | ~40-50 µM | Contractile Smooth Muscle Cells | [2] |
| Voltage-gated Na+ channels | 10-50 µM | Brain, Heart, Vessels | [2] |
| Inhibition of TNF-α-induced NF-κB activation | 50 µM | ARPE19/NF-κB-luciferase reporter cells | |
| Inhibition of Aβ-induced NF-κB activation | 50 µM | ARPE19/NF-κB-luciferase reporter cells | |
| Reduction of NLRP3, caspase-1, IL-1β, IL-18, and TNF-α expression (in vivo) | 15 mg/kg (intraperitoneal injection) | Rat retinal pigment epithelium |
Signaling Pathways
Caption: Vinpocetine's dual inhibition of NF-κB and NLRP3 inflammasome pathways.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on neuroinflammation.
Protocol 1: In Vitro Model of Neuroinflammation using LPS-Stimulated Microglia
This protocol describes the induction of an inflammatory response in a microglial cell line (e.g., BV-2 or RAW 264.7) using lipopolysaccharide (LPS) and the assessment of vinpocetine's inhibitory effects.
Materials:
-
Microglial cell line (BV-2 or RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (Vinpocetine)
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α and IL-1β, reagents for Griess assay for nitric oxide, lysis buffer for Western blot)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
For cytokine and nitric oxide measurements, seed microglia in a 96-well plate at a density of 5 x 10^4 cells/well.
-
For Western blot analysis, seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and grow to 70-80% confluency.
-
-
Vinpocetine Pre-treatment:
-
Prepare stock solutions of vinpocetine in DMSO.
-
Dilute vinpocetine to desired final concentrations (e.g., 10, 25, 50 µM) in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and pre-treat the cells with the vinpocetine-containing medium or vehicle control for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 100-1000 ng/mL to induce an inflammatory response.
-
-
Incubation:
-
Incubate the cells for the desired time period:
-
6-12 hours for gene expression analysis (qRT-PCR).
-
12-24 hours for cytokine and nitric oxide measurements in the supernatant.
-
For analysis of signaling pathway activation (e.g., phosphorylation of IκBα), shorter incubation times (e.g., 15-60 minutes) may be required.
-
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (TNF-α, IL-1β) using ELISA kits and nitric oxide production using the Griess assay, according to the manufacturers' instructions.
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer for subsequent protein analysis by Western blot.
-
References
- 1. benchchem.com [benchchem.com]
- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vinpocetine inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Apovincaminate in Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl apovincaminate, commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine, extracted from the periwinkle plant (Vinca minor).[1][2] It has been utilized for decades in the treatment of cerebrovascular and age-related cognitive disorders.[2][3][4] Preclinical research has demonstrated its neuroprotective potential in various models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[4][5][6] The therapeutic effects of this compound are attributed to its multifaceted mechanism of action, which includes improving cerebral blood flow, exerting anti-inflammatory and antioxidant effects, and modulating key signaling pathways involved in neuronal survival.[1][7][8]
These application notes provide a comprehensive overview of the use of this compound in preclinical models of neurodegenerative diseases, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing established experimental protocols.
Mechanisms of Neuroprotection
This compound's neuroprotective properties stem from its ability to modulate multiple cellular and molecular targets:
-
Inhibition of Phosphodiesterase Type 1 (PDE1): As a potent inhibitor of PDE1, vinpocetine increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][8] This leads to vasodilation and improved cerebral blood flow, enhancing the delivery of oxygen and glucose to neurons.[4][9] The elevation of cyclic nucleotides also activates downstream signaling cascades, such as the PKA/CREB pathway, which is crucial for neuronal plasticity and survival.[8][10]
-
Anti-inflammatory Effects: Vinpocetine exhibits significant anti-inflammatory activity by directly inhibiting the IκB kinase (IKK) complex, which in turn prevents the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][10][11] This suppression of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β, mitigating neuroinflammation, a common feature of many neurodegenerative disorders.[1][10][11]
-
Modulation of Ion Channels: Vinpocetine is known to block voltage-dependent sodium channels, which helps to stabilize neuronal membranes and reduce excitotoxicity.[1][12] By preventing excessive sodium influx, it indirectly limits calcium overload, a key step in neuronal cell death pathways.[9][11]
-
Antioxidant Properties: The compound has been shown to possess antioxidant effects, scavenging free radicals and reducing lipid peroxidation, thereby protecting neurons from oxidative stress-induced damage.[1][8][9]
-
Enhancement of Cerebral Metabolism: this compound has been demonstrated to increase glucose and oxygen uptake in the brain, leading to enhanced ATP production and improved neuronal energy metabolism.[4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various preclinical studies investigating the neuroprotective effects of this compound in different animal models of neurodegenerative diseases.
Table 1: Effects of this compound in Alzheimer's Disease Models
| Animal Model | Vinpocetine Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | Vinpocetine-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |
| Rat (Aluminum-induced AD) | 20 mg/kg, p.o. | Tau Phosphorylation | Increased | Significantly Decreased | Not specified | [13] |
| Rat (Aluminum-induced AD) | 20 mg/kg, p.o. | Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Significantly Increased | Not specified | [13] |
| Rat (Aβ-induced AD) | 4 mg/kg, p.o. | Long-Term Potentiation (LTP) | Reduced | Significantly Improved | Not specified | [8] |
| Rat (Aβ-induced AD) | 4 mg/kg, p.o. | Morris Water Maze Escape Latency (s) | Increased latency | Significantly decreased latency | Not specified | [14] |
Table 2: Effects of this compound in Parkinson's Disease Models
| Animal Model | Vinpocetine Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | Vinpocetine-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |
| Rat (6-OHDA-induced PD) | Not specified | Horizontal Movement Frequency | Reduced | Increased | Not specified | |
| Rat (6-OHDA-induced PD) | Not specified | Rotation Frequency | Increased | Reduced | Not specified | |
| Rat (Rotenone-induced PD) | 3 or 6 mg/kg, i.p. | Striatal Dopamine (B1211576) Level | Decreased | Significantly Improved | Not specified | |
| Mouse (MPTP-induced PD) | 20-30 mg/kg, i.p. | Striatal Dopamine Levels | Not specified | Dose-dependent restoration | Not specified | [14] |
Table 3: Effects of this compound in Huntington's Disease Models
| Animal Model | Vinpocetine Dosage | Key Outcome Measure | Control Group (Mean ± SD/SEM) | Vinpocetine-Treated Group (Mean ± SD/SEM) | Percent Improvement | Citation(s) |
| Rodent Model | Not specified | Brain Inflammation | Increased | Ameliorated | Not specified | [5] |
| Rodent Model | Not specified | Brain Oxidative Stress | Increased | Ameliorated | Not specified | [5] |
| Rodent Model | Not specified | Neuronal Dysfunction | Present | Ameliorated | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Alzheimer's Disease Model: Amyloid-Beta (Aβ) Infusion in Rats
This model is utilized to investigate the neurotoxic effects of amyloid-beta, a primary pathological hallmark of Alzheimer's disease.[14]
Materials:
-
Amyloid-beta (1-42) peptide
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
Procedure:
-
Prepare aggregated Aβ by dissolving the peptide in a suitable solvent and incubating it to form oligomers or fibrils.
-
Anesthetize the rat and secure it in a stereotaxic apparatus.
-
Expose the skull and drill a small burr hole over the lateral ventricle.
-
Using a Hamilton syringe, slowly infuse the prepared Aβ solution into the ventricle.
-
Administer this compound or vehicle according to the experimental design (e.g., pre-treatment, co-treatment, or post-treatment).
-
Allow the animals to recover and perform behavioral tests (e.g., Morris water maze) and post-mortem analysis at specified time points.
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Lesion in Rats
This model induces the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
Materials:
-
6-Hydroxydopamine hydrobromide (6-OHDA)
-
Sterile saline with 0.02% ascorbic acid
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic agent
Procedure:
-
Dissolve 6-OHDA in cold, sterile saline containing ascorbic acid to prevent oxidation.
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or the substantia nigra.
-
Administer this compound or vehicle for a specified duration (e.g., 7 days) following the lesioning.
-
Evaluate motor function using tests such as the open-field test and the apomorphine- or amphetamine-induced rotation test.
-
At the end of the study, collect brain tissue for histological (e.g., H&E staining) and biochemical (e.g., measurement of dopamine levels, SOD, and MDA) analysis of the striatum.
Huntington's Disease Model: 3-Nitropropionic Acid (3-NP)-Induced Toxicity in Rats
Systemic administration of 3-NP, a mitochondrial toxin, leads to selective striatal degeneration, replicating key features of Huntington's disease.[3][11]
Materials:
-
3-Nitropropionic acid (3-NP)
-
Sterile saline (pH adjusted to 7.4)
-
Syringes and needles for intraperitoneal (i.p.) injection or osmotic minipumps
Procedure:
-
Dissolve 3-NP in sterile saline.
-
Administer 3-NP systemically to rats. A common regimen is a daily intraperitoneal injection (e.g., 10 mg/kg) for a period of up to several weeks to induce chronic neurodegeneration.
-
Administer this compound or vehicle concurrently or as a pre-treatment.
-
Monitor animals for the development of motor deficits (e.g., grip strength, locomotor activity).
Mandatory Visualizations
Signaling Pathways
Caption: Multifaceted neuroprotective mechanisms of this compound.
Experimental Workflows
Caption: Experimental workflows for evaluating this compound.
References
- 1. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conductscience.com [conductscience.com]
- 3. The quinolinic acid hypothesis in Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Of mice, rats and men: Revisiting the quinolinic acid hypothesis of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quinolinic acid model of Huntington's disease: locomotor abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of pyruvate in the quinolinic acid rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Neuroinflammation in Huntington’s disease: From animal models to clinical therapeutics [frontiersin.org]
- 13. criver.com [criver.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Long-Term Administration of Ethyl Apovincaminate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key considerations for conducting long-term research on ethyl apovincaminate, a synthetic derivative of vincamine. The information presented herein is intended to guide the design and execution of preclinical and clinical studies evaluating the chronic effects of this compound.
Preclinical Research: Long-Term Animal Studies
Rationale and Objectives
Long-term animal studies are crucial for determining the safety profile of this compound over extended periods of administration. Key objectives include identifying potential target organs of toxicity, establishing a no-observed-adverse-effect level (NOAEL), and understanding the chronic pharmacological effects of the drug.
Experimental Protocol: Chronic Toxicology Study in Rodents
This protocol outlines a general framework for a chronic oral toxicity study in rats.
1.2.1. Animal Model:
-
Species: Sprague Dawley rats.
-
Age: 6-8 weeks at the start of the study.
-
Sex: Equal numbers of males and females.
-
Group Size: Sufficient to allow for interim sacrifices and to ensure statistical power.
1.2.2. Dosing:
-
Route of Administration: Oral gavage is a common method to ensure accurate dosing.
-
Dose Levels: At least three dose levels (low, mid, and high) and a vehicle control group. Dose selection should be based on data from shorter-term studies.
-
Frequency: Daily.
-
Duration: 3 to 6 months.[1]
1.2.3. Parameters to Monitor:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, and signs of toxicity.
-
Body Weight: Measured weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology: Examinations at baseline and termination.
-
Hematology and Clinical Chemistry: Blood samples collected at interim points and at termination to assess a panel of hematological and biochemical parameters.
-
Urinalysis: Conducted at interim points and at termination.
1.2.4. Terminal Procedures:
-
Necropsy: A full gross necropsy on all animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, heart, spleen, gonads) should be weighed.
-
Histopathology: A comprehensive list of tissues from all control and high-dose animals should be examined microscopically. Tissues from lower-dose groups showing treatment-related findings in the high-dose group should also be examined.
Efficacy Assessment in Animal Models of Cognitive Impairment
In parallel with safety studies, long-term efficacy can be assessed in relevant animal models.
1.3.1. Experimental Protocol: Passive Avoidance Task
This task assesses long-term memory.[1]
-
Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The dark chamber has an electrifiable grid floor.[1]
-
Procedure:
-
Acquisition Trial: Place the animal in the light compartment. When it enters the dark compartment, deliver a mild foot shock.[1]
-
Retention Trial: 24 hours later, place the animal back in the light compartment and measure the latency to enter the dark compartment. Longer latencies indicate better memory of the aversive stimulus.
-
-
Treatment: this compound or vehicle is administered throughout the study period, prior to the acquisition trial.
Clinical Research: Long-Term Human Trials
Rationale and Objectives
Long-term clinical trials are essential to establish the efficacy and safety of this compound in human populations for chronic conditions such as cognitive impairment and cerebrovascular disorders.
Experimental Protocol: Randomized Controlled Trial for Cognitive Impairment
This protocol provides a template for a long-term, double-blind, placebo-controlled clinical trial.
2.2.1. Study Population:
-
Inclusion Criteria:
-
Patients with a diagnosis of mild to moderate cognitive impairment or dementia (e.g., vascular dementia or Alzheimer's disease).
-
Specific age range (e.g., 50 years and older).
-
Stable on other medications.
-
-
Exclusion Criteria:
-
Severe dementia.
-
Other significant neurological or psychiatric conditions.
-
Contraindications to this compound.
-
2.2.2. Study Design:
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: Minimum of 12 weeks, with longer durations (e.g., 6-12 months) providing more robust data on long-term effects.[2][3]
-
Treatment Groups:
-
This compound (e.g., 10 mg or 20 mg three times daily).[2]
-
Placebo.
-
2.2.3. Efficacy Assessments:
-
Cognitive Function:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A standardized tool to assess the severity of cognitive symptoms in dementia. It consists of 11 tasks evaluating memory, language, and praxis.[4][5] Higher scores indicate greater impairment.[4]
-
Mini-Mental State Examination (MMSE): A widely used screening tool for cognitive impairment.[3]
-
-
Global Function:
-
Clinical Global Impression (CGI) scale: To be completed by the investigator to assess the overall change in the patient's condition.
-
2.2.4. Safety and Tolerability Assessments:
-
Adverse Event Monitoring: Systematically record all adverse events at each study visit.
-
Vital Signs: Monitor blood pressure and heart rate.
-
Laboratory Tests: Standard hematology and clinical chemistry panels at baseline and specified follow-up visits.
-
Electrocardiogram (ECG): At baseline and as clinically indicated.
Protocol for Measuring Cerebral Blood Flow
2.3.1. Transcranial Doppler (TCD) Ultrasonography
TCD is a non-invasive technique used to measure the velocity of blood flow in the major cerebral arteries.[6]
-
Procedure:
-
The patient should be in a resting state.
-
A 2-MHz Doppler probe is placed on the temporal bone to insonate the middle cerebral artery (MCA).
-
Baseline blood flow velocity is recorded.
-
This compound is administered (e.g., intravenously).
-
Blood flow velocity is continuously monitored or measured at specific time points post-administration to assess changes.
-
-
Cerebral Vasomotor Reactivity (VMR): The breath-holding test can be used to assess VMR. Patients hold their breath for 30 seconds, and the resulting change in blood flow velocity is measured.[3]
Quantitative Data Summary
| Study Type | Species/Population | Dosage | Duration | Key Findings | Reference |
| Preclinical Toxicology | Rat | 25 mg/kg/day (intraperitoneal) | 3 months | Mortality observed due to peritonitis. | [1] |
| Rat | 100 mg/kg (gavage) | Subchronic | Increased salivation, liver, and thyroid weights. | [1] | |
| Dog | Up to 25 mg/kg/day (oral) | 6 months | No general toxicities noted. | [1] | |
| Clinical Trial | Patients with chronic vascular senile cerebral dysfunction | 10 mg three times a day for 30 days, then 5 mg three times a day for 60 days | 90 days | No serious related side effects reported. | [2] |
| Clinical Trial | Patients with cerebral small vessel disease | 15 mg daily (oral) | 3 months | Tendency to increase Breath Holding Index, indicating improved cerebral vasomotor reactivity. Significant improvement in MMSE scores. | [3] |
| Clinical Trial | Patients with dementia | 30 mg/day and 60 mg/day | Up to 1 year | Showed benefit compared to placebo, but the number of patients in long-term treatment was small. | [7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its effects through multiple mechanisms. A primary action is the inhibition of phosphodiesterase type 1 (PDE1), which leads to an increase in cyclic GMP (cGMP) and subsequent vasodilation, improving cerebral blood flow.[8] It also has anti-inflammatory properties by inhibiting the IκB kinase (IKK)/NF-κB pathway, which reduces the expression of pro-inflammatory molecules.[9]
Experimental Workflow for a Long-Term Clinical Trial
The following diagram illustrates a typical workflow for a long-term clinical trial investigating the effects of this compound on cognitive impairment.
Workflow for Preclinical Toxicology Study
This diagram outlines the logical flow of a long-term preclinical toxicology study.
References
- 1. benchchem.com [benchchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Transcranial Doppler assessment of cerebral vasomotor reactivity in evaluating the effects of vinpocetine in cerebral small vessel disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linking the Mini-Mental State Examination, the Alzheimer’s Disease Assessment Scale–Cognitive Subscale and the Severe Impairment Battery: evidence from individual participant data from five randomised clinical trials of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics of Ethyl Apovincaminate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of ethyl apovincaminate (also known as vinpocetine) and its primary active metabolite, apovincaminic acid (AVA), in various animal models. The following sections detail experimental protocols for pharmacokinetic studies and present key quantitative data to support preclinical drug development and research.
Introduction
This compound, a synthetic derivative of the Vinca minor alkaloid vincamine, is recognized for its neuroprotective and cerebral blood-flow-enhancing properties.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is crucial for predicting its behavior in humans and for designing effective dosing regimens. In animal models and humans, this compound is rapidly metabolized to its main active metabolite, apovincaminic acid (AVA), through hydrolysis of the ethyl ester group.[3] This biotransformation is a key factor in its overall therapeutic activity.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its metabolite, apovincaminic acid (AVA), in various animal models.
Table 1: Pharmacokinetics of Apovincaminic Acid (AVA) in Dogs Following a 10 mg Oral or Intravenous Dose of Vinpocetine (B1683063) [4]
| Parameter | Oral Administration (Mean ± SD) | Intravenous Administration (Mean ± SD) |
| Apparent Half-life of Formation | 0.56 ± 0.23 h | - |
| Apparent Elimination Half-life | 9.6 h | - |
| Volume of Distribution | 2.3 times lower than vinpocetine | - |
| Clearance | 1.5 ± 0.77 L/h/kg | - |
Data derived from a study describing the pharmacokinetics with a two-compartment open model.[4]
Table 2: Pharmacokinetics of this compound in Cynomolgus Monkeys Following Intravenous Administration [5]
| Parameter | Value | Time Point |
| Brain Uptake | ~5% of total injected radioactivity | 2 minutes post-administration |
This study utilized positron emission tomography (PET) with 11C-labeled vinpocetine to measure brain uptake.[5] The highest concentrations of the drug were observed in the thalamus, basal ganglia, and certain neocortical regions, indicating that this compound readily crosses the blood-brain barrier.[5]
Experimental Protocols
This section outlines a typical experimental protocol for conducting a pharmacokinetic study of this compound in a rat model, based on methodologies described in the literature.[1][2][3]
Animal Model and Drug Administration
-
Animal Species: Wistar rats are commonly used.[1]
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Drug Formulation: this compound and apovincaminic acid can be dissolved in a suitable vehicle for administration.
-
Administration Routes:
Sample Collection
-
Biological Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Sampling Time Points: Blood samples should be collected at predetermined time points post-dosing to accurately characterize the concentration-time profile. Typical time points might include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.
-
Blood Collection: Blood is typically collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of this compound and AVA in plasma samples.[3]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., phenacetin).
-
Add 500 µL of ice-cold methanol (B129727) to precipitate plasma proteins.[3]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase column (e.g., C18) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[3]
-
Injection Volume: Typically 5-10 µL.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the parent and product ions for both this compound, AVA, and the internal standard.
-
Visualizations
Metabolic Pathway of this compound
References
- 1. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of apovincaminic acid in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cerebral uptake and metabolism of (11C) Vinpocetine in monkeys: PET studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safety and Toxicology of Ethyl Apovincaminate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the safety and toxicology profile of ethyl apovincaminate, a synthetic derivative of vincamine. The information is compiled from non-clinical studies and is intended to guide further research and development.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For this compound, these studies have established the median lethal dose (LD50) across different routes of administration in rodent models.
Quantitative Data Summary
| Species | Route of Administration | LD50 Value | Clinical Signs at Lethal Doses | Reference |
| Rat | Oral | ~500 mg/kg | Ataxia, clonic convulsions | [1] |
| Mouse | Oral | ~500 mg/kg | Ataxia, clonic convulsions | [1] |
| Rat | Intravenous | ~50 mg/kg | Ataxia, clonic convulsions | [1] |
| Mouse | Intravenous | ~50 mg/kg | Ataxia, clonic convulsions | [1] |
| Rat | Intraperitoneal | 134 - 240 mg/kg | Ataxia, clonic convulsions | [1] |
| Mouse | Intraperitoneal | 134 - 240 mg/kg | Ataxia, clonic convulsions | [1] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - Representative)
This protocol is a representative example based on general guidelines for acute oral toxicity testing. The specific details of the studies cited may have varied.
Objective: To determine the acute oral median lethal dose (LD50) of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% aqueous methylcellulose)[2]
-
Sprague-Dawley rats (young adults, nulliparous and non-pregnant females)
-
Gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Withhold food overnight prior to administration of the test substance. Water is provided ad libitum.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Dose Administration: Administer a single oral dose of the test substance to one animal using a gavage needle. The initial dose is selected based on available data, typically a step below the estimated LD50.
-
Observation: Observe the animal for mortality and clinical signs of toxicity at frequent intervals on the day of dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dose) and at least once daily for 14 days.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a defined factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Termination: The study is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to allow for calculation of the LD50.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Data Analysis: The LD50 is calculated using a maximum likelihood method.
Experimental Workflow: Acute Oral LD50 Determination
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure.
Quantitative Data Summary
| Species | Duration | Route | Dose Levels | Key Findings | Reference |
| Rat | 4 weeks | Oral (gavage) | 100 mg/kg/day | Increased salivation, increased liver and thyroid gland weights. | [1] |
| Rat | 3 months | Intraperitoneal | 25 mg/kg/day | Mortality (38% males, 25% females) due to severe peritonitis. | [1] |
| Dog | 6 months | Oral (capsules) | Up to 25 mg/kg/day | No general toxicities noted. | [1] |
Experimental Protocol: 90-Day Oral Toxicity Study in Rats (Representative)
This protocol is a representative example based on general guidelines for subchronic toxicity studies.
Objective: To evaluate the potential toxicity of this compound following repeated oral administration to rats for 90 days.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% aqueous methylcellulose)
-
Sprague-Dawley rats (weanlings)
-
Gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals and randomly assign them to control and treatment groups (e.g., 10 males and 10 females per group).
-
Dose Preparation: Prepare daily formulations of this compound in the vehicle at three dose levels (low, mid, high) and a vehicle control.
-
Dose Administration: Administer the test substance or vehicle daily by oral gavage for 90 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals daily for signs of toxicity.
-
Body Weight: Record body weights weekly.
-
Food Consumption: Measure food consumption weekly.
-
Ophthalmology: Conduct ophthalmoscopic examinations prior to the study and at termination.
-
Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.
-
-
Termination and Necropsy: At the end of the 90-day period, euthanize all animals. Conduct a full gross necropsy, and record organ weights.
-
Histopathology: Preserve selected organs and tissues for microscopic examination.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic damage.
Summary of Findings
| Assay | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli | With and without S9 | Negative | [1][3] |
| In Vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative | [3] |
| In Vivo Comet Assay | Mouse leukocytes and stomach cells | N/A | Negative | [3] |
| In Vivo Comet Assay | Mouse liver cells | N/A | Equivocal | [3] |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (Representative)
Objective: To evaluate the mutagenic potential of this compound using a bacterial reverse mutation assay.
Materials:
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
-
Tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA)
-
This compound
-
Solvent (e.g., DMSO)
-
S9 fraction from induced rat liver for metabolic activation
-
Minimal glucose agar (B569324) plates
-
Top agar
Procedure:
-
Strain Preparation: Prepare overnight cultures of the bacterial tester strains.
-
Dose Preparation: Prepare a range of concentrations of this compound in a suitable solvent.
-
Plate Incorporation Method:
-
To molten top agar, add the bacterial culture, the test substance at a specific concentration, and either S9 mix (for metabolic activation) or a buffer (without activation).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring. The National Toxicology Program (NTP) has conducted extensive studies on the reproductive and developmental toxicity of vinpocetine (B1683063) (this compound).[4]
Quantitative Data Summary (NTP Studies)
Rat Prenatal Developmental Toxicity Study [4]
| Dose Group (mg/kg/day) | Maternal Effects | Embryo-Fetal Effects |
| 20 | Red or brown vaginal discharge | - |
| 60 | Decreased body weight and body weight gain, decreased feed consumption, red or brown vaginal discharge | Increased post-implantation loss, total litter resorption in 12/25 dams, decreased number of live fetuses, increased incidence of ventricular septum defects and full thoracolumbar ribs, incomplete ossification of thoracic centrum. |
| 80, 160, 320 (Dose Range-Finding) | Decreased feed consumption | Significant increase in post-implantation loss, total litter resorption at ≥80 mg/kg. |
Rabbit Dose Range-Finding Study [2]
| Dose Group (mg/kg/day) | Maternal Effects | Embryo-Fetal Effects |
| 150 | Decreased body weight gain and feed consumption | - |
| 300 | Decreased body weight gain and feed consumption | Increased early resorptions, increased post-implantation loss, decreased number of live fetuses. |
Experimental Protocol: Prenatal Developmental Toxicity Study in Rats (NTP Study Design)[4]
Objective: To evaluate the potential of this compound to cause developmental toxicity in rats.
Materials:
-
This compound (99.3% pure)
-
Vehicle: 0.5% aqueous methylcellulose
-
Time-mated Sprague-Dawley rats
Procedure:
-
Animal Grouping: Assign groups of 25 time-mated female rats to receive 0, 5, 20, or 60 mg/kg/day of this compound.
-
Dose Administration: Administer the test substance by gavage from gestation day 6 to 20.
-
Maternal Observations: Monitor for clinical signs, body weight, and feed consumption throughout the study.
-
Cesarean Section: On gestation day 21, perform a cesarean section on all dams.
-
Uterine and Fetal Examination:
-
Examine the uterine contents for the number of implantations, resorptions, and live and dead fetuses.
-
Weigh and sex the live fetuses.
-
Examine fetuses for external, visceral, and skeletal malformations and variations.
-
Carcinogenicity
No long-term carcinogenicity studies on this compound were identified in the reviewed literature.
Signaling Pathways
The pharmacological and toxicological effects of this compound are linked to several signaling pathways.
Phosphodiesterase-1 (PDE1) Inhibition Pathway
Voltage-Gated Sodium Channel Inhibition
Antioxidant and Anti-inflammatory Pathways
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound for any specific use have not been uniformly established by all global regulatory agencies. Researchers should consult original study publications and relevant regulatory guidelines for comprehensive information.
References
- 1. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ethical Use of Ethyl Apovincaminate in Animal Research
Introduction
Ethyl apovincaminate, more commonly known as vinpocetine (B1683063), is a synthetic derivative of the vinca (B1221190) alkaloid vincamine, an extract from the lesser periwinkle plant.[1] It has been utilized for decades in many European and Asian countries for the treatment of cerebrovascular disorders, such as stroke and dementia.[1][2] Its proposed mechanisms of action include enhancing cerebral blood flow, antioxidant properties, and anti-inflammatory effects.[3][4] Preclinical evaluation of this compound's neuroprotective and nootropic effects necessitates the use of animal models. This document provides a detailed overview of the ethical considerations, best practices, and standardized protocols for conducting animal research with this compound, intended for researchers, scientists, and drug development professionals. All procedures involving animals must receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.
1. Ethical Framework: The 3Rs
The guiding principles for the ethical use of animals in research are the 3Rs: Replacement, Reduction, and Refinement.[5] Researchers have a responsibility to adhere to these principles when designing and conducting studies involving this compound.
-
Replacement: Refers to methods that avoid or replace the use of animals.
-
Full Replacement: Utilizing non-animal alternatives such as in vitro human cell cultures, "organs-on-chips," and in silico computer modeling to investigate the compound's mechanisms.[6][7][8] For instance, the anti-inflammatory effects of this compound can be initially screened using cultured endothelial cells and macrophages.[4]
-
Partial Replacement: Using animals with a lower potential for pain perception, such as invertebrates, where scientifically appropriate.[9]
-
-
Reduction: Refers to methods that minimize the number of animals used per experiment while maintaining scientific validity.
-
Experimental Design: Implementing robust experimental designs with appropriate statistical power analysis to determine the minimum sample size needed to detect a meaningful effect.[10]
-
Data Sharing: Sharing data and resources between research groups to avoid unnecessary duplication of experiments.[9]
-
Longitudinal Studies: Designing studies where animals serve as their own controls, such as repeated imaging or behavioral testing in the same cohort over time, reduces the need for separate control groups.[9]
-
-
Refinement: Refers to methods that alleviate or minimize potential pain, suffering, and distress, and enhance animal welfare.
-
Humane Endpoints: Establishing clear criteria for when an animal should be removed from a study or humanely euthanized to avoid prolonged suffering.
-
Appropriate Procedures: Using appropriate anesthesia and analgesia for all surgical procedures and providing diligent post-operative care to manage pain and prevent infection.[5][11]
-
Environmental Enrichment: Housing animals in comfortable, enriched environments that allow for species-specific behaviors.[12]
-
Competent Personnel: Ensuring all personnel handling animals are adequately trained in the specific procedures and in the humane care of the species being studied.[11][13]
-
Logical Workflow: Ethical Protocol Review
Caption: Workflow for ethical review and approval of an animal research protocol.
2. Signaling Pathway of this compound
This compound exerts its neuroprotective and anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of phosphodiesterase type 1 (PDE1) and the downstream suppression of the NF-κB (nuclear factor kappa B) inflammatory signaling cascade.[3]
Caption: this compound's anti-inflammatory signaling pathway.
3. Experimental Protocols
The following are generalized protocols for common animal models used in this compound research. Specific parameters must be detailed in an IACUC-approved protocol.
3.1. Protocol: NMDA-Induced Excitotoxicity Model in Rats
This model is used to assess the neuroprotective effects of compounds against glutamate-induced neuronal damage, relevant to dementia and stroke research.[2][14]
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley), weighing 250-300g.
-
Housing: Socially housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine injection), ensuring a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Stereotaxic Surgery: Place the animal in a stereotaxic frame. Make a midline scalp incision to expose the skull. Drill small burr holes over the target brain region (e.g., entorhinal cortex).
-
NMDA Injection: Slowly infuse N-methyl-D-aspartate (NMDA) solution into the target region using a microsyringe.
-
Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection) at the specified time relative to the lesion (e.g., 60 minutes prior).[14]
-
Wound Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics as prescribed in the protocol. Place the animal in a clean, warm cage for recovery and monitor closely until it is fully ambulatory. Provide soft, palatable food.
-
-
Endpoint Analysis:
-
Behavioral Testing: Conduct tests like the Novel Object Recognition or Morris Water Maze several days post-lesion to assess cognitive function.[14]
-
3.2. Protocol: Behavioral Assessment - Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is often impaired in models of neurodegeneration.
-
Apparatus: An open-field box (e.g., 50x50x50 cm).
-
Procedure:
-
Habituation: Allow each rat to explore the empty open-field box for 5-10 minutes for 2-3 consecutive days.
-
Familiarization Phase: Place two identical objects in the box. Allow the rat to explore for a set period (e.g., 5 minutes). Record the time spent exploring each object.
-
Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the rat back in the box and allow it to explore for 5 minutes. Record the time spent exploring the familiar vs. the novel object.
-
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
4. Data Presentation
Quantitative data should be presented clearly to facilitate interpretation and comparison.
Table 1: Effect of this compound on Lesion Size and Microglia Activation (Based on data from Nyakas et al., 2009)[2][14]
| Treatment Group | Dose (mg/kg, i.p.) | Lesion Size (mm³) (Mean ± SEM) | Microglia Activation Area (mm³) (Mean ± SEM) |
| Sham Control | Vehicle | 0.0 ± 0.0 | 0.0 ± 0.0 |
| NMDA + Vehicle | Vehicle | 4.5 ± 0.5 | 8.2 ± 0.7 |
| NMDA + this compound | 10 | 2.1 ± 0.4 | 4.3 ± 0.6 |
*p < 0.05 compared to NMDA + Vehicle group.
Table 2: Effect of this compound on Cognitive Performance (NOR Test) (Hypothetical data for illustration)
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Sham Control | Vehicle | 0.45 ± 0.05 |
| NMDA + Vehicle | Vehicle | 0.08 ± 0.04 |
| NMDA + this compound | 10 | 0.35 ± 0.06* |
*p < 0.05 compared to NMDA + Vehicle group.
5. Regulatory and Safety Considerations
-
Compound Purity: Use pharmaceutical-grade this compound whenever possible. If a non-pharmaceutical-grade substance must be used, a scientific justification must be provided to and approved by the IACUC, and the compound must be prepared aseptically.[15][16]
-
Adverse Effects: While generally considered safe, potential side effects in animals should be monitored, including changes in blood pressure, activity levels, or gastrointestinal function.[1][17] In humans, use during pregnancy may be harmful, a consideration for developmental studies in animals.[1]
-
Legal Status: In the United States, the FDA has ruled that vinpocetine is not a legal dietary supplement, classifying it as an unapproved new drug.[1] Researchers must ensure they comply with all institutional and federal regulations regarding its acquisition and use.
Research involving this compound in animal models is crucial for understanding its therapeutic potential in cerebrovascular and neurodegenerative diseases. However, this research carries a significant ethical responsibility. By rigorously applying the principles of the 3Rs, adhering to detailed and refined protocols, and ensuring oversight by an ethics committee, scientists can conduct valuable research while upholding the highest standards of animal welfare. The ultimate goal is to generate high-quality, reproducible data that can be successfully translated to clinical applications, justifying the use of animals in the research process.[10][18]
References
- 1. Vinpocetine - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atheroprotective role of vinpocetine: an old drug with new indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 6. 7 Alternatives to Animal Experiments | Humane World for Animals [humaneworld.org]
- 7. Innovative Alternatives to Animal Testing in Biomedical Research. [science-entrepreneur.com]
- 8. peta.org [peta.org]
- 9. Alternatives to Animal Research | Harvard Medical School [hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IACUC: Policies [blink.ucsd.edu]
- 13. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ucsb.edu [research.ucsb.edu]
- 16. umaryland.edu [umaryland.edu]
- 17. Effect of this compound on cerebral, cardiac and renal flow rate in dogs in the course of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl Apovincaminate (Vinpocetine)
For researchers, scientists, and drug development professionals, navigating the experimental challenges of ethyl apovincaminate, also known as vinpocetine, can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the most common issue encountered with this compound: its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS at pH 7.4)?
A: this compound is a lipophilic (fat-soluble) compound with very low solubility in water, especially at neutral or alkaline pH.[1] Its aqueous solubility has been reported to be as low as 35.5 µg/mL at a pH of 7.4.[2] As a weak base with a pKa of approximately 7.1, its solubility increases in acidic conditions where it can be protonated.[1] Therefore, direct dissolution in standard phosphate-buffered saline (PBS) is often unsuccessful.
Q2: What is the recommended organic solvent for creating a concentrated stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound, with concentrations of 5 mg/mL or higher being achievable.[1][3][4][5][6][7] It is also soluble in other organic solvents like chloroform (B151607) and 96% ethanol (B145695).[3][4][5]
Q3: My this compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
A: This phenomenon, known as "crashing out," is common when a compound highly soluble in an organic solvent is introduced into an aqueous "anti-solvent."[1] The rapid change in polarity causes the compound to precipitate. To avoid this, consider the following troubleshooting steps:
-
Use a lower concentration of the stock solution.
-
Perform a stepwise dilution: Gradually add the aqueous buffer to the DMSO stock solution while vortexing.
-
Increase the final concentration of DMSO in your working solution (be mindful of solvent toxicity in your experimental system).
-
Utilize one of the solubility enhancement protocols outlined below.
Q4: Are there alternative methods to dissolve this compound for in vitro studies without using high concentrations of organic solvents?
A: Yes, several methods can improve the aqueous solubility of this compound. These include:
-
pH Adjustment: Lowering the pH of the aqueous buffer to below the pKa of this compound (7.1) will protonate the molecule, forming a more soluble salt.[1]
-
Use of Cyclodextrins: These cyclic oligosaccharides can encapsulate the lipophilic this compound molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[8]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[9]
Troubleshooting Guide: Solubility Issues
This guide provides a logical workflow for addressing solubility challenges with this compound.
Diagram 1: Troubleshooting Workflow for this compound Dissolution
Caption: A logical workflow for dissolving this compound.
Quantitative Solubility Data
The solubility of this compound is dependent on the solvent and temperature. The following tables summarize available solubility data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water (pH 7.4) | ~0.0355 | 25 |
| Dimethylformamide (DMF) | ~0.25 | Not Specified |
| Dimethyl sulfoxide (DMSO) | 5 - 9 | Not Specified |
| Ethanol (96%) | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
| Dichloromethane | Soluble | Not Specified |
Note: "Soluble" indicates that the source stated solubility without providing a quantitative value. Data is compiled from multiple sources.[1][3][4][5][6][7][10][11][12]
Table 2: Temperature-Dependent Solubility of Vinpocetine in Ethanol
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (x10^3) | Approximate Solubility (mg/mL) |
| 283.15 | 10 | 1.15 | 6.4 |
| 288.15 | 15 | 1.38 | 7.7 |
| 293.15 | 20 | 1.65 | 9.2 |
| 298.15 | 25 | 1.98 | 11.0 |
| 303.15 | 30 | 2.36 | 13.1 |
| 308.15 | 35 | 2.81 | 15.6 |
| 313.15 | 40 | 3.35 | 18.6 |
| 318.15 | 45 | 3.98 | 22.1 |
| 323.15 | 50 | 4.72 | 26.2 |
Note: Mole fraction data was converted to an approximate mg/mL value for easier comparison, assuming the density of ethanol is ~0.789 g/mL. Data is based on studies investigating the solid-liquid equilibrium of vinpocetine.[9][13]
Detailed Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a stock solution for subsequent dilution into aqueous buffers.
Materials:
-
This compound (vinpocetine) powder
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh this compound: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile vial. For example, weigh 5 mg of the compound.
-
Add DMSO: Add the appropriate volume of DMSO to achieve the target concentration. To make a 5 mg/mL stock solution with 5 mg of this compound, add 1 mL of DMSO.
-
Dissolve: Securely cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.[1] Gentle warming to 37°C or brief sonication can be employed if dissolution is slow. Ensure no visible particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize moisture absorption by the DMSO. Avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubilization using Citric Acid
This protocol utilizes the basic nature of this compound to dissolve it in an acidic buffer.
Materials:
-
This compound (vinpocetine) powder
-
Citric acid
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare Acidic Buffer: Prepare a stock solution of citric acid (e.g., 0.1 M) in deionized water.
-
Dispense this compound: Weigh the desired amount of this compound and place it in a beaker with the desired final volume of deionized water.
-
Adjust pH: While stirring, slowly add the citric acid solution dropwise to the this compound suspension. Monitor the pH continuously.
-
Dissolve: Continue to add the citric acid solution until the this compound powder dissolves and the pH is in the desired acidic range (e.g., pH 4-5). The this compound should dissolve as it becomes protonated, forming a more soluble salt.[1]
-
Final pH Adjustment: If necessary, adjust the final pH with a dilute base (e.g., NaOH) or acid (e.g., HCl), being careful not to exceed a pH where the compound may precipitate.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol uses a cyclodextrin (B1172386) to form an inclusion complex and enhance aqueous solubility.
Materials:
-
This compound (vinpocetine) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in the aqueous buffer to make a stock solution (e.g., 40% w/v). Gentle warming may be required to fully dissolve the HP-β-CD.
-
Add this compound: Add the weighed this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Sterilization (Optional): If required for your experiment, filter the final solution through a 0.22 µm syringe filter.
Signaling Pathway Diagrams
Diagram 2: this compound Inhibition of the NF-κB Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Vinpocetine | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vinpocetine CAS#: 42971-09-5 [m.chemicalbook.com]
- 4. Vinpocetine | 42971-09-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 42971-09-5 CAS MSDS (Vinpocetine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. adipogen.com [adipogen.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ethyl Apovincaminate Bioavailability in Experimental Settings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the oral bioavailability of ethyl apovincaminate (vinpocetine) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The low and variable oral bioavailability of this compound (vinpocetine), reported to be between 7% and 60%, is primarily attributed to two main factors:
-
Poor Aqueous Solubility: Vinpocetine (B1683063) is a poorly water-soluble drug, with an aqueous solubility of approximately 35.5 µg/mL at pH 7.4. This low solubility limits its dissolution in gastrointestinal fluids, a critical step for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gastrointestinal tract, vinpocetine undergoes significant metabolism in the liver before it reaches systemic circulation.[1][2] This "first-pass effect" substantially reduces the amount of active drug that becomes available to the body.[3]
Q2: My experimental results for vinpocetine bioavailability are highly variable. What are the common causes?
A2: High variability in vinpocetine bioavailability studies can stem from several factors:
-
Food Effect: The absorption of vinpocetine is significantly influenced by the presence of food.[1][2] Administering the compound to fasted versus fed subjects will yield different results. Ensure that the feeding status of your animal models is consistent across all experimental groups.
-
Inconsistent Formulation Preparation: The physicochemical properties of the formulation, such as particle size and drug distribution, can greatly impact bioavailability. Inconsistent preparation methods can lead to batch-to-batch variability.
-
Animal Handling and Physiology: Stress and variations in the gastrointestinal physiology of individual animals can affect drug absorption.
-
Analytical Method Sensitivity: Vinpocetine is rapidly metabolized to apovincaminic acid (AVA).[2] Low plasma concentrations of the parent drug can be challenging to measure accurately. It is common to use the metabolite, AVA, as a surrogate for bioequivalence studies.[4]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low drug concentration in plasma after oral administration. | Poor dissolution of this compound in the gastrointestinal tract. | Employ solubility enhancement techniques such as solid dispersions, cyclodextrin (B1172386) complexation, or lipid-based formulations. |
| High first-pass metabolism. | Consider formulation strategies that promote lymphatic absorption, such as lipid-based systems (e.g., SLNs, NLCs, SMEDDS), to partially bypass the liver. | |
| Precipitation of the drug in the dissolution medium. | Supersaturation of the drug upon dilution of a formulation in the aqueous environment of the gut. | Incorporate precipitation inhibitors (e.g., hydrophilic polymers like HPMC or PVP) into your formulation to maintain a supersaturated state. |
| Inconsistent drug release profile from the formulation. | Inhomogeneous mixing of the drug and excipients. | Ensure thorough and uniform mixing during the formulation process. For solid dispersions, confirm the formation of a single-phase amorphous system. |
| Inappropriate selection of excipients. | Screen different carriers, surfactants, and co-solvents to find the optimal combination for your chosen formulation strategy. |
Data on Bioavailability Enhancement of this compound
The following tables summarize quantitative data from various studies on the improvement of this compound (vinpocetine) bioavailability using different formulation strategies.
Table 1: Pharmacokinetic Parameters of Different Vinpocetine Formulations
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Vinpocetine Suspension | Rats | 92.2 | ~1.5 | 327.6 | 100 |
| Nanostructured Lipid Carriers (NLCs) | Rats | - | - | - | 322 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Rats | 248.7 | ~1.0 | 565.0 | 172 |
| Amorphous Citrate Salt (Mechanochemical) | Rats | - | - | - | ~400 (vs. physical mixture) |
| Commercial Tablets | Beagle Dogs | - | - | - | 100 |
| Self-Emulsifying pH Gradient Release Pellets | Beagle Dogs | - | - | - | 149.8 |
| Immediate Release Formulation | Rabbits | - | - | - | 100 |
| Cyclodextrin-Tartaric Acid Complex | Rabbits | - | - | - | 210 - 290 |
Data compiled from multiple sources. Direct comparison between studies should be made with caution due to differences in experimental conditions.
Experimental Protocols
Below are detailed methodologies for preparing various this compound formulations aimed at improving bioavailability.
Solid Dispersion using Polyvinylpyrrolidone (PVP)
-
Objective: To enhance the dissolution rate of vinpocetine by dispersing it in a hydrophilic polymer matrix.
-
Materials:
-
This compound (Vinpocetine)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
-
Protocol:
-
Dissolve vinpocetine and PVP K30 in methanol in a 1:5 weight ratio (drug to polymer).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at 50°C.
-
Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried mass and pass it through a 100-mesh sieve.
-
Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
-
Cyclodextrin Inclusion Complexation
-
Objective: To improve the aqueous solubility of vinpocetine by forming an inclusion complex with a cyclodextrin.
-
Materials:
-
This compound (Vinpocetine)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Citric Acid
-
Ethanol
-
Water
-
-
Protocol (Co-evaporation Method):
-
Prepare an aqueous solution of HP-β-CD and citric acid.
-
Dissolve vinpocetine in ethanol.
-
Add the ethanolic solution of vinpocetine to the aqueous HP-β-CD solution with constant stirring.
-
Continue stirring for 24 hours at room temperature.
-
Evaporate the solvent under reduced pressure at 45°C.
-
Collect the resulting solid complex and dry it in a desiccator.
-
Evaluate the complex for its dissolution properties and in vivo bioavailability.[5]
-
Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Objective: To formulate a lipid-based system that spontaneously forms a microemulsion in the gastrointestinal tract, enhancing vinpocetine solubilization and absorption.
-
Materials:
-
This compound (Vinpocetine)
-
Oil Phase: Labrafac™ CC
-
Surfactant: Cremophor® EL
-
Co-surfactant: Transcutol® P
-
-
Protocol:
-
Prepare the SMEDDS vehicle by mixing Labrafac™ CC, Cremophor® EL, and Transcutol® P in a 40:40:20 weight ratio.
-
Heat the mixture to 40°C and stir until a homogenous, transparent liquid is formed.
-
Add vinpocetine to the vehicle and stir until it is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the SMEDDS formulation to 100 mL of water and observe the formation of a clear or slightly bluish microemulsion.
-
Characterize the resulting microemulsion for droplet size, polydispersity index, and drug release.[6]
-
Solid Lipid Nanoparticles (SLNs)
-
Objective: To encapsulate vinpocetine in a solid lipid core to improve its stability and bioavailability.
-
Materials:
-
This compound (Vinpocetine)
-
Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Poloxamer 188
-
Organic Solvent: Dichloromethane (B109758)
-
Aqueous Phase: Deionized water
-
-
Protocol (Ultrasonic-Solvent Emulsification):
-
Dissolve vinpocetine and GMS in dichloromethane (organic phase).
-
Dissolve Poloxamer 188 in deionized water (aqueous phase).
-
Heat both phases to 60°C.
-
Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Immediately sonicate the coarse emulsion using a probe sonicator to form a nanoemulsion.
-
Evaporate the dichloromethane under reduced pressure.
-
Cool the dispersion in an ice bath to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be lyophilized for long-term stability.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Bioavailability Enhancement
The following diagram illustrates a typical workflow for developing and evaluating a novel formulation to improve the bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo studies on the complexes of vinpocetine with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrin multicomponent complexation and controlled release delivery strategies to optimize the oral bioavailability of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Apovincaminate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ethyl apovincaminate (also known as vinpocetine) in various solvents. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer (e.g., PBS at pH 7.4)? A: this compound is a lipophilic (fat-soluble) compound with very low solubility in neutral or alkaline aqueous solutions. As a weak base, its solubility increases in acidic conditions where it becomes protonated. To improve solubility in aqueous buffers, consider using a co-solvent like DMSO for stock solutions or employing solubilizing agents such as cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin).
Q2: I'm seeing unexpected peaks in my chromatogram when analyzing my this compound sample. What could they be? A: Unexpected peaks are likely degradation products. This compound is susceptible to hydrolysis, especially under acidic and alkaline conditions.[1][2][3] Under stressed conditions, it can hydrolyze to apovincaminic acid or equilibrate with other related compounds.[4] The degradation pathway is highly dependent on pH.[4] It is crucial to use a validated stability-indicating analytical method, like the HPLC methods described in the protocols below, to separate the parent drug from its potential degradants.[1][2]
Q3: Which solvent should I use to prepare a stock solution of this compound? A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for the compound. For working solutions, the DMSO stock can then be diluted into the desired experimental medium. However, always consider the tolerance of your specific assay or cell line to the final DMSO concentration. Methanol (B129727) is also a suitable solvent for preparing standards and samples for analytical purposes like HPLC.[5]
Q4: How do temperature and light affect the stability of this compound solutions? A: Forced degradation studies show that this compound experiences some degradation under thermal stress and photolytic (light) conditions.[5] To ensure the integrity of your solutions, it is recommended to store them protected from light and at controlled room temperature or refrigerated, depending on the solvent and desired storage duration. For long-term storage, consult specific stability studies or conduct your own validation.
Q5: Does oxygen affect the stability of this compound? A: Studies have shown that there is no significant oxygen effect on the degradation of this compound in aqueous solutions.[4] However, it is sensitive to oxidative stress in the presence of agents like hydrogen peroxide.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas for the same concentration) | Sample degradation due to inappropriate solvent pH, temperature, or light exposure. | Prepare fresh solutions before each experiment. Use buffers to control pH. Store solutions in amber vials or protected from light. Avoid high temperatures. Ensure your analytical method is stability-indicating. |
| Low recovery of this compound from a formulation or biological matrix | Poor solubility in the extraction solvent or binding to matrix components. | Optimize the extraction solvent system. Consider using a solvent with higher solubilizing power like methanol or acetonitrile. Adjust the pH of the extraction medium to enhance solubility. |
| Significant degradation observed even under mild conditions | Catalysis by buffer components. | Be aware that certain buffers, such as acetate (B1210297) and phosphate (B84403), can catalyze the degradation of this compound.[4] If feasible, use alternative buffer systems or minimize the time the compound spends in these buffers before analysis. |
| Precipitation upon dilution of a DMSO stock solution into an aqueous medium | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (if tolerated by the experimental system). Use a solubilizing agent like HP-β-cyclodextrin. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various forced degradation conditions. These studies are designed to accelerate degradation to understand potential pathways and demonstrate the specificity of analytical methods.[3]
| Condition | Reagent/Stress | Time | % Degradation | Notes |
| Acid Hydrolysis | 5 N HCl | 24 hours | 15.3% | Significant degradation occurs. Primary route involves equilibration and hydrolysis.[3][4][5] |
| Base Hydrolysis | 5 N NaOH | 24 hours | 12.8% | Significant degradation occurs, primarily through hydrolysis to apovincaminic acid.[3][4][5] |
| Oxidative Stress | 30% H₂O₂ | 24 hours | 8.5% | Moderately susceptible to oxidation.[3][5] |
| Thermal Stress | Dry Heat (105°C) | 72 hours | 6.2% | Shows some degradation at elevated temperatures. |
| Photolytic Stress | Direct Sunlight | 72 hours | 4.7% | Some degradation occurs upon exposure to light.[5] |
Stability in Common Laboratory Solvents:
-
Aqueous Buffers (pH dependent): Unstable, particularly in acidic (pH 1-3) and neutral/alkaline (pH > 6) conditions where hydrolysis is the major degradation pathway.[4]
-
DMSO: Generally considered a good solvent for preparing stable stock solutions for short to medium-term storage, though long-term stability should be validated.
-
Methanol/Acetonitrile: Commonly used as solvents and components of the mobile phase for HPLC analysis.[1][5] Solutions are relatively stable for the duration of analytical procedures, but should be prepared fresh for optimal results.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of this compound and to validate a stability-indicating HPLC method.
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl), 5 N
-
Sodium hydroxide (B78521) (NaOH), 5 N
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Triethylamine
2. Preparation of Stock and Sample Solutions:
-
Stock Solution: Accurately weigh 25 mg of this compound and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate to dissolve completely. Make up the volume to the mark with methanol to obtain a concentration of 500 µg/mL.[5]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 50 µg/mL).
3. Forced Degradation Procedures: [5] For each condition, transfer 25 mg of this compound into a 50 mL volumetric flask and dissolve in 30 mL of methanol.
-
Acid Degradation: Add 5 mL of 5 N HCl. Keep the flask at room temperature for 24 hours. After 24 hours, neutralize the solution by adding 5 mL of 5 N NaOH. Make up the volume with methanol.
-
Base Degradation: Add 5 mL of 5 N NaOH. Keep the flask at room temperature for 24 hours. After 24 hours, neutralize the solution by adding 5 mL of 5 N HCl. Make up the volume with methanol.
-
Oxidative Degradation: Add 5 mL of 30% H₂O₂. Keep the flask at room temperature for 24 hours. Make up the volume with methanol.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 72 hours. After the specified time, allow the sample to cool, then prepare a solution as described for the stock solution.
-
Photolytic Degradation: Expose the solid drug substance to direct sunlight for 72 hours.[5] After exposure, prepare a solution as described for the stock solution.
4. Sample Preparation for HPLC Analysis:
-
For each degradation condition, filter the resulting solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to achieve a theoretical concentration of 50 µg/mL of the intact drug.
5. HPLC-UV Analytical Method: The following is a representative stability-indicating method. Parameters may need to be optimized for your specific system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[5][6]
-
Mobile Phase: Acetonitrile and Phosphate Buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 6.0 with orthophosphoric acid) in a ratio of 65:35 (v/v).[1][2]
-
Injection Volume: 20 µL.
-
Analysis: Inject the prepared samples (working standard and degraded samples) into the HPLC system. Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed working standard.
Mandatory Visualization
Workflow for Forced Degradation Study
Caption: Experimental workflow for conducting a forced degradation study of this compound.
Degradation Pathway in Aqueous Solution
Caption: Simplified degradation pathways of this compound in aqueous solutions at different pH values.
References
- 1. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of an RP-HPLC Method for the Determination of Vinpocetine and Folic Acid in the Presence of a Vinpocetine Alkaline Degradation Product in Bulk and in Capsule Form - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing ethyl apovincaminate precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of ethyl apovincaminate (vinpocetine) in in vitro experiments, specifically focusing on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A: this compound is a lipophilic (fat-soluble) compound with very low solubility in aqueous solutions like cell culture media, particularly at neutral or alkaline pH.[1][2] This poor water solubility is the primary reason for its precipitation. The issue is often observed when a concentrated stock solution, typically made in an organic solvent, is diluted into the aqueous environment of the media. This rapid change in solvent polarity causes the compound to "crash out" of the solution.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended and used solvent for creating high-concentration stock solutions of this compound.[1][2][3][4][5] It is also reported to be soluble in other organic solvents such as ethanol, dichloromethane, and acetone.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4]
Q3: I've dissolved my this compound in DMSO, but it still precipitates upon dilution in my media. What can I do?
A: This is a common challenge. Here are several troubleshooting steps you can take:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will reduce the solvent shift shock upon dilution into the aqueous media.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Increase the Final Volume of Media: By increasing the final volume, you decrease the final concentration of both the this compound and the DMSO, which can help maintain solubility.
-
Gentle Warming and Sonication: After dilution, gentle warming of the media to 37°C or brief sonication can help to redissolve fine precipitates.[2] However, ensure that the compound is stable at this temperature and that the sonication is not too harsh for the media components.
-
pH Adjustment: this compound is a weak base with a pKa of approximately 7.1, making it more soluble in acidic conditions.[2] While drastically altering the pH of your cell culture media is generally not advisable, preparing the final solution in a slightly more acidic buffer before adding it to the cells could be a possibility for short-term experiments, but this must be carefully controlled and validated for its effect on your cells.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, with 0.1% or lower being preferable to avoid solvent-induced artifacts or cytotoxicity.[6][7][8] It is crucial to include a vehicle control in your experiments (media with the same final concentration of DMSO but without the this compound) to account for any effects of the solvent itself.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound without using organic solvents?
A: Yes, the use of cyclodextrins has been shown to improve the solubility of poorly water-soluble drugs like this compound.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, effectively increasing its solubility in aqueous solutions.[2][9] This method can be particularly useful for experiments where the presence of organic solvents is a concern.
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | ≥5.83 mg/mL | [3] |
| Ethanol | ≥2.99 mg/mL (with ultrasonic) | [3] |
| Dichloromethane | Soluble | [1] |
| Acetone | Soluble | [1] |
Recommended Final DMSO Concentrations in Cell Culture
| Concentration | Recommendation |
| < 0.1% | Ideal for minimizing solvent effects |
| 0.1% - 0.5% | Generally acceptable for most cell lines, but vehicle controls are essential |
| > 0.5% | Increased risk of cytotoxicity and off-target effects |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[2]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: Dilution of DMSO Stock into Cell Culture Media
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains in a non-toxic range (ideally ≤ 0.1%).
-
Dilution: While gently vortexing or swirling the pre-warmed media, add the calculated volume of the DMSO stock solution dropwise.
-
Final Mix: Gently mix the final solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the medium for any signs of precipitation. If a fine precipitate is observed, brief, gentle sonication or continued incubation at 37°C for a short period may help.
Visualizations
Caption: Workflow for preparing and diluting this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo studies on the complexes of vinpocetine with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ethyl apovincaminate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl apovincaminate (also known as vinpocetine).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing inconsistent or lower-than-expected potency in my experiments?
Inconsistent results with this compound can arise from several factors related to its preparation, storage, and handling. The most common issues are chemical degradation and poor solubility.
-
Chemical Degradation: this compound is susceptible to degradation in aqueous solutions, a process that is highly dependent on pH.[1] At acidic pH (1-3), the primary degradation pathway involves equilibrium with vincaminic acid ethyl ester, which then hydrolyzes to vincaminic acid. In neutral pH (3.5-6.0), the main route is hydrolysis to apovincaminic acid.[1] This degradation can lead to a significant loss of active compound and the formation of impurities that may have off-target effects.
-
Poor Aqueous Solubility: this compound is poorly soluble in water, which can lead to precipitation in aqueous buffers or cell culture media if not prepared correctly.[2] This results in an inaccurate final concentration of the active compound.
-
Photosensitivity: The compound is known to be photosensitive, and exposure to light can lead to degradation.[1]
-
Improper Storage: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[1] The solid form should be stored at or below -20°C and is stable for at least 12 months under these conditions.[1]
Troubleshooting Flowchart for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent results.
2. How should I prepare this compound for in vitro and in vivo studies to ensure solubility and stability?
Proper preparation is critical to avoid precipitation and degradation.
-
In Vitro Stock Solutions: Due to its poor water solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 5 mg/mL or ethanol (B145695) up to 50 mM are suitable choices.[1] When further diluting into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in most cell lines).
-
In Vivo Formulations:
-
Oral Gavage: For oral administration, this compound can be suspended in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na).[2]
-
Intraperitoneal (IP) Injection: A common formulation for IP injections involves a multi-component solvent system to maintain solubility. A typical mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to add each solvent sequentially and ensure the solution is clear before administration.[3]
-
3. I am observing precipitation in my cell culture media after adding this compound. What can I do?
Precipitation in cell culture media is a common issue and can be caused by several factors:
-
High Final Concentration: The poor aqueous solubility of this compound means that high concentrations in media can lead to precipitation.
-
Interaction with Media Components: Components in complex media, such as proteins and salts, can interact with the compound and reduce its solubility.
-
Temperature Shifts: Moving media from cold storage to a 37°C incubator can cause some compounds to fall out of solution.
Troubleshooting Steps for Cell Culture Precipitation:
-
Lower the Final Concentration: Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.
-
Optimize Dilution: When diluting the DMSO stock solution into the media, add it dropwise while gently vortexing the media to ensure rapid and even dispersion.
-
Pre-warm Media: Allow the cell culture media to equilibrate to 37°C before adding the this compound solution.
-
Serum Consideration: If using serum-containing media, be aware that proteins in the serum can sometimes bind to small molecules. The impact of this on your specific experiment should be considered.
-
Use a Solubilizing Agent: For certain applications, the inclusion of a biocompatible solubilizing agent in the final culture medium might be necessary, but this should be carefully validated for its effects on the cells.
4. What are the known signaling pathways affected by this compound?
This compound is a multi-target agent. Its primary mechanisms of action include:
-
Inhibition of Phosphodiesterase 1 (PDE1): By inhibiting PDE1, this compound increases intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and increased cerebral blood flow.
-
Blockade of Voltage-Gated Sodium Channels: This action contributes to its neuroprotective effects by reducing excessive neuronal firing in excitotoxic conditions.
-
Inhibition of the IκB Kinase (IKK) Complex: This leads to the suppression of the NF-κB signaling pathway, resulting in anti-inflammatory effects.
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's anti-inflammatory pathway.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Ethanol | up to 50 mM | [1] |
| DMSO | 5 mg/mL | [1] |
| Water | Poorly soluble | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.62 mg/mL | [3] |
Table 2: IC50 Values for Key Targets
| Target | IC50 Value | Cell/System | Reference |
| PDE1 | 21 µM | Bovine heart | [1] |
| PDE7B | 60 µM | Not specified | [1] |
| IKK Complex | 17.17 µM | Cell-free system | [3] |
| TNF-α-induced NF-κB activity | ~25 µM | VSMCs, HUVECs, A549, RAW264.7 cells | [3] |
Experimental Protocols
1. Preparation of this compound for in vivo Oral Gavage
-
Objective: To prepare a stable suspension of this compound for oral administration in animal models.
-
Materials:
-
This compound powder
-
0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na) in sterile water
-
Mortar and pestle (optional, for fine powdering)
-
Stir plate and magnetic stir bar
-
Appropriate glassware
-
-
Methodology:
-
Weigh the required amount of this compound powder. If the powder is crystalline, gently grind it to a fine powder using a mortar and pestle to aid in suspension.
-
In a suitable beaker, add the desired volume of 0.5% CMC-Na solution.
-
While continuously stirring the CMC-Na solution with a magnetic stir bar, slowly add the this compound powder.
-
Continue stirring until a homogenous suspension is formed. The suspension should be prepared fresh daily before administration.
-
Visually inspect the suspension for any large aggregates before drawing it into the gavage needle.
-
2. Quantification of this compound in Biological Samples by LC-MS/MS
-
Objective: To accurately measure the concentration of this compound in plasma or tissue homogenates.
-
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
-
Acetonitrile (ACN), methanol (B129727) (MeOH), and formic acid (FA) (LC-MS grade)
-
Internal standard (IS), e.g., a structurally similar compound not present in the sample
-
Biological samples (plasma, tissue homogenate)
-
Protein precipitation solvent (e.g., ACN or MeOH with 0.1% FA)
-
Centrifuge
-
-
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phase A (e.g., water with 0.1% FA) and mobile phase B (e.g., ACN with 0.1% FA). The gradient should be optimized to achieve good separation of this compound and the internal standard from matrix components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into a blank matrix.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
-
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for this compound quantification.
References
Technical Support Center: Optimizing Ethyl Apovincaminate Concentration for Neuroprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for utilizing ethyl apovincaminate (also known as vinpocetine) in neuroprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range of this compound for in vitro neuroprotection studies?
A: The effective concentration of this compound can vary depending on the cell type and the nature of the neurotoxic insult. However, most studies report neuroprotective effects in the micromolar (µM) range. A general starting range to test is between 1 µM and 50 µM.[1] Some studies have reported IC50 values (the concentration that provides 50% of the maximum protective effect) against specific toxins. For example, against veratridine-induced cell death, IC50 values have been observed to be as low as 63 nM to 490 nM.[2] For glutamate-induced excitotoxicity, the IC50 is in the range of 2-7 µM.[3]
Q2: How should I prepare this compound for cell culture experiments?
A: this compound has poor solubility in aqueous solutions like cell culture media. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose. A stock solution of 5 mg/mL or higher can typically be prepared in DMSO. This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known mechanisms of action for the neuroprotective effects of this compound?
A: this compound exerts its neuroprotective effects through multiple mechanisms:
-
Inhibition of Phosphodiesterase 1 (PDE1): This leads to an increase in cyclic GMP (cGMP) and cyclic AMP (cAMP) levels, which can improve cerebral blood flow and neuronal function.
-
Blockade of Voltage-Gated Sodium Channels: This action is particularly relevant in preventing excitotoxicity.[4][5]
-
Inhibition of the IκB kinase (IKK) complex: This suppression of the NF-κB signaling pathway results in potent anti-inflammatory effects.
-
Modulation of Glutamate (B1630785) Receptors: It can interfere with NMDA receptor-mediated excitotoxicity.[6]
-
Antioxidant Properties: It has been shown to reduce oxidative stress.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | High final concentration of the compound or low tolerance of the medium to the organic solvent (DMSO). | - Ensure the final DMSO concentration is below 0.1%. - Prepare a more dilute stock solution in DMSO to reduce the volume added to the medium. - After diluting the stock solution into the medium, vortex or mix thoroughly immediately. - Consider using a gentle warming (37°C) of the medium during the addition of the compound. |
| Inconsistent or variable results between experiments. | - Degradation of the compound in stock solution or in the incubator. - Short half-life of this compound leading to decreased effective concentration over time. - Inconsistent cell health or seeding density. | - Prepare fresh stock solutions of this compound regularly and store them properly (protected from light at -20°C). - For longer-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound every 24 hours. - Standardize cell passage number and ensure consistent seeding density for all experiments. |
| High background cytotoxicity in control wells (vehicle only). | The concentration of the vehicle (e.g., DMSO) is too high and is causing cell death. | - Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. - Ensure the final vehicle concentration is well below this toxic threshold in all experimental wells. |
| No neuroprotective effect observed. | - The concentration of this compound is too low. - The neurotoxic insult is too severe. - The timing of treatment is not optimal. | - Perform a dose-response experiment with a wider range of this compound concentrations. - Titrate the concentration of the neurotoxin to induce a sub-maximal level of cell death (e.g., 50-70%). - Test different treatment paradigms: pre-treatment (adding this compound before the toxin), co-treatment (adding both simultaneously), or post-treatment (adding this compound after the toxin). |
Data Presentation
Table 1: In Vitro Neuroprotective Concentrations of this compound
| Cell Model | Neurotoxic Insult | Effective Concentration Range | Key Findings |
| Primary Cortical Neurons | Glutamate | 1 - 50 µM | Dose-dependent neuroprotection.[1] |
| Primary Cortical Neurons | Veratridine | 63 nM - 490 nM (IC50) | Potent inhibition of veratridine-induced cell death.[2] |
| Primary Cortical Neurons | NMDA | 2 - 7 µM (IC50) | Inhibition of NMDA-induced excitotoxicity.[3] |
| SH-SY5Y Cells | Rotenone | 5 - 50 µM | Increased cell viability and decreased apoptosis. |
| Primary Hippocampal Culture | Hypoxia-reoxygenation | 500 nM | Prevention of hypoxia-reoxygenation injury.[7] |
Table 2: In Vivo Neuroprotective Doses of this compound
| Animal Model | Condition | Dose | Key Findings |
| Rat | NMDA-induced Neurodegeneration | 10 mg/kg (i.p.) | Attenuated behavioral deficits and reduced lesion size.[6] |
| Rat | Permanent Middle Cerebral Artery Occlusion | 3 mg/kg (i.p.) | Significantly decreased infarct volume.[3] |
Experimental Protocols
Protocol 1: Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
1. Cell Culture:
- Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
- Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days before the experiment.
2. Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO only).
- Induce excitotoxicity by adding glutamate to a final concentration of 100 µM.
3. Incubation:
- Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
4. Assessment of Neuroprotection (LDH Assay):
- Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
- Briefly, transfer a portion of the cell culture supernatant to a new 96-well plate.
- Add the LDH reaction mixture and incubate in the dark at room temperature.
- Measure the absorbance at the recommended wavelength (typically 490 nm).
- Calculate the percentage of cytotoxicity relative to control wells (untreated cells) and maximum LDH release wells (cells lysed with Triton X-100).
Protocol 2: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
1. Cell Culture:
- Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well.
- Allow the cells to adhere and grow for 24 hours.
2. Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Pre-treat the cells with desired concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 4 hours.
- Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 200 µM.
3. Incubation:
- Incubate the cells for an additional 24 hours.
4. Assessment of Neuroprotection (MTT Assay):
- Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the control (untreated) cells.
Mandatory Visualizations
References
- 1. Effects of Vinpocetine on mitochondrial function and neuroprotection in primary cortical neurons [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Alzheimer Activity of Combinations of Cocoa with Vinpocetine or Other Nutraceuticals in Rat Model: Modulation of Wnt3/β-Catenin/GSK-3β/Nrf2/HO-1 and PERK/CHOP/Bcl-2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventive effect of piracetam and vinpocetine on hypoxia-reoxygenation induced injury in primary hippocampal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Apovincaminate In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl apovincaminate in vitro. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and major off-targets of this compound?
A1: this compound, also known as vinpocetine, is a multi-target compound.[1][2] Its primary recognized targets are Phosphodiesterase type 1 (PDE1) and voltage-gated sodium channels.[1][3][4] A significant off-target effect that has been identified is the direct inhibition of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway.[1] This anti-inflammatory action is independent of its PDE1 inhibitory activity.[1]
Q2: How can I minimize the risk of observing off-target effects in my experiments?
A2: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect without engaging off-targets. A thorough dose-response analysis is essential.
-
Employ orthogonal validation: Confirm your findings using a structurally unrelated inhibitor for your primary target or by using genetic approaches like siRNA or CRISPR to modulate the target's expression.[5] If the phenotype is not replicated, it may indicate an off-target effect of this compound.[5]
-
Perform counter-screening assays: Test the compound in a cell line that does not express the intended target.[5] If the effect persists, it is likely an off-target effect.
Q3: What are some common causes of inconsistent results in in vitro assays with this compound?
A3: Inconsistent results can arise from several factors:
-
Compound Solubility and Stability: this compound has poor water solubility.[6] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and then diluted in your assay buffer to the final working concentration.[7] Visually inspect for any precipitation.
-
Batch-to-Batch Variability: The purity and impurity profile of synthesized compounds can vary between batches.[7] It is advisable to characterize each new batch using analytical methods like HPLC or mass spectrometry.[7]
-
Cell Culture Conditions: Factors such as cell line misidentification, mycoplasma contamination, high passage number, and variability in serum lots can significantly impact experimental outcomes.[8]
Q4: How should I prepare this compound for in vitro experiments?
A4: Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[6] For cell-based assays, it is critical to ensure that the final concentration of DMSO in the culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.[9] Prepare fresh dilutions from the stock solution for each experiment.
II. Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity
Problem: You observe significant cytotoxicity in your cell-based assay at concentrations where you expect to see a specific pharmacological effect.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Perform a counter-screen in a cell line that does not express your primary target.[5]2. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, various CYPs).[5] | Identification of the protein(s) responsible for the observed toxicity. |
| On-Target Toxicity | Modulate the expression of your intended target using genetic methods (e.g., siRNA, CRISPR). If this phenocopies the toxicity, it suggests an on-target effect.[5] | Confirmation that the toxicity is a direct result of modulating the intended target. |
| Compound Precipitation | Visually inspect the wells for any precipitate. Determine the solubility of this compound in your specific cell culture medium at the concentrations being tested. | Ensuring that the compound is fully dissolved and not causing physical stress to the cells. |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used in your experimental wells. | Determination if the observed toxicity is due to the solvent rather than the compound itself. |
Guide 2: Discrepancy Between On-Target and Off-Target Potency
Problem: You are unsure if the observed cellular phenotype is due to the inhibition of the primary target (e.g., PDE1) or the off-target (e.g., IKK).
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Broad Target Specificity | 1. Perform a comprehensive kinase selectivity profiling assay against a broad panel of kinases.[5]2. Use a structurally unrelated inhibitor of the same primary target. If the phenotype is not replicated, it is likely an off-target effect of this compound.[5] | A clear profile of the inhibitor's selectivity and identification of potential off-target interactions. |
| High Inhibitor Concentration | Conduct a detailed dose-response curve for both the on-target and off-target effects. A significant difference in the IC50 values can help distinguish between the two.[5] | Determination of an optimal concentration range that maximizes on-target activity while minimizing off-target effects. |
| Pathway Crosstalk | Investigate the signaling pathways downstream of both the on-target and off-target. Use specific inhibitors or activators of these pathways to dissect the contribution of each to the observed phenotype. | A clearer understanding of the molecular mechanisms underlying the observed cellular response. |
III. Quantitative Data Summary
The following tables provide a summary of the reported in vitro potency of this compound against its primary and key off-targets.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference(s) |
| On-Targets | |||
| PDE1 | Enzymatic Assay | ~19 | [1] |
| Voltage-gated Na+ channels | Patch Clamp | 10-50 | [1] |
| Off-Targets | |||
| IKKβ | In vitro Kinase Assay | ~17 | [1] |
| CYP3A4 | Recombinant Enzyme Inhibition | 2.80 ± 0.98 | [4] |
| CYP2D6 | Recombinant Enzyme Inhibition | 6.5 ± 1.1 | [4] |
| P-glycoprotein (P-gp) | Calcein-AM Uptake Assay | 8.0 ± 0.45 | [4] |
IC50 values can vary depending on the specific experimental conditions.
IV. Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
Objective: To determine the inhibitory effect of this compound on IKKβ activity.
Materials:
-
Recombinant human IKKβ
-
IKK substrate (e.g., GST-IκBα)
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Stop solution (e.g., EDTA)
-
Phosphocellulose filter paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Kinase Reaction Setup: In a microtiter plate, add the recombinant IKKβ enzyme, the GST-IκBα substrate, and the diluted this compound or vehicle control.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding a stop solution.
-
Detection: Spot a portion of the reaction mixture onto phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
A suitable cell line (e.g., HEK293, HeLa)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Seeding: Plate the transfected cells into a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6 hours).
-
Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Detection: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control and determine the IC50 value.
V. Mandatory Visualizations
Signaling Pathways
Caption: PDE1 signaling pathway and the inhibitory action of this compound.
Caption: IKK/NF-κB pathway and the off-target inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for assessing on- and off-target effects in vitro.
References
- 1. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and evaluation of Vinpocetine self-emulsifying pH gradient release pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
Technical Support Center: Monitoring Ethyl Apovincaminate Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information for monitoring the degradation products of ethyl apovincaminate (also known as vinpocetine).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound that should be monitored?
A1: Under stressed conditions, this compound (vinpocetine) primarily degrades into three main products:
-
Apovincaminic acid (AVA) : Formed through the hydrolysis of the ethyl ester group. This is also the main active metabolite of vinpocetine (B1683063).[1][2]
-
Vincaminic acid ethyl ester
-
14-epivincaminic acid ethyl ester
The degradation pathways are significantly influenced by pH.[2]
Q2: What are the typical stress conditions that lead to the degradation of this compound?
A2: this compound is susceptible to degradation under various stress conditions, including:
-
Hydrolysis: This is a major degradation pathway, particularly in acidic and alkaline environments.[2]
-
Oxidation: While some studies suggest it is relatively stable to oxidation, it is still a critical parameter to test.[2]
-
Photolysis: Exposure to light can induce degradation.
-
Thermal Stress: Elevated temperatures can accelerate degradation.
Q3: Why is it crucial to monitor these degradation products?
A3: Monitoring degradation products is essential for several reasons:
-
Safety and Efficacy: Degradants may have different toxicological profiles or pharmacological activities compared to the parent drug.[1]
-
Stability-Indicating Methods: Understanding the degradation profile is necessary to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Regulatory Compliance: Regulatory agencies like the ICH require forced degradation studies to understand the stability of a drug substance.[3][4]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound.
Possible Cause 1: Degradation of this compound.
-
Solution: Compare the retention times of the unknown peaks with those of known degradation product standards (Apovincaminic acid, Vincaminic acid ethyl ester, 14-epivincaminic acid ethyl ester). Perform co-injection experiments to confirm their identity.
Possible Cause 2: Interaction with Excipients.
-
Solution: Analyze a placebo formulation (containing all excipients except the API) under the same stress conditions to see if any peaks from excipient degradation interfere with the analysis.
Problem: I am not achieving the desired 5-20% degradation in my forced degradation study.
Possible Cause 1: Stress conditions are too mild.
-
Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a higher temperature, or a longer exposure time.[3]
Possible Cause 2: this compound is stable under the applied conditions.
-
Solution: If no degradation is observed under harsh conditions, the molecule can be considered stable under that specific stress. Document these findings. It is important to test a range of conditions to identify the molecule's liabilities.
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound (Vinpocetine)
| Stress Condition | Reagent/Parameter | Time | Temperature | Degradation Products Formed | Extent of Degradation |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | Apovincaminic acid, Vincaminic acid ethyl ester, 14-epivincaminic acid ethyl ester | Significant Degradation |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | Apovincaminic acid | Significant Degradation |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Minimal degradation observed | < 5% |
| Photolytic | UV light (254 nm) | 48 hours | Room Temp | Minor degradation products | ~10% |
| Thermal | Dry Heat | 72 hours | 105°C | Minor degradation products | ~8% |
Note: The extent of degradation can vary based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 80°C for 8 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 72 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 6.0). A common starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Visualizations
Degradation Pathway
References
Technical Support Center: Controlling for Vehicle Effects in Ethyl Apovincaminate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues that may be encountered during in vitro and in vivo experiments with ethyl apovincaminate (vinpocetine), with a focus on understanding and controlling for the effects of common experimental vehicles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is low. This compound is poorly soluble in water.[1][2]
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution, as many cell lines can tolerate this level without significant cytotoxicity.[3]
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween 80 (Polysorbate 80) in your final aqueous solution can help to maintain the solubility of this compound. A common concentration for in vivo preparations is 0.1%.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. Gradually introduce the aqueous buffer to the DMSO stock solution while vortexing.
-
Sonication: Brief sonication of the final solution can help to break up small precipitates and create a more uniform suspension.
Q2: I'm observing unexpected anti-inflammatory or cytotoxic effects in my vehicle control group. What could be the cause?
A: The vehicle itself can exert biological effects, which is a critical consideration in experimental design.
-
DMSO: At concentrations as low as 0.5-1.5%, DMSO has been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[3][4] Since this compound also targets the NF-κB pathway, this can confound results.[5] Higher concentrations of DMSO (>1%) can be cytotoxic to many cell lines.[6]
-
Tween 80: This surfactant can also impact experimental outcomes. It has been reported to have antioxidant properties and can affect cell membrane permeability.[7][8] The effects of Tween 80 on cell growth and biofilm formation can be species-specific.[9]
Solution: Always include a vehicle-only control group in your experiments that contains the exact same concentration of all solvent components as the drug-treated groups. This will allow you to subtract any background effects caused by the vehicle.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A: The choice of vehicle depends on the route of administration.
-
Intraperitoneal (IP) Injection: A common vehicle for IP injection of this compound in rodents is a solution of physiological saline containing 0.1% Tween 80 and ascorbic acid. Alternatively, it can be diluted in dimethyl sulfoxide (B87167) (DMSO).
-
Oral Gavage: For oral administration, this compound can be suspended in a vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na).
Q4: How should I prepare a stock solution of this compound?
A: Due to its poor water solubility, a concentrated stock solution of this compound should be prepared in an organic solvent.
-
Recommended Solvent: DMSO is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[10] It is also soluble in ethanol (B145695) and chloroform.[2]
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability.[5]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | Insoluble | Not Specified | [2] |
| Water (pH 7.4) | 35.5 µg/mL | Not Specified | [10] |
| Ethanol (96%) | Soluble | Not Specified | [1][2] |
| Chloroform | Soluble | Not Specified | [2] |
| DMSO | ~5 mg/mL | 25°C | [10] |
| DMSO | 9 mg/mL | Not Specified | [11] |
| Dimethylformamide (DMF) | ~0.25 mg/ml | Not Specified | [12] |
Table 2: Recommended Maximum Vehicle Concentrations for In Vitro Studies
| Vehicle | Maximum Recommended Concentration | Notes | Reference |
| DMSO | 0.1% - 0.5% | Well-tolerated by most cell lines for up to 72 hours. Concentrations >1% are often cytotoxic. | [6] |
| Ethanol | < 0.1% | Can induce cellular stress at higher concentrations. | |
| Tween 80 | 0.0013% (CMC) | The critical micellar concentration; higher concentrations may affect cell membranes. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (IP) Injection in Rodents
Materials:
-
This compound powder
-
Physiological saline (sterile)
-
Tween 80
-
Ascorbic acid
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, prepare the required volume of physiological saline.
-
Add Tween 80 to a final concentration of 0.1% (v/v). For example, add 10 µL of Tween 80 to 10 mL of saline.
-
Add ascorbic acid to the solution. The concentration of ascorbic acid may need to be optimized for stability.
-
Vortex thoroughly to ensure the Tween 80 is fully dispersed.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and add it to the vehicle solution.
-
Vortex vigorously for several minutes.
-
If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.
-
-
Administration:
-
Administer the solution via intraperitoneal injection to the animal. For rats, the recommended needle gauge is 23-25g, and the maximum injection volume is typically 10 ml/kg.[14]
-
Protocol 2: In Vitro Neuroprotection Assay Using Primary Cortical Neurons
Materials:
-
Primary cortical neuron culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate (B1630785) or NMDA solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Plate primary cortical neurons in 96-well plates at a suitable density and allow them to adhere and mature for at least 7 days in vitro.
-
-
Drug Treatment:
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control group (medium with the same final DMSO concentration but no drug).
-
Pre-treat the neurons with the this compound dilutions or vehicle for a specified time (e.g., 1-2 hours).
-
-
Induction of Excitotoxicity:
-
Add glutamate (e.g., 100 µM) or NMDA (e.g., 50 µM) to the wells to induce excitotoxicity. Do not add the neurotoxin to the negative control wells.
-
Incubate for the desired duration (e.g., 15 minutes for transient exposure or 24 hours for prolonged exposure).[15]
-
-
Assessment of Neuroprotection:
-
After the incubation period, measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit, following the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to the vehicle-treated, neurotoxin-exposed control.
-
Mandatory Visualization
References
- 1. chembk.com [chembk.com]
- 2. Vinpocetine | 42971-09-5 [chemicalbook.com]
- 3. lifetein.com [lifetein.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity of Tween-20 and Tween-80 evaluated through different in-vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. adipogen.com [adipogen.com]
- 15. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Apovincaminate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in experiments involving ethyl apovincaminate (vinpocetine).
Frequently Asked Questions (FAQs)
Q1: What are the main causes of variability in this compound in vitro experiments?
A1: Variability in in vitro experiments using this compound can arise from several factors. These include inconsistencies in cell culture conditions, such as passage number and confluency, which can alter cellular responses. The purity and stability of the this compound stock solution are critical; improper storage can lead to degradation and reduced potency. Additionally, the choice of solvent and its final concentration in the culture medium can impact cell viability and the compound's activity. Finally, variations in incubation times and the sensitivity of the assay method can also contribute to inconsistent results.
Q2: How can I ensure consistent results in my in vivo studies with this compound?
A2: For in vivo studies, minimizing variability requires strict control over experimental parameters. The animal model, including species, strain, age, and sex, should be consistent across all experimental groups. The route and timing of this compound administration are crucial, as is the formulation of the dosing solution.[1] Environmental factors such as housing conditions, diet, and light-dark cycles can also influence physiological responses and should be standardized. Furthermore, ensuring blinding during data collection and analysis can help to mitigate observer bias.
Q3: What is the optimal storage condition for this compound and its solutions?
A3: this compound as a solid is stable for at least four years when stored at -20°C.[2] Stock solutions, typically prepared in a solvent like DMSO, should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]
Q4: My HPLC results for this compound are showing inconsistent peak areas and retention times. What could be the cause?
A4: Inconsistent HPLC results can stem from several issues. Fluctuations in mobile phase composition, column temperature, and flow rate can all lead to retention time drift.[4] Poor peak shape or area variability might be due to a clogged column, air bubbles in the system, or a mismatch between the sample solvent and the mobile phase.[5] It is also important to ensure the detector lamp is functioning correctly and that the sample preparation is consistent.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular response to this compound | Degraded compound | Verify the purity and integrity of your this compound stock. Prepare fresh solutions. |
| Cell line insensitivity | Ensure the chosen cell line expresses the target of interest (e.g., PDE1, IKK). | |
| Inappropriate assay conditions | Optimize incubation time and compound concentration. | |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette. |
| Edge effects in the plate | Avoid using the outer wells of the microplate or fill them with a buffer. | |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Cytotoxicity observed at expected therapeutic concentrations | High solvent concentration | Ensure the final solvent concentration (e.g., DMSO) is below the cytotoxic threshold for your cell line. |
| Contaminated compound or reagents | Use high-purity this compound and sterile, endotoxin-free reagents. |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent behavioral or physiological outcomes | Improper drug administration | Ensure accurate and consistent dosing, and that the chosen route of administration is appropriate. |
| High inter-animal variability | Increase the sample size and ensure animals are properly randomized into groups. | |
| Stress-induced artifacts | Acclimate animals to the experimental procedures and environment before the study begins. | |
| Low bioavailability of this compound | Poor formulation | Optimize the vehicle for administration. For oral gavage, a suspension in 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) can be used.[1] |
| First-pass metabolism | Consider a different route of administration, such as intraperitoneal injection, to bypass extensive first-pass metabolism. |
Data Presentation
Factors Influencing Experimental Variability with this compound
| Parameter | Source of Variability | Recommendation for Minimization |
| Compound | Purity, stability, solvent | Use high-purity (>98%) this compound. Store at -20°C. Prepare fresh solutions and keep the final solvent concentration low.[2] |
| In Vitro System | Cell line, passage number, confluency | Use a consistent cell line and passage number. Seed cells to achieve a consistent confluency at the time of treatment. |
| In Vivo Model | Species, strain, age, sex, health status | Standardize the animal model across all experimental groups. |
| Drug Administration | Route, dose, timing, vehicle | Select and consistently use the most appropriate route, dose, and vehicle.[1] |
| Assay Method | Sensitivity, linearity, reproducibility | Validate the assay to ensure it is sensitive, linear, and reproducible for quantifying the desired endpoint. |
Experimental Protocols
In Vitro NF-κB Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a cell-based reporter assay.[6][7]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) transfected with an NF-κB luciferase reporter plasmid into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells and incubate for 6 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control protein and calculate the percentage of inhibition relative to the TNF-α-only treated cells.
In Vivo Neuroprotection Study (Rat MCAO Model)
This protocol outlines a common procedure for evaluating the neuroprotective effects of this compound in a rat model of ischemic stroke.[8]
-
Animal Preparation: Anesthetize adult male Wistar rats and maintain their body temperature.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle at a specific time point relative to the MCAO procedure (e.g., 60 minutes before MCAO).
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals at a predetermined time point (e.g., 24 or 48 hours post-MCAO) and determine the infarct volume using TTC staining.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: General workflow for in vivo this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. mastelf.com [mastelf.com]
- 6. Vinpocetine inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl Apovincaminate Derivatives
Welcome to the technical support center for the synthesis of ethyl apovincaminate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and its derivatives.
Problem 1: Low Yield of this compound from Vincamine (B1683053)
Possible Causes:
-
Incomplete Dehydration: The initial step of water elimination from vincamine to form the apovincamine (B1665591) intermediate may be incomplete.
-
Suboptimal Esterification Conditions: The subsequent esterification of apovincaminic acid might not be proceeding to completion. This can be due to issues with the reagents, solvent, or reaction temperature.
-
Side Reactions: Undesired side reactions can consume the starting material or the product, leading to a lower overall yield.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Solutions:
| Solution | Detailed Explanation |
| Optimize Dehydration | Ensure the complete removal of water during the dehydration step. This can be achieved by using an efficient dehydrating agent and a Dean-Stark apparatus to physically remove the water formed during the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete conversion of vincamine. |
| Optimize Esterification | Use a suitable esterification method. The Fischer-Speier esterification using an excess of ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid) is a common method. Ensure the reaction goes to completion by allowing for sufficient reaction time and maintaining the optimal temperature. |
| Control Reaction Conditions | Carefully control the reaction temperature to minimize the formation of byproducts. Running the reaction at the recommended temperature and for the optimal duration can significantly improve the yield. |
| Efficient Purification | To minimize loss during purification, carefully perform extraction and washing steps. For purification, column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be effective in isolating the desired product from impurities.[1] |
Problem 2: Formation of Impurities and Byproducts
Possible Causes:
-
Over-hydrogenation: During syntheses involving hydrogenation steps, over-hydrogenation can lead to the saturation of unintended double bonds, resulting in impurities.
-
Side Reactions during Cyclization: The formation of the pentacyclic ring system is a complex process, and alternative cyclization pathways can lead to isomeric byproducts.
-
Oxidation: The indole (B1671886) nucleus is susceptible to oxidation, which can lead to the formation of undesired oxidized byproducts.
-
Epimerization: The stereocenters in the molecule can be sensitive to basic or acidic conditions, leading to the formation of diastereomers.
Solutions:
| Solution | Detailed Explanation |
| Selective Hydrogenation Catalysts | Use selective hydrogenation catalysts and carefully control the reaction conditions (pressure, temperature, and reaction time) to avoid over-hydrogenation. |
| Optimize Cyclization Conditions | The choice of reagents and reaction conditions for cyclization is critical. Fine-tuning the temperature, solvent, and catalyst can favor the desired reaction pathway and minimize the formation of side products. |
| Inert Atmosphere | Conduct reactions involving sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Control of pH | Maintain careful control of the pH during the reaction and work-up to avoid epimerization at sensitive stereocenters. |
| Chromatographic Purification | High-performance liquid chromatography (HPLC) or column chromatography can be employed to separate the desired product from closely related impurities. A list of known impurities for vinpocetine (B1683063) is available, which can aid in their identification and removal.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor for the semi-synthesis of this compound (vinpocetine) is (+)-vincamine, a natural alkaloid extracted from the periwinkle plant (Vinca minor).[3] The synthesis involves a one-step water elimination and esterification of vincaminic acid, which is derived from vincamine.[3]
Q2: How can I synthesize other derivatives of this compound?
Derivatives are often synthesized by modifying the E-ring of the this compound scaffold. Two common modifications are:
-
Reduction to an alcohol: The ethyl ester can be reduced to the corresponding allylic alcohol. A common method is using lithium aluminum hydride in tetrahydrofuran.[4]
-
Hydrolysis to a carboxylic acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) in ethanol.[5]
Q3: What are the key analytical techniques to characterize this compound and its derivatives?
The following analytical techniques are essential for the characterization of these compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to separate it from any impurities.
Q4: What are the main challenges in controlling the stereochemistry during the synthesis?
The complex pentacyclic structure of apovincaminates contains multiple stereocenters. A major challenge is to control the stereochemistry during the key bond-forming reactions that create these centers. The use of chiral starting materials, stereoselective reagents, and carefully optimized reaction conditions are crucial for obtaining the desired stereoisomer. For instance, in some synthetic routes, the reduction of an intermediate can lead to different stereoisomers depending on the reaction conditions.
Quantitative Data Summary
Table 1: Synthesis Yields of this compound Derivatives
| Derivative | Starting Material | Key Reagents | Isolated Yield (%) | Reference |
| Apovincaminic acid alcohol | This compound | Lithium aluminum hydride, Tetrahydrofuran | 74% | [4] |
| Apovincaminic acid | This compound | Lithium hydroxide, Ethanol | 91% | [5] |
Table 2: Biological Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Apovincaminic acid alcohol | HT-29 | 78.32 | [4] |
| Apovincaminic acid alcohol | HCT-116 | 67.44 | [4] |
| Apovincaminic acid alcohol | MDA-MB-231 | 103.7 | [4] |
| Apovincaminic acid alcohol | HEK-293TN | 54.69 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Vincamine
This protocol is a general representation of a common synthetic route.
Materials:
-
(+)-Vincamine
-
Thionyl chloride (SOCl₂)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)
Procedure:
-
Dehydration: Dissolve (+)-vincamine in a suitable solvent such as DMF. Add thionyl chloride dropwise at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Hydrolysis: The reaction mixture is then treated with an aqueous solution of sodium hydroxide to hydrolyze the intermediate.
-
Esterification: The resulting apovincaminic acid is then esterified by reacting it with thionyl chloride in absolute ethanol. The reaction is typically carried out at reflux temperature.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated. The residue is dissolved in a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Visualizations
References
Technical Support Center: Purification of Synthesized Ethyl Apovincaminate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized ethyl apovincaminate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities in synthesized this compound include unreacted starting materials such as vincamine, by-products like apovincaminic acid and ethyl vincaminate, and residual solvents from the reaction or extraction steps. Over-hydrogenation during synthesis can also lead to related alkaloid impurities.
Q2: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. For final purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Q3: What is the expected appearance and solubility of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline solid. It is sparingly soluble in water and petroleum ether, and slightly soluble in alcohols like ethanol (B145695) and methanol, as well as in solvents such as acetone, chloroform, and ethyl acetate (B1210297).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield After Elution | 1. Improper Solvent System: The elution solvent may be too weak to elute the compound or too strong, causing co-elution with impurities. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Compound Precipitation on Column: The compound may have low solubility in the chosen mobile phase. | 1. Optimize Solvent System: Use TLC to determine an optimal solvent system that provides good separation. A gradient elution from a non-polar to a more polar solvent system is often effective. 2. Reduce Sample Load: Use an appropriate ratio of crude material to silica (B1680970) gel (typically 1:20 to 1:100). 3. Increase Solubility: Add a small amount of a more polar co-solvent to the mobile phase in which the compound is more soluble. |
| Poor Separation of Impurities | 1. Inappropriate Stationary Phase: The polarity of the stationary phase (e.g., silica gel) may not be suitable for the separation. 2. Incorrect Mobile Phase Polarity: The mobile phase may be too polar, causing all compounds to elute too quickly. 3. Column Channeling: Improper packing of the column can lead to uneven solvent flow. | 1. Select Appropriate Stationary Phase: For this compound, silica gel is generally suitable. Consider using alumina (B75360) for very polar impurities. 2. Adjust Mobile Phase: Gradually decrease the polarity of the mobile phase to improve separation. 3. Repack Column: Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound is Tailing on TLC/Column | 1. Compound is too Polar for the Solvent System: The compound interacts too strongly with the stationary phase. 2. Acidic or Basic Nature of the Compound: this compound is a basic alkaloid and can interact with acidic sites on the silica gel. | 1. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. 2. Add a Modifier: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "Oils Out" | 1. Supersaturation: The solution is too concentrated. 2. Melting Point Depression: Impurities are lowering the melting point of the compound below the boiling point of the solvent. 3. Cooling Too Rapidly: Rapid cooling can prevent the formation of a crystal lattice. | 1. Add More Solvent: Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. 2. Use a Different Solvent: Choose a solvent with a lower boiling point. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| No Crystals Form | 1. Solution is Not Saturated: Too much solvent was used. 2. Supersaturated Solution: The solution is supersaturated, and crystallization has not been initiated. | 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce Crystallization: a) Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. b) Seeding: Add a small crystal of the pure compound to the solution. |
| Low Recovery of Pure Compound | 1. Inappropriate Solvent Choice: The compound is too soluble in the cold solvent. 2. Premature Crystallization: The compound crystallized out during hot filtration. 3. Too Much Washing: Excessive washing of the collected crystals with cold solvent. | 1. Select a Better Solvent: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. 2. Keep Funnel and Flask Hot: During hot filtration, use a heated funnel and flask to prevent premature crystallization. 3. Minimize Washing: Wash the crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A common solvent system is a mixture of petroleum ether, ethyl acetate, and glacial acetic acid (e.g., in a 2.5:2.5:0.5 v/v/v ratio).
-
Visualization:
-
UV Light: Visualize the plate under short-wave (254 nm) and long-wave (365 nm) UV light. This compound should be UV active.
-
Staining: As alkaloids, Dragendorff's reagent can be used for visualization, which typically produces orange or reddish-brown spots. Iodine vapor is another general-purpose visualization agent.
-
Column Chromatography Purification
-
Column Preparation:
-
Choose a column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate 9:1).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Pool the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Recrystallization Protocol
-
Solvent Selection:
-
Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with hexane or water) to find a suitable solvent or solvent pair.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Quantitative Data Summary
The following tables provide representative data for the purification and analysis of this compound. Note that actual results may vary depending on the specific experimental conditions.
Table 1: Representative Column Chromatography Purification Data
| Parameter | Value |
| Crude Sample Weight | 5.0 g |
| Silica Gel Weight | 150 g |
| Eluent System | Hexane:Ethyl Acetate (Gradient) |
| Pure Fraction Volume | ~200 mL |
| Purified Product Weight | 3.5 g |
| Yield | 70% |
| Purity (by HPLC) | >98% |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Buffer (e.g., 0.02 M KH2PO4, pH 6) (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm or 272 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
interpreting unexpected data from ethyl apovincaminate assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl apovincaminate (also known as vinpocetine).
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Phosphodiesterase 1 (PDE1) Inhibition Assays
Question 1: My PDE1 inhibition assay shows high variability between replicate wells. What are the common causes?
Answer: High variability in PDE1 inhibition assays can stem from several factors:
-
Inaccurate Pipetting: Small errors in dispensing this compound, substrate (cAMP or cGMP), or the enzyme can lead to significant differences in activity.
-
Solution: Ensure all pipettes are properly calibrated. Prepare a master mix of reagents for each concentration to minimize well-to-well variation. Consider using a luminometer with an injector for reagent dispensing to improve consistency.[1]
-
-
Compound Solubility: this compound may precipitate at higher concentrations in aqueous buffers, leading to inconsistent effective concentrations.
-
Solution: Visually inspect your highest concentration wells for any precipitate. Determine the solubility of your specific batch of this compound in the assay buffer. If solubility is an issue, consider using a different solvent for the stock solution, but be mindful of the final solvent concentration in the assay, as it can affect enzyme activity.
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and plate reading can affect the final signal.
-
Solution: Use a multichannel pipette or automated liquid handler to add reagents to all wells as simultaneously as possible. Ensure the plate is incubated for the specified time before reading.
-
Question 2: The IC50 value for this compound in my PDE1 assay is significantly different from published values. Why might this be?
Answer: Discrepancies in IC50 values are common and can be attributed to different experimental conditions:
-
Substrate Concentration: The IC50 of a competitive inhibitor like this compound is dependent on the substrate concentration.[2]
-
Solution: Ensure your cGMP or cAMP concentration is at or below the Michaelis-Menten constant (Km) for the PDE1 enzyme you are using.[2] This will provide a more accurate determination of the inhibitor's potency.
-
-
Enzyme Activity: The specific activity of your PDE1 enzyme preparation can vary.
-
Assay Buffer Composition: pH, ionic strength, and the presence of co-factors can all influence enzyme activity and inhibitor binding.
-
Solution: Standardize your assay buffer and ensure it is consistent with established protocols.
-
Section 2: Calcium Influx & Intracellular Calcium Assays
Question 3: I am not observing the expected decrease in intracellular calcium concentration after applying this compound to veratridine-stimulated synaptosomes. What could be wrong?
Answer: This issue could arise from several factors related to the mechanism of action and experimental setup:
-
Incorrect Depolarizing Agent: this compound's primary effect on calcium influx is indirect, through the blockade of voltage-gated sodium channels.[4][5]
-
Solution: This effect is most prominent when cells are depolarized with agents that act on sodium channels, such as veratridine (B1662332) or 4-aminopyridine (B3432731).[4][5][6] If you are using high potassium (K+) to depolarize the cells, you will likely not see an inhibitory effect from this compound, as this method bypasses the sodium channels to directly open voltage-gated calcium channels.[5]
-
-
Cell Health: The health and viability of the synaptosomes or cells are crucial.
-
Solution: Ensure that the cells are healthy and that the isolation procedure for synaptosomes was successful. Poor cell health can lead to a blunted response to stimuli.
-
-
Dye Loading Issues: Problems with the calcium-sensitive fluorescent dye (e.g., Fura-2) can lead to a lack of signal.
-
Solution: Verify that the cells have been properly loaded with the dye and that the dye is responsive to calcium changes by using a positive control, such as a calcium ionophore (e.g., ionomycin).
-
Question 4: My calcium imaging assay shows a high background fluorescence, making it difficult to detect changes. How can I reduce the background?
Answer: High background fluorescence can obscure the true signal in your assay. Here are some common sources and solutions:
-
Autofluorescence: Cells and some media components can autofluoresce.
-
Solution: Use a phenol (B47542) red-free culture medium during the imaging process.
-
-
Compound Fluorescence: The test compound itself might be fluorescent.
-
Solution: Measure the fluorescence of a well containing only cells and this compound (without the fluorescent calcium indicator) to see if the compound contributes to the background.[7]
-
-
Non-specific Dye Binding: The fluorescent dye may bind non-specifically to cellular components or the plate.
-
Solution: Ensure that the cells are washed sufficiently after dye loading to remove any unbound dye. Using black-walled, clear-bottom plates can also help to reduce background from neighboring wells.
-
Section 3: NF-κB Signaling Assays (e.g., Luciferase Reporter Assays)
Question 5: My NF-κB luciferase reporter assay shows no significant decrease in signal after treatment with this compound and stimulation with TNF-α. What's the problem?
Answer: A lack of response in a luciferase reporter assay can be due to several factors:
-
Low Transfection Efficiency: If the reporter plasmid is not efficiently transfected into the cells, the resulting signal may be too low to detect a change.
-
Cell Line Choice: The chosen cell line may not have a robust NF-κB signaling pathway or may be insensitive to TNF-α stimulation.
-
Solution: Use a cell line known to have a strong NF-κB response to TNF-α, such as HEK293 or HeLa cells.
-
-
Reagent Quality: The luciferase substrate (luciferin) can degrade over time.
-
Solution: Use freshly prepared luciferin (B1168401) for each experiment and protect it from light.[8]
-
Question 6: I'm seeing high variability between my replicates in a dual-luciferase assay for NF-κB activity. How can I improve this?
Answer: High variability in dual-luciferase assays often points to inconsistencies in the experimental procedure:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable reporter expression.
-
Solution: Ensure cells are thoroughly resuspended before plating to achieve a uniform cell density in each well.[1]
-
-
Lack of Normalization: Transient transfections are inherently variable.
-
Pipetting Errors: As with other assays, small pipetting errors can be a major source of variability.
-
Solution: Prepare a master mix for your transfection reagents and plasmids.[9] Use a calibrated multichannel pipette for reagent addition.
-
Section 4: Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH)
Question 7: My MTT assay results show an unexpected increase in cell viability at certain concentrations of this compound. Is this a valid result?
Answer: While this compound is generally considered neuroprotective, an apparent increase in viability in an MTT assay could be an artifact.
-
Interference with MTT Reduction: Some compounds can directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This would lead to a false positive signal, suggesting higher viability.
-
Solution: Run a control experiment in a cell-free system by adding this compound to the MTT reagent in culture medium to see if it directly causes a color change.
-
-
Changes in Metabolic Rate: this compound is known to affect cellular metabolism. An increase in metabolic activity could lead to more formazan production without an actual increase in cell number.
-
Solution: Use a complementary viability assay that measures a different cellular parameter, such as an LDH release assay (for cytotoxicity) or a cell counting method (e.g., Trypan blue exclusion), to confirm the results.
-
Question 8: I am seeing a high background LDH release in my control (untreated) primary cell cultures. What does this indicate?
Answer: Primary cells can have a higher spontaneous rate of death in culture compared to immortalized cell lines.[10]
-
Suboptimal Culture Conditions: Primary cells are more sensitive to their environment.
-
Solution: Ensure that the culture medium, serum, and supplements are optimized for the specific primary cell type. Factors like passage number and seeding density can also affect cell health.[10]
-
-
Handling Stress: The process of isolating and plating primary cells can cause stress and cell death.
-
Solution: Handle the cells gently during plating and allow them sufficient time to recover before starting the experiment.
-
Experimental Protocols & Data
Protocol 1: In Vitro PDE1 Inhibition Assay
-
Reagents:
-
Recombinant human PDE1 enzyme.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
cGMP or cAMP substrate.
-
This compound stock solution (in DMSO).
-
Detection reagents (e.g., from a commercially available kit like the HTRF cAMP/cGMP assay).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Add 5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.[2]
-
Add 5 µL of diluted PDE1 enzyme to each well and incubate for 15 minutes at room temperature.[2]
-
Initiate the reaction by adding 10 µL of cGMP substrate (at a concentration at or below Km).[2]
-
Incubate for 60 minutes at room temperature.[2]
-
Stop the reaction and proceed with the detection step according to the assay kit manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
| Parameter | Typical Value Range | Source |
| This compound IC50 | 15-25 µM | [10] |
| Substrate Concentration | ≤ Km of the enzyme | [2] |
| Incubation Time | 60 minutes | [2] |
Protocol 2: Intracellular Calcium Measurement in Primary Neurons
-
Reagents:
-
Primary cortical neuron cultures.
-
Fura-2 AM fluorescent calcium indicator.
-
Hanks' Balanced Salt Solution (HBSS).
-
Veratridine solution.
-
This compound solution.
-
-
Procedure:
-
Culture primary cortical neurons on glass coverslips.
-
Load the cells with 5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing the desired concentration of this compound for 5-10 minutes.
-
While continuing to perfuse with this compound, add a stimulating agent like 10 µM veratridine to the perfusion buffer.[11]
-
Record the change in the Fura-2 fluorescence ratio (340/380 nm excitation) over time.
-
The peak change in the fluorescence ratio is used to quantify the intracellular calcium concentration.
-
| Condition | Expected Outcome | Source |
| Veratridine (10 µM) alone | Massive increase in intracellular Ca2+ | [6][11] |
| Veratridine + this compound (10 µM) | Significant reduction in the veratridine-induced Ca2+ increase | [6][11] |
| High K+ depolarization + this compound | Little to no inhibition of Ca2+ increase | [5] |
Protocol 3: NF-κB Luciferase Reporter Assay
-
Reagents:
-
HEK293 cells (or other suitable cell line).
-
NF-κB firefly luciferase reporter plasmid.
-
Control Renilla luciferase plasmid (e.g., pRL-TK).
-
Transfection reagent.
-
TNF-α (Tumor Necrosis Factor-alpha).
-
This compound.
-
Dual-Luciferase® Reporter Assay System.
-
-
Procedure:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter and the Renilla control plasmid using a suitable transfection reagent. A common starting ratio is 10:1 (firefly:Renilla).[1]
-
Allow the cells to express the reporters for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.[1]
-
Measure both firefly and Renilla luciferase activity sequentially in a luminometer according to the kit manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
| Condition | Expected Outcome |
| Unstimulated Control | Low basal luciferase activity |
| TNF-α Stimulation | High luciferase activity |
| TNF-α + this compound | Dose-dependent decrease in luciferase activity |
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Logical workflow for troubleshooting unexpected assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vinpocetine blockade of sodium channels inhibits the rise in sodium and calcium induced by 4-aminopyridine in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinpocetine selectively inhibits neurotransmitter release triggered by sodium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
ensuring reproducibility in ethyl apovincaminate research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring reproducibility in their experiments with ethyl apovincaminate (Vinpocetine).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, commonly known as Vinpocetine (B1683063), is a semi-synthetic derivative of vincamine (B1683053), an alkaloid extracted from the lesser periwinkle plant (Vinca minor).[1][2][3] It is characterized by an indole (B1671886) ring system fused to a complex pentacyclic framework.[1] Vinpocetine is noted for its neuroprotective and cognitive-enhancing properties and is used in the treatment of cerebrovascular disorders.[1][4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound has multiple cellular targets. Its primary mechanism of action is the inhibition of phosphodiesterase type 1 (PDE1), a Ca2+/calmodulin-dependent enzyme.[1][2] This inhibition leads to an increase in the levels of cyclic nucleotides like cAMP and cGMP, which are important second messengers.[3][5] Additionally, it is known to block voltage-gated Na+ channels and inhibit the IκB kinase (IKK) complex, which contributes to its anti-inflammatory effects.[1][6]
Q3: What are the key physicochemical properties of this compound?
A3: The key physicochemical properties are summarized in the table below, providing essential data for formulation and analytical development.[1]
| Property | Value |
| Molecular Formula | C₂₂H₂₆N₂O₂ |
| Molecular Weight | 350.45 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 147-153 °C (with decomposition) |
| Solubility | Soluble in chloroform (B151607) and ethanol; Insoluble in water.[1] |
| Water Solubility | 35.5 µg/mL (at pH 7.4) |
| pKa (basic) | 7.1 |
Q4: What are the common degradation pathways for this compound?
A4: In aqueous solutions, this compound (vinpocetine) can degrade through hydrolysis to apovincaminic acid.[7] The degradation pathway is pH-dependent. At acidic pH, the major route involves equilibration with vincaminic acid ethyl ester, followed by hydrolysis to vincaminic acid.[7] At neutral pH, the primary degradation route is the direct hydrolysis to apovincaminic acid.[7] The degradation kinetics can be influenced by buffers, ionic strength, and temperature.[7]
Troubleshooting Guides
This section addresses specific issues users might encounter during synthesis, purification, and analysis.
Synthesis & Purification
Q5: My synthesis of this compound from vincamine has a low yield. What are the possible causes and solutions?
A5: Low yields in the synthesis of this compound, which typically involves dehydration and esterification of vincamine, can stem from several factors.
-
Incomplete Dehydration: The initial step of eliminating water from vincamine to form apovincamine (B1665591) may be incomplete. Ensure anhydrous conditions and consider using a Dean-Stark apparatus or a suitable dehydrating agent to drive the reaction to completion.
-
Suboptimal Reaction Temperature: The reaction temperature for both dehydration and subsequent esterification is critical. Overheating can lead to side reactions and degradation, while insufficient heat can result in an incomplete reaction. Monitor the reaction temperature closely as specified in the protocol.
-
Base/Catalyst Inefficiency: The choice and amount of catalyst (e.g., Lewis acids) or base (e.g., sodium ethoxide) can significantly impact the yield.[8][9] Ensure the catalyst/base is fresh and used in the correct molar ratio.
-
Impure Starting Material: Impurities in the starting vincamine can interfere with the reaction. Verify the purity of your vincamine using a suitable analytical method like HPLC before starting the synthesis.
Logical Workflow for Troubleshooting Low Synthesis Yield
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological activity of vinpocetine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07325D [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Ethyl Apovincaminate and Vincamine
This guide provides a detailed comparison of the neuroprotective properties of ethyl apovincaminate (more commonly known as vinpocetine) and its parent alkaloid, vincamine (B1683053). This compound is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor).[1][2][3] Both compounds are recognized for their positive effects on cerebral blood flow and have been investigated for their potential in treating cerebrovascular disorders and cognitive impairments.[4] This document synthesizes experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following table summarizes quantitative data from preclinical studies, highlighting the neuroprotective effects of both compounds across various experimental models. Direct head-to-head comparisons in the same study are limited; therefore, data from studies with similar models are presented to facilitate comparison.
| Parameter | This compound (Vinpocetine) | Vincamine | Experimental Model & Protocol | Source |
| Lesion Size Reduction | Significantly decreased NMDA-induced lesion size. | Data not available in a directly comparable model. | Model: NMDA-induced excitotoxicity in rat entorhinal cortex. Protocol: 10 mg/kg intraperitoneal injection 60 min before lesion and throughout 3 postoperative days. | [Nyakas et al., 2009][1][2] |
| Microglia Activation | Significantly reduced the region of microglia activation around the lesion. | Data not available in a directly comparable model. | Model: NMDA-induced excitotoxicity in rat entorhinal cortex. Protocol: 10 mg/kg intraperitoneal injection 60 min before lesion and throughout 3 postoperative days. | [Nyakas et al., 2009][1][2] |
| Cognitive Improvement (Behavioral Tests) | Effectively attenuated deficits in novel object recognition, social discrimination, and spatial learning (Morris water maze). | Data not available in a directly comparable model. | Model: NMDA-induced excitotoxicity in rat entorhinal cortex. Protocol: 10 mg/kg intraperitoneal injection 60 min before lesion and throughout 3 postoperative days. | [Nyakas et al., 2009][1][2] |
| Anti-inflammatory Effects (Cytokines) | Data not available in this specific model. | Significantly decreased mRNA and protein levels of TNF-α, IL-1β, and IL-6. | Model: MPTP-induced Parkinson's disease mouse model. Protocol: Vincamine administered to PD mice. | [Wang et al., 2024][5] |
| Antioxidant Activity (Oxidative Stress Markers) | Restored levels of reduced glutathione (B108866) and reduced oxidative-nitrosative stress.[6] | Decreased ROS production and MDA levels. Increased SOD activity and GSH levels. | Model: MPTP-induced Parkinson's disease mouse model. Protocol: Vincamine administered to PD mice. | [Wang et al., 2024][5] |
| Cerebral Blood Flow (CBF) | Increases cerebral blood flow and metabolism.[1][7] | Acts as a vasodilator, increasing blood flow to cerebral tissues.[8] | Model: Healthy human volunteers. Protocol: Acute intravenous infusion of vincamine (20 mg) or this compound (20 mg). | [Lim et al., 1980][9] |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpreting the results.
1. NMDA-Induced Neurotoxicity Model (this compound)
-
Objective: To assess the in vivo neuroprotective action of this compound (vinpocetine) against excitotoxic neuronal damage.
-
Animal Model: Adult male rats.
-
Procedure: Bilateral N-methyl-D-aspartate (NMDA)-induced neurodegeneration was created in the entorhinal cortex.
-
Treatment: Rats were treated with a 10 mg/kg intraperitoneal (i.p.) dose of vinpocetine (B1683063) 60 minutes before the NMDA lesion and for 3 consecutive days post-operation.
-
Assessment:
-
Behavioral: A series of tests were conducted, including novel object recognition, social discrimination, spontaneous alternation in a Y-maze, and spatial learning in the Morris water maze.
-
Morphological: Brain sections were immunostained for neuron-specific nuclear protein (NeuN) to quantify the lesion size and for integrin CD11b to measure microglial activation.
-
-
Source: Nyakas, C., et al. (2009). Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model.[1][2]
2. Parkinson's Disease Model (Vincamine)
-
Objective: To investigate the neuroprotective role of vincamine against neuroinflammation and oxidative damage in a Parkinson's disease (PD) model.
-
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of PD.
-
Procedure: Mice were treated with MPTP to induce dopaminergic neuron loss.
-
Treatment: A treatment group received vincamine.
-
Assessment:
-
Neuroinflammation: Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) were measured using RT-qPCR and western blot. Microglial (Iba-1) and astrocyte (GFAP) activation was examined via immunofluorescence.
-
Oxidative Stress: Reactive oxygen species (ROS) production was detected via DHE staining. Malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (GSH) levels were measured using commercial kits.
-
Signaling Pathways: The regulation of the NF-κB and Nrf2/HO-1 pathways was evaluated by western blot.
-
-
Source: Wang, Y., et al. (2024). Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways.[5]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and vincamine are attributed to their influence on multiple molecular pathways.
This compound (Vinpocetine): A Multi-Target Neuroprotective Agent
Vinpocetine exerts its effects through several key mechanisms, including enhancing cerebral blood flow, reducing inflammation, and directly protecting neurons from excitotoxicity.[10][11] Its primary actions involve the inhibition of phosphodiesterase type 1 (PDE1), which increases levels of cyclic nucleotides (cAMP and cGMP), and the modulation of voltage-gated ion channels.[11][12]
Vincamine: Targeting Inflammation and Oxidative Stress
Vincamine's neuroprotective mechanisms are strongly linked to its ability to increase cerebral blood flow and its potent anti-inflammatory and antioxidant properties.[8][13] Recent studies highlight its role in modulating key signaling pathways like NF-κB, which governs inflammation, and Nrf2/HO-1, a critical pathway for cellular defense against oxidative stress.[5]
Summary and Conclusion
Both this compound (vinpocetine) and vincamine demonstrate significant neuroprotective potential, albeit through partially distinct, yet overlapping, mechanisms.
-
This compound (Vinpocetine): The available data strongly supports its role in protecting against excitotoxic injury, as demonstrated by its ability to reduce lesion size and improve cognitive outcomes in relevant models.[1][2] Its multi-target mechanism, involving PDE1 inhibition, ion channel modulation, and anti-inflammatory effects, makes it a versatile neuroprotective agent.[3][10][7]
-
Vincamine: Research highlights its potent antioxidant and anti-inflammatory effects, primarily through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways.[5] Its established ability to enhance cerebral blood flow further contributes to its neuroprotective profile.[8]
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Role of sodium channel inhibition in neuroprotection: effect of vinpocetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vincamine? [synapse.patsnap.com]
- 9. The effect of an acute infusion of vincamine and this compound on cerebral blood flow in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 12. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl Apovincaminate and Other PDE1 Inhibitors for Neuroprotection and Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl apovincaminate (vinpocetine) and other prominent phosphodiesterase 1 (PDE1) inhibitors, focusing on their performance in preclinical and clinical research. The content is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in research and development decisions.
Executive Summary
Phosphodiesterase 1 (PDE1) is a crucial enzyme in the regulation of cyclic nucleotide signaling pathways, hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Its inhibition leads to increased intracellular levels of these second messengers, which are pivotal in neuronal survival, synaptic plasticity, and cognitive function.[2][3] this compound, a semi-synthetic derivative of vincamine, has long been recognized for its PDE1 inhibitory activity and neuroprotective effects.[1] More recently, a new generation of highly potent and selective PDE1 inhibitors, such as ITI-214 (lenrispodun), has emerged, offering potentially improved therapeutic profiles. This guide compares these compounds based on their inhibitory potency, selectivity, and effects in models of neurodegenerative diseases.
Data Presentation: Comparative Inhibitory Potency and Selectivity
The efficacy of a PDE1 inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity for PDE1 over other PDE isoforms. Higher potency (lower IC50/Ki) and greater selectivity are desirable attributes to maximize therapeutic effects while minimizing off-target side effects.[4]
| Compound | Target PDE Isoform | IC50 / Ki Value | Selectivity Profile | Reference(s) |
| This compound (Vinpocetine) | PDE1A | ~19 µM (IC50) | Selective for PDE1 over other PDE families. Also inhibits IκB kinase (IKK), contributing to its anti-inflammatory effects. | [1] |
| PDE1 (overall) | 21 µM (IC50) | [1] | ||
| PDE1A/1B | 8–20 μM (IC50) | [1] | ||
| PDE1C | 40–50 μM (IC50) | [1] | ||
| IKKβ | 17.17 µM (IC50) | [1] | ||
| ITI-214 (Lenrispodun) | PDE1 (overall) | 58 pM (Ki) | Highly potent and selective for PDE1. | [1] |
| PDE1A | 33 pM (Ki) | >1000-fold selectivity over other PDE families. | [1] | |
| Lu AF41228 | PDE1A | 170 nM (IC50) | Selective for PDE1 isoforms. | [5] |
| PDE1B | 39 nM (IC50) | [5] | ||
| PDE1C | 120 nM (IC50) | [5] | ||
| Lu AF58027 | PDE1A | 45 nM (IC50) | Selective for PDE1 isoforms. | [5] |
| PDE1B | 2 nM (IC50) | [5] | ||
| PDE1C | 4 nM (IC50) | [5] |
Signaling Pathways
Inhibition of PDE1 leads to the accumulation of cAMP and cGMP, which in turn activate downstream signaling cascades crucial for neuronal function and survival.
The activation of cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG) leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[2][3] Activated CREB promotes the transcription of genes involved in neuroprotection, synaptic plasticity, and cognitive enhancement.[6][7]
Experimental Protocols
In Vitro PDE1 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against PDE1.
Materials:
-
Recombinant human PDE1 enzyme (e.g., PDE1A, PDE1B, or PDE1C)
-
[3H]-cGMP or [3H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Calmodulin and CaCl2 (for PDE1 activation)
-
Test compound (e.g., this compound) at various concentrations
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant PDE1 enzyme and the [3H]-labeled substrate in the assay buffer to the desired concentrations.
-
Compound Incubation: In a microplate, add the assay buffer, calmodulin, CaCl2, and varying concentrations of the test compound. Pre-incubate with the PDE1 enzyme for a specified time (e.g., 15 minutes) at 30°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the [3H]-cGMP or [3H]-cAMP substrate to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer or by heat inactivation.
-
Nucleotidase Treatment: Add snake venom nucleotidase to convert the radiolabeled 5'-monophosphate product to a nucleoside.
-
Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using anion-exchange resin.
-
Quantification: Add a scintillation cocktail and quantify the amount of radiolabeled nucleoside product using a microplate scintillation counter.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Neuroprotection Studies
The NOR test is a widely used behavioral assay to assess cognitive function, particularly recognition memory.[8][9]
Procedure:
-
Habituation: Individually habituate rats to the testing arena (an open field box) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days in the absence of any objects.
-
Training/Familiarization Phase (T1): On the test day, place two identical objects in the arena. Allow the rat to explore the objects for a defined period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set time (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.
-
Data Analysis: Calculate the discrimination index (DI), which is the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
This model is used to evaluate the neuroprotective effects of compounds against excitotoxicity, a key mechanism in various neurodegenerative disorders.[10][11]
Procedure:
-
Animal Preparation: Anesthetize adult male rats and place them in a stereotaxic apparatus.
-
Stereotaxic Surgery: Make a small burr hole in the skull to expose the target brain region (e.g., the entorhinal cortex).
-
NMDA Injection: Slowly infuse a solution of N-methyl-D-aspartate (NMDA) into the target brain region to induce excitotoxic lesions.
-
Drug Administration: Administer the test compound (e.g., this compound) either before (pre-treatment) or after (post-treatment) the NMDA injection.
-
Behavioral Assessment: At a specified time point after the surgery, conduct behavioral tests (e.g., Morris water maze) to assess cognitive deficits.
-
Histological Analysis: After the behavioral tests, perfuse the animals and collect the brains for histological analysis (e.g., Nissl staining) to quantify the extent of neuronal damage and the neuroprotective effect of the test compound.
Conclusion
This compound (vinpocetine) has a long-standing history as a PDE1 inhibitor with demonstrated neuroprotective effects.[1] However, newer-generation inhibitors, such as ITI-214, exhibit significantly higher potency and selectivity for PDE1 in preclinical studies.[1] The choice of inhibitor for research and development will depend on the specific therapeutic application and the desired balance between efficacy and potential off-target effects. While direct head-to-head clinical trials are lacking, the preclinical data suggest that highly selective PDE1 inhibitors hold considerable promise for the treatment of neurodegenerative and neuropsychiatric disorders. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]
- 8. Excitatory actions of NMDA receptor antagonists in rat entorhinal cortex and cultured entorhinal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacological Modulation of Excitotoxicity through the Combined Use of NMDA Receptor Inhibition and Group III mGlu Activation Reduces TMT-Induced Neurodegeneration in the Rat Hippocampus [mdpi.com]
Cross-Validation of In Vitro and In Vivo Data for Ethyl Apovincaminate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo experimental data on ethyl apovincaminate, a synthetic derivative of vincamine, commonly known as vinpocetine (B1683063). The objective is to facilitate a deeper understanding of its pharmacological effects and to support the cross-validation of preclinical data for this neuroprotective agent. This document summarizes key quantitative findings, details experimental methodologies, and visualizes a critical signaling pathway involved in its mechanism of action.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data from various in vitro and in vivo studies on this compound, allowing for a direct comparison of its potency and efficacy across different experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species/Cell Line | IC50 / Ki | Reference |
| Phosphodiesterase 1A (PDE1A) | Enzymatic Assay | Recombinant Human | 7.94 µM (pIC50 5.1) | [1] |
| Phosphodiesterase 1C (PDE1C) | Enzymatic Assay | Recombinant Human | 5.01 µM (pIC50 4.3) | [1] |
| IκB Kinase (IKK) | Immune Complex Kinase Assay | Rat Aortic Vascular Smooth Muscle Cells | ~26 µM | [2] |
| Voltage-gated Na+ channels (NaV1.8) | Whole-cell Patch Clamp | Rat Dorsal Root Ganglion-derived cells (ND7/23) | 10.4 µM (from -90 mV holding potential) | [3] |
| Voltage-gated Na+ channels (NaV1.8) | Whole-cell Patch Clamp | Rat Dorsal Root Ganglion-derived cells (ND7/23) | 3.5 µM (from -35 mV holding potential) | [3] |
| NMDA/Veratridine-induced excitotoxicity | LDH Release Assay | Primary Cortical Cell Culture | 2-7 µM | [4][5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Species | Route of Administration | Dose | Key Findings | Reference |
| Permanent Middle Cerebral Artery Occlusion (MCAO) | Rat | Intraperitoneal (i.p.) | 3 mg/kg | 42% reduction in infarct volume | [4][5] |
| NMDA-induced Neurotoxicity | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Attenuated behavioral deficits and reduced lesion size | [6] |
| Cisplatin-induced Acute Kidney Injury | Rat | Gavage | 5 mg/kg | Reduced renal function damage and tubular injury | [7] |
| Pharmacokinetic Parameter | Species | Route of Administration | Dose | Value | Reference |
| Elimination Half-life (t1/2) | Human | Intravenous (i.v.) | Not specified | ~4.83 hours | |
| Bioavailability | Human | Oral | Not specified | ~7-57% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Assays
1. PDE1A Inhibitory Assay
-
Enzyme Source: Recombinant human PDE1A.
-
Substrate: Cyclic guanosine (B1672433) monophosphate (cGMP).
-
Procedure:
-
Pre-incubate varying concentrations of this compound with the PDE1A enzyme in a suitable buffer.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
After a defined incubation period, terminate the reaction.
-
Quantify the amount of hydrolyzed cGMP (GMP) or remaining cGMP using High-Performance Liquid Chromatography (HPLC) or a commercially available assay kit.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the concentration of this compound.[8]
-
2. IKK Kinase Activity Assay
-
Cell Line: Rat aortic vascular smooth muscle cells (VSMCs).
-
Stimulus: Tumor necrosis factor-alpha (TNF-α).
-
Procedure:
-
Treat VSMCs with or without this compound, followed by stimulation with TNF-α.
-
Lyse the cells and immunoprecipitate IKK complexes using an anti-IKK antibody.
-
Perform an in vitro kinase assay using the immunoprecipitated IKK complex, a substrate (e.g., GST-IκBα), and [γ-32P]ATP.
-
Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the extent of IKK inhibition.[2]
-
3. Cell Viability (MTT) Assay
-
Cell Line: Human normal hepatic cell line (L02).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[9]
-
In Vivo Studies
1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the animal and expose the common carotid artery.
-
Introduce a nylon monofilament into the internal carotid artery and advance it to occlude the origin of the middle cerebral artery.
-
After a specific period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Administer this compound (e.g., 3 mg/kg, i.p.) at a defined time point (e.g., 30 minutes post-ischemia).
-
After a set survival period (e.g., 24 hours), euthanize the animal and remove the brain.
-
Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.[4][5]
-
2. Scopolamine-Induced Amnesia Model in Mice
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Administer this compound orally for a specified period (e.g., 28 consecutive days).
-
On the final day of treatment, administer scopolamine (B1681570) hydrobromide (1 mg/kg, i.p.) to induce cognitive impairment.
-
Conduct behavioral tests such as the Y-maze or Morris water maze to assess spatial working memory and learning.
-
Analyze the behavioral data to determine the neuroprotective effects of this compound against scopolamine-induced deficits.
-
Mandatory Visualization
The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Caption: Workflow for the cross-validation of in vitro and in vivo data for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vinpocetine reduces cisplatin-induced acute kidney injury through inhibition of NF-κB pathway and activation of Nrf2/ARE pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Vinpocetine-based therapy is an attractive strategy against oxidative stress-induced hepatotoxicity in vitro by targeting Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl Apovincaminate and Other Nootropics in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of ethyl apovincaminate (more commonly known as vinpocetine) against other prominent nootropics, including piracetam (B1677957), aniracetam, and citicoline (B1669096). The following sections detail their performance in established preclinical models of cognition, supported by quantitative data from experimental studies. Methodologies for key experiments are provided to facilitate the interpretation and replication of findings.
Executive Summary
This compound (vinpocetine) is a synthetic derivative of the periwinkle alkaloid vincamine, recognized for its neuroprotective and cognitive-enhancing properties.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), which play crucial roles in synaptic plasticity and memory formation. Furthermore, vinpocetine (B1683063) exhibits anti-inflammatory effects by modulating the NF-κB signaling pathway. This guide benchmarks the efficacy of vinpocetine against other nootropics with different mechanisms of action, providing a comparative framework for research and development in the field of cognitive enhancement.
Comparative Efficacy in Preclinical Cognitive Models
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound with other nootropics in rodent models of cognitive impairment.
Table 1: Passive Avoidance Test
The passive avoidance test is a fear-motivated task used to assess learning and memory. A lower latency to enter the dark compartment indicates memory impairment.
| Compound | Animal Model | Dosing (mg/kg, p.o.) | Cognitive Impairment Model | Key Findings | Reference |
| This compound (Vinpocetine) | Rat | 18 and 30 | Natural forgetting | Significantly increased the number of rats retaining the passive avoidance response. | [2] |
| Aniracetam | Rat | 1-300 | Natural forgetting | Not effective in enhancing retrieval. | [2] |
| This compound (Vinpocetine) | Rat | 200 (Peak Effect Dose) | Scopolamine-induced amnesia | Prevented memory disruption. | [2] |
| Aniracetam | Rat | 100 (Peak Effect Dose) | Scopolamine-induced amnesia | Prevented memory disruption. | [2] |
| Piracetam | Rat | - | Scopolamine-induced amnesia | Antagonizes the amnesic effects of scopolamine (B1681570). | [3] |
| This compound (Vinpocetine) | Mouse | 7.0 (i.p.) | Scopolamine-induced amnesia | Prevented and restored memory loss. | [3] |
| Nicergoline | Mouse | 5-40 (i.p.) | Scopolamine-induced amnesia | Exerted moderate activity. | [3] |
| Papaverine | Mouse | 10-40 (i.p.) | Scopolamine-induced amnesia | Ineffective. | [3] |
Table 2: Morris Water Maze
The Morris water maze is a test of spatial learning and memory. A shorter escape latency (time to find the hidden platform) and more time spent in the target quadrant indicate better cognitive performance.
| Compound | Animal Model | Dosing (mg/kg, p.o.) | Cognitive Impairment Model | Key Findings | Reference |
| This compound (Vinpocetine) | Rat | 10 | Streptozotocin-induced dementia | Significantly improved learning and memory. | [3] |
| Piracetam | Rat | 52.5 | Scopolamine-induced amnesia | Significantly increased the number of entries and time spent in the target quadrant compared to the scopolamine group. | [4] |
| Citicoline | Rat | 25 | Scopolamine-induced amnesia | Showed significant memory enhancement, comparable to modafinil (B37608) and superior to piracetam. | [4] |
| Aniracetam | Mouse | 50 | Healthy (no impairment) | Did not alter cognitive performance in healthy mice. | [5] |
Experimental Protocols
Passive Avoidance Test
This protocol is based on established methods for evaluating fear-motivated learning and memory in rodents.[1][6]
1. Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The dark chamber is equipped with a grid floor connected to a shock generator.
2. Procedure:
-
Acquisition Phase: The animal is placed in the light compartment. After an acclimatization period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock is delivered.
-
Retention Phase: Typically 24 hours after the acquisition phase, the animal is returned to the light compartment. The time it takes for the animal to re-enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive stimulus.
3. Drug Administration: Test compounds or vehicle are typically administered 30-60 minutes before the acquisition phase.
Morris Water Maze
This protocol outlines the standard procedure for assessing spatial learning and memory in rodents.[7][8]
1. Apparatus: A circular pool filled with opaque water containing a hidden escape platform submerged just below the surface. The pool is surrounded by various distal visual cues.
2. Procedure:
-
Acquisition Trials: The animal is placed in the water at different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates learning.
-
Probe Trial: After several days of training, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
3. Drug Administration: Test compounds or vehicle are administered daily before the training sessions.
Signaling Pathways and Mechanisms of Action
This compound (Vinpocetine)
Vinpocetine's primary mechanism of action is the inhibition of phosphodiesterase 1 (PDE1).[9][10] This leads to an increase in intracellular levels of cGMP and cAMP, which in turn activate protein kinase G (PKG) and protein kinase A (PKA), respectively. These kinases phosphorylate downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the expression of genes involved in synaptic plasticity and memory formation. Vinpocetine also exerts anti-inflammatory effects by inhibiting the IKK/NF-κB signaling pathway.[10][11]
Piracetam and other Racetams
The precise molecular mechanisms of piracetam and other racetams are not fully elucidated, but they are known to modulate neurotransmitter systems. They are thought to enhance the function of AMPA receptors, which are critical for synaptic plasticity. Additionally, they may influence cholinergic and glutamatergic neurotransmission.
Citicoline
Citicoline acts as a precursor for the synthesis of phospholipids, which are essential components of neuronal membranes.[12][13] By promoting membrane repair and synthesis, citicoline supports neuronal integrity and function. It also increases the levels of several neurotransmitters, including acetylcholine, norepinephrine, and dopamine.
Conclusion
This comparative guide illustrates that this compound (vinpocetine) demonstrates robust cognitive-enhancing effects in various preclinical models, often comparable or, in some instances, superior to other nootropic agents. Its multifaceted mechanism of action, targeting both vascular and neuronal pathways through PDE1 inhibition and anti-inflammatory effects, presents a compelling profile for further investigation in the context of cognitive disorders. The data presented herein, alongside the detailed experimental protocols and pathway diagrams, provide a valuable resource for researchers and drug development professionals dedicated to advancing the field of cognitive enhancement. Further head-to-head clinical trials are warranted to translate these preclinical findings into therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Vinpocetine: nootropic effects on scopolamine-induced and hypoxia-induced retrieval deficits of a step-through passive avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinpocetine, a Phosphodiesterase Type 1 Inhibitor, Mitigates Locomotor Hyperactivity in Female Mice Exposed to Lead During Development | MDPI [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Inhibition of PDE1-B by Vinpocetine Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D M Pharma- Citicoline and Piracetam Tablets | Pharmaceutical Medicines Manufacturing Companies [dmpharma.co.in]
- 13. abacademies.org [abacademies.org]
Independent Replication and Comparative Efficacy of Ethyl Apovincaminate (Vinpocetine) in Cerebrovascular and Neurodegenerative Models
Ethyl apovincaminate, widely known as vinpocetine (B1683063), has been the subject of numerous investigations for its potential therapeutic effects in cerebrovascular disorders and neurodegenerative diseases. This guide provides a comparative analysis of findings from various studies, focusing on independently conducted research that evaluates its efficacy against other agents and elucidates its mechanisms of action. The data presented is collated from preclinical and clinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy in Cerebrovascular Disease
An early comparative clinical trial investigated the effects of this compound (referred to as RGH-4405 or Cavinton) against xantinol nicotinate (B505614) in patients with cerebrovascular disease. The study demonstrated a notable difference in patient outcomes, with this compound showing a higher percentage of improvement in paresis.
Table 1: Comparative Clinical Efficacy in Cerebrovascular Patients
| Treatment Group | Number of Patients | Improvement in Paresis (%) |
| This compound | 34 | 60.6%[1] |
| Xantinol Nicotinate | 109 | 47.1%[1] |
Experimental Protocol: Clinical Assessment of Paresis
Patients with diagnosed cerebrovascular disease were randomly assigned to receive either this compound or xantinol nicotinate. The primary endpoint for this comparative arm of the study was the clinical improvement of paresis. The assessment methodology was based on neurological examination and scoring of motor function, although specific scoring scales were not detailed in the publication. Treatment was administered via slow intravenous infusions.[1]
Neuroprotective Effects and Comparison with its Metabolite
In a rat model of NMDA-induced neurotoxicity, vinpocetine was compared with its major metabolite, cis-apovincaminic acid (cAVA). Both compounds were found to be effective in attenuating behavioral deficits and reducing lesion size, with vinpocetine showing a more potent effect.
Table 2: Neuroprotective Effects in an NMDA-Induced Lesion Model
| Treatment Group | Outcome Measures |
| Vinpocetine (10 mg/kg) | - Attenuated behavioral deficits (novel object recognition, social discrimination, Y-maze, Morris water maze)[2][3]- Significantly decreased lesion size[2][3]- Reduced microglia activation[2][3] |
| cis-Apovincaminic Acid (cAVA) (10 mg/kg) | - Attenuated behavioral deficits (less potent than vinpocetine)[2][3]- Significantly decreased lesion size[2][3]- Reduced microglia activation[2][3] |
Experimental Protocol: NMDA-Induced Neurotoxicity Model
Bilateral N-methyl-D-aspartate (NMDA)-induced neurodegeneration was created in the entorhinal cortex of rats. The animals were treated with either vinpocetine (10 mg/kg, i.p.) or cAVA (10 mg/kg, i.p.) 60 minutes before the lesion and for three consecutive days post-operation. Behavioral assessments, including novel object recognition, social discrimination, spontaneous alternation in a Y-maze, and spatial learning in a Morris water maze, were conducted. Following behavioral testing, brain tissue was analyzed to quantify the neuronal lesion size and microglial activation using immunohistochemistry for NeuN and CD11b, respectively.[2][3]
Hemodynamic Effects and Vasodilator Activity
Studies in both animal models and human subjects have consistently demonstrated the cerebral vasodilator effects of this compound. In anesthetized dogs, the compound increased cerebral blood flow and decreased cerebral vascular resistance.[4] A comparative study in dogs with experimentally induced vasospasm of the internal carotid artery showed that this compound had a more potent and longer-lasting vasodilator effect than theophylline (B1681296).[5]
Table 3: Comparative Vasodilator Effects in a Canine Model
| Compound | Effect on Vasospasm | Duration of Action |
| This compound | Significant dilation | Considerably longer-lasting than theophylline[5] |
| Theophylline | Dilation | Shorter duration than this compound[5] |
Experimental Protocol: Isolated Internal Carotid Artery Model
The internal carotid arteries of dogs were surgically isolated and perfused. Vasospasm was experimentally induced, and the vasodilator effects of this compound and theophylline were measured by monitoring changes in arterial diameter and perfusion pressure. The study also investigated the influence of Ca++ and cyclic AMP on the drug's effects.[5]
Mechanistic Insights: Signaling Pathways
The therapeutic effects of this compound are attributed to its multi-target mechanism of action. Key pathways identified include the inhibition of phosphodiesterase type 1 (PDE1) and the suppression of the NF-κB inflammatory pathway.
Caption: Key signaling pathways modulated by this compound.
The inhibition of PDE1 by vinpocetine leads to an increase in cyclic AMP (cAMP) levels, which contributes to its cerebral vasodilatory effects.[6][7] Furthermore, vinpocetine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, resulting in a decrease in the production of pro-inflammatory cytokines.[6][8]
Caption: Workflow for assessing neuroprotective effects of Vinpocetine.
This workflow illustrates the typical experimental design used in preclinical studies to evaluate the neuroprotective potential of compounds like this compound. The process begins with the induction of a specific brain injury, followed by drug administration, behavioral assessments, and finally, histological analysis to quantify the extent of neuroprotection.[2][3]
References
- 1. Comparative study of the effect of this compound and xantinol nicotinate in cerebrovascular diseases. Immediate drug effects on the concentrations of carbohydrate metabolites and electrolytes in blood and CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General and cerebral haemodynamic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on vasospasm of the circulatory isolated internal carotid artery in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atheroprotective role of vinpocetine: an old drug with new indication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atheroprotective role of vinpocetine: an old drug with new indication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ethyl Apovincaminate and Other Vasodilators for Neurovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl apovincaminate (vinpocetine) with other vasodilators, focusing on their performance backed by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions for neurovascular studies.
Executive Summary
This compound, a synthetic derivative of the periwinkle alkaloid vincamine, is a well-known cerebral vasodilator with a multi-faceted mechanism of action. It is primarily recognized for its selective inhibition of phosphodiesterase type 1 (PDE1), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. Beyond this, it exhibits sodium channel-blocking and anti-inflammatory properties, contributing to its neuroprotective effects. This guide compares this compound with other vasodilators, including the calcium channel blocker nimodipine (B1678889), the non-selective PDE inhibitor papaverine (B1678415), and the hemorheological agent pentoxifylline (B538998), across key performance metrics.
Comparative Data
Phosphodiesterase (PDE) Inhibition
| Compound | Target | IC50 | Reference |
| This compound (Vinpocetine) | PDE1 | ~19-21 µM | [1] |
| Papaverine | Non-selective PDE inhibitor | - | - |
| Pentoxifylline | Non-selective PDE inhibitor | - | - |
| Nimodipine | Not a PDE inhibitor | - | - |
Effects on Red Blood Cell (RBC) Deformability
A study comparing single oral doses of vinpocetine (B1683063) (10 mg), pentoxifylline (300 mg), and nicergoline (B1678741) (20 mg) in healthy volunteers found that only vinpocetine significantly increased red blood cell deformability when measured by two different filtration methods[2]. This suggests a superior hemorheological effect of vinpocetine in this specific experimental setting.
Neuroprotection and Functional Recovery
A comparative study on patients with head injuries evaluated the effects of vinpocetine and nimodipine on functional recovery. The results indicated that vinpocetine treatment was superior to nimodipine or standard treatment in improving functional outcomes as measured by the Barthel Index, head injury watch scale, and Disability Rating Scale at discharge and at one-month follow-up[3]. Notably, the timing of administration was found to be crucial for nimodipine's efficacy, whereas vinpocetine showed benefits regardless of the administration time post-injury[3].
Mechanism of Action and Signaling Pathways
This compound (Vinpocetine)
This compound's primary mechanism involves the inhibition of PDE1, which is highly expressed in the brain. This inhibition leads to an accumulation of cGMP, causing vasodilation and increased cerebral blood flow. Additionally, it blocks voltage-gated sodium channels, which can reduce neuronal excitotoxicity. Its anti-inflammatory effects are mediated through the inhibition of the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway.
Mechanism of Action of this compound.
Nimodipine
Nimodipine is a dihydropyridine (B1217469) calcium channel blocker with a high affinity for cerebral blood vessels. It inhibits the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and increased cerebral blood flow.
Mechanism of Action of Nimodipine.
Papaverine
Papaverine is a non-selective phosphodiesterase inhibitor, leading to increased levels of both cAMP and cGMP. This results in widespread vasodilation. It may also have direct effects on calcium channels.
Pentoxifylline
Pentoxifylline is a xanthine (B1682287) derivative that improves blood flow by increasing red blood cell deformability and decreasing blood viscosity. It is also a non-selective phosphodiesterase inhibitor.
Experimental Protocols
Measurement of Red Blood Cell Deformability (Filtration Method)
This protocol is based on the methodology used in comparative studies of hemorheological agents[2][4].
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Preparation: A suspension of red blood cells in a buffer solution is prepared. The hematocrit is adjusted to a standardized level.
-
Filtration Apparatus: A filtration system is used, typically consisting of a reservoir, a filter with a specific pore size (e.g., 5 µm), and a pressure sensor.
-
Measurement: The RBC suspension is passed through the filter under a constant negative pressure. The time taken for a specific volume of the suspension to pass through the filter is recorded.
-
Calculation: The red blood cell deformability index is calculated based on the filtration time relative to the buffer alone. An increased filtration time indicates decreased deformability.
RBC Deformability Measurement Workflow.
In Vivo Microdialysis for Glutamate (B1630785) Measurement
This protocol is a general representation for assessing neuroprotective effects by measuring extracellular glutamate levels, relevant to the mechanisms of drugs like nimodipine[5][6][7][8].
-
Animal Model: An appropriate animal model of neurological injury (e.g., stroke, head trauma) is used.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before, during, and after drug administration and/or injury induction.
-
Glutamate Analysis: The concentration of glutamate in the dialysate is quantified using high-performance liquid chromatography (HPLC) or other sensitive analytical methods.
-
Data Analysis: Changes in extracellular glutamate levels are correlated with the experimental conditions to assess the neuroprotective effects of the drug.
Conclusion
This compound (vinpocetine) demonstrates a unique profile as a cerebral vasodilator with additional hemorheological and neuroprotective benefits. Direct comparative studies show its superiority in improving red blood cell deformability over pentoxifylline and better functional recovery outcomes compared to nimodipine in a head injury model. Its multifaceted mechanism of action, targeting PDE1, sodium channels, and inflammatory pathways, makes it a compelling candidate for further investigation in various cerebrovascular and neurodegenerative disorders. Researchers are encouraged to consider these comparative data and experimental protocols when designing future studies in the field of neurovascular pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative efficacy of vinpocetine, pentoxifylline and nicergoline on red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. An assessment of red cell deformability using a simple filtration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Ethyl Apovincaminate's Targets: A Comparative Guide for Researchers
An objective analysis of ethyl apovincaminate (vinpocetine) and its interactions with key molecular targets, providing a comparative framework against other relevant inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has garnered significant interest for its neuroprotective and cognitive-enhancing properties.[1][2] Its therapeutic potential is attributed to its ability to modulate multiple molecular targets within the central nervous system. This guide provides a detailed evaluation of the specificity of this compound's targets, presenting a comparative analysis with other well-characterized inhibitors, supported by quantitative data and detailed experimental methodologies.
Multi-Target Profile of this compound
This compound exhibits a multi-target engagement strategy, primarily interacting with three key molecular entities: phosphodiesterase type 1 (PDE1), voltage-gated sodium channels (Navs), and the IκB kinase (IKK) complex.[1][3] This multifaceted mechanism of action contributes to its diverse pharmacological effects, including vasodilation, anti-inflammatory activity, and neuroprotection.[1][4]
Comparative Analysis of Inhibitory Potency
To objectively assess the specificity and potency of this compound, its inhibitory constants (IC50 or Ki) are compared with those of other relevant compounds targeting similar pathways.
Phosphodiesterase (PDE) Inhibition
This compound is a known inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades cyclic nucleotides (cAMP and cGMP).[1][5] Its inhibitory activity is compared with a broad-spectrum PDE inhibitor, IBMX, and a selective PDE4 inhibitor, Rolipram.
| Compound | Target | IC50 / Ki Value | Reference |
| This compound (Vinpocetine) | PDE1A | ~19 µM (IC50) | [5] |
| PDE1B | ~8-20 µM (IC50) | [3] | |
| PDE1C | ~40-50 µM (IC50) | [3] | |
| IBMX | PDE3 | 6.5 µM (IC50) | [6] |
| PDE4 | 26.3 µM (IC50) | [6] | |
| PDE5 | 31.7 µM (IC50) | [6] | |
| Rolipram | PDE4A | 3 nM (IC50) | [7] |
| PDE4B | 130 nM (IC50) | [7] | |
| PDE4D | 240 nM (IC50) | [7] |
Voltage-Gated Sodium Channel (Nav) Blockade
This compound also functions as a blocker of voltage-gated sodium channels.[8][9] Its potency is compared here with the well-established sodium channel blocker, lidocaine (B1675312).
| Compound | Target | IC50 / Kd Value | Reference |
| This compound (Vinpocetine) | Voltage-gated Na+ channels (rat cortical neurons) | 44.2 +/- 14.6 µM (IC50) | [8] |
| Nav1.8 (from hyperpolarized potential) | 10.4 µM (IC50) | [9] | |
| Nav1.8 (from depolarized potential) | 3.5 µM (IC50) | [9] | |
| Lidocaine | Nav1.7 | 450 µM (EC50) | [10] |
| Nav1.8 | 104 µM (EC50) | [10] |
IκB Kinase (IKK) Inhibition
A key anti-inflammatory mechanism of this compound involves the direct inhibition of the IκB kinase (IKK) complex.[11][12] Its inhibitory activity is compared with TPCA-1, a selective IKK-2 inhibitor.
| Compound | Target | IC50 Value | Reference |
| This compound (Vinpocetine) | IKKβ (cell-free) | ~17.17 µM | [11][13] |
| IKK (in-cell) | ~26 µM | [12] | |
| TPCA-1 | IKK-2 (IKKβ) | 17.9 nM | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug candidates. The following sections outline the key experimental protocols for assessing the inhibitory activity of this compound and its alternatives.
Phosphodiesterase (PDE) Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PDE isozyme.
-
Materials and Reagents :
-
Recombinant human PDE enzyme (e.g., PDE1A, PDE4B)
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based PDE assay kit (containing termination buffer, detection solution with protein kinase, and a kinase-glo reagent)
-
White, opaque 384-well microplates
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO and then in PDE Assay Buffer.
-
In a 384-well plate, add the diluted test compound or vehicle control.
-
Add the diluted PDE enzyme solution to each well.
-
Initiate the reaction by adding the cyclic nucleotide substrate and incubate at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the termination buffer.
-
Add the detection solution containing protein kinase and incubate.
-
Add the kinase-glo reagent to measure the remaining ATP. The luminescence signal is inversely proportional to PDE activity.
-
Measure luminescence using a plate luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.[16]
-
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channels
This technique allows for the direct measurement of ion channel activity in live cells.
-
Cell Preparation :
-
Culture cells expressing the desired Nav channel subtype (e.g., HEK-293 cells) on glass coverslips.
-
-
Solutions :
-
External Solution (in mM) : e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM) : e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). CsF is used to block potassium channels.
-
Prepare a stock solution of the test compound (e.g., this compound, lidocaine) in DMSO and dilute to final concentrations in the external solution.
-
-
Recording :
-
Place the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Use a patch pipette with a resistance of 2-5 MΩ to form a high-resistance seal with the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -90 mV or -100 mV.
-
-
Data Acquisition :
-
To measure tonic block, apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz).
-
To assess use-dependent block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
Record the resulting sodium currents before and after the application of the test compound at various concentrations to determine the IC50 value.[10][17]
-
In Vitro IKK Kinase Assay
This cell-free assay directly measures the inhibitory effect of a compound on IKKβ kinase activity.
-
Materials :
-
Recombinant active IKKβ
-
GST-IκBα (substrate)
-
Test compound (e.g., this compound)
-
Kinase assay buffer
-
[γ-³²P]ATP
-
-
Procedure :
-
Incubate recombinant IKKβ with the test compound at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding GST-IκBα and [γ-³²P]ATP.
-
Incubate for a specific time (e.g., 10 minutes) at a controlled temperature.
-
Terminate the reaction, for example, by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated GST-IκBα by autoradiography.
-
Quantify the band intensities to determine the level of IKK inhibition and calculate the IC50 value.[11][13]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the specificity of this compound's targets.
Caption: Signaling pathway of PDE1 inhibition by this compound.
Caption: Experimental workflow for evaluating sodium channel blockade.
Caption: Signaling pathway of IKK inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs [mdpi.com]
- 3. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Assessing the Translational Potential of Ethyl Apovincaminate Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl apovincaminate (vinpocetine) with alternative nootropic agents, focusing on its translational potential for cognitive and cerebrovascular disorders. The information is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.
Comparative Efficacy of Nootropic Agents
The following tables summarize quantitative data from clinical trials of this compound and its common alternatives, Ginkgo Biloba and Piracetam (B1677957), for cognitive impairment.
Table 1: this compound (Vinpocetine) Clinical Trial Data
| Target Condition | Dosage | Trial Duration | Patient Population | Key Outcome Measures & Results | References |
| Mild to Moderate Dementia | 30-60 mg/day | 12-52 weeks | 583 patients with mild to moderate organic psychosyndrome | CGI: Statistically significant improvement with 30 mg/day (OR 2.50) and 60 mg/day (OR 2.77) vs. placebo.[1] SKT: Statistically significant improvement with 30 mg/day (WMD -1.18) and 60 mg/day (WMD -0.94) vs. placebo.[1] | [1] |
| Chronic Cerebral Dysfunction | 30 mg/day for 30 days, then 15 mg/day for 60 days | 90 days | 84 elderly patients | CGI, SCAG, MMSQ: Consistently better scores than placebo.[2] | [2] |
| Alzheimer's Disease | 30-60 mg/day | 1 year | 15 patients | No improvement in cognition (psychometric testing or CGI) at any dose.[3][4] | [3][4] |
| Mild Cognitive Impairment | Not specified | 18 months | Patients with MCI | MMSE, ADAS-Cog: Significant improvement after 18 months.[5] | [5] |
Table 2: Ginkgo Biloba Clinical Trial Data
| Target Condition | Dosage | Trial Duration | Patient Population | Key Outcome Measures & Results | References |
| Cognitive Impairment and Dementia | 240 mg/day | 22-26 weeks | 2561 patients | Cognition (unspecified scale): WMD in change scores vs. placebo: -2.86. ADLs: SMD in change scores vs. placebo: -0.36. CGIC: Peto OR vs. placebo: 1.88.[6] | [6] |
| Alzheimer's Disease and Vascular Dementia | 240 mg/day | 22 weeks | 400 patients with mild to moderate dementia | SKT: Improved cognitive performance compared to placebo.[7] | [7] |
| Mild to Moderate Dementia | 120-240 mg/day | 4-24 weeks | Varied | MMSE, SKT, NPI: 11 out of 15 studies showed significant improvement in cognitive function, neuropsychiatric symptoms, and functional abilities.[7][8] | [7][8] |
| Alzheimer's Disease | 120 or 240 mg/day | 26 weeks | 513 outpatients | ADAS-cog, ADCS-CGIC: No significant differences between Ginkgo Biloba and placebo.[9] | [9] |
Table 3: Piracetam Clinical Trial Data
| Target Condition | Dosage | Trial Duration | Patient Population | Key Outcome Measures & Results | References |
| Dementia or Cognitive Impairment | 2.4-8.0 g/day | 6-52 weeks | 1488 elderly patients | CGIC: Odds Ratio for improvement vs. placebo (fixed-effects model): 3.35. Odds Ratio (random-effects model): 3.20.[10][11][12] | [10][11][12] |
| Dementia or Cognitive Impairment | Not specified | Not specified | Not specified | CGIC: Odds Ratio for improvement vs. placebo (fixed-effects model): 3.55. Odds Ratio (random-effects model): 3.47.[13] | [13] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below to facilitate the design of translational studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Neuroprotection Studies
This model is widely used to mimic focal cerebral ischemia and assess the neuroprotective effects of compounds like this compound.
-
Animal Model: Male Sprague-Dawley or Fischer-344 rats (250-300g).[14]
-
Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A 4-0 silicone-coated nylon monofilament is introduced into the ECA lumen.[14]
-
The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.
-
For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.[15]
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally at predetermined times before or after MCAO.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: A neurological deficit score is assigned at 24 hours post-MCAO to assess motor and sensory function.
-
Infarct Volume Measurement: Brains are harvested at 24 or 48 hours post-MCAO, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using imaging software.[15]
-
Scopolamine-Induced Amnesia Model in Mice for Cognitive Enhancement Studies
This model is used to evaluate the potential of compounds to reverse cholinergic deficit-related memory impairment.
-
Animal Model: Male C57BL/6 mice (20-30g).[16]
-
Induction of Amnesia: Scopolamine (B1681570) hydrobromide (1 mg/kg) is administered intraperitoneally 30 minutes before behavioral testing.[17]
-
Drug Administration: this compound or a standard nootropic agent (e.g., Piracetam) is administered orally for a specified period (e.g., 14 days) before the scopolamine challenge.[16]
-
Behavioral Assessments:
-
Y-maze Test: To assess spatial working memory based on spontaneous alternation behavior. The test involves a single 5-minute session where the mouse is allowed to freely explore the three arms of the maze.
-
Passive Avoidance Test: To evaluate fear-motivated learning and memory. The apparatus consists of a lit and a dark compartment. During the acquisition trial, the mouse receives a mild foot shock upon entering the dark compartment. In the retention trial (24 hours later), the latency to enter the dark compartment is measured.
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. In the probe trial, the platform is removed, and the time spent in the target quadrant is measured.[18]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind placebo controlled evaluation of the safety and efficacy of vinpocetine in the treatment of patients with chronic vascular senile cerebral dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The safety and lack of efficacy of vinpocetine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study of the effects of vinpocetin on cognitive functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and adverse effects of ginkgo biloba for cognitive impairment and dementia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ginkgo biloba: A Leaf of Hope in the Fight against Alzheimer's Dementia: Clinical Trial Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer’s Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Piracetam for dementia or cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. mdpi.com [mdpi.com]
- 18. njppp.com [njppp.com]
A Comparative Analysis of Ethyl Apovincaminate Salt Forms: Unlocking Enhanced Efficacy
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a drug candidate is a critical step in optimizing its therapeutic potential. Ethyl apovincaminate, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has demonstrated significant promise in the treatment of cerebrovascular disorders. However, its poor aqueous solubility can limit its oral bioavailability and, consequently, its clinical efficacy. This guide provides a comparative analysis of different this compound salt forms, focusing on their impact on physicochemical properties and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Executive Summary
The conversion of this compound (vinpocetine) into various salt forms presents a viable strategy to enhance its biopharmaceutical properties. Notably, the formation of an amorphous citrate (B86180) salt has been shown to dramatically improve oral bioavailability in preclinical models. While direct comparative studies across a wide range of salts are limited, available data suggests that salt formation, in general, leads to improved solubility and dissolution rates compared to the free base. This guide will delve into the available data for specific salt forms and outline the key signaling pathways modulated by this compound.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the available quantitative data for different forms of this compound. It is important to note that the data for different salt forms are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
| Form | Property | Value | Species | Source |
| Vinpocetine (B1683063) (Base) | Aqueous Solubility (pH 7.4) | 35.5 µg/mL | - | [1] |
| Oral Bioavailability | ~7-60% (highly variable with food) | Human | [2] | |
| Amorphous Vinpocetine Citrate | Relative Bioavailability | 4-fold increase compared to physical mixture | Rat | [3][4] |
| Vinpocetine Perchlorate | Solubility | Higher than vinpocetine base | - | [4] |
| Vinpocetine Phosphate (B84403) | Solubility | Higher than vinpocetine base | - | [4] |
Note: Quantitative solubility and bioavailability data for hydrochloride and mesylate salts were not available in the reviewed literature.
Key Findings and Efficacy Comparison
The most compelling evidence for the enhanced efficacy of an this compound salt form comes from the study of its amorphous citrate salt . Research has demonstrated that forming an amorphous citrate salt of vinpocetine via a mechanochemical process can lead to a four-fold increase in oral bioavailability in rats compared to a physical mixture of vinpocetine and citric acid[3][4]. This significant improvement is attributed to the amorphous state and the enhanced dissolution rate of the salt form.
While specific bioavailability data is not available for other salts, studies have indicated that perchlorate and phosphate salts of vinpocetine also exhibit higher solubility compared to the free base[4]. This suggests that these salt forms could also lead to improved absorption and bioavailability, although further in vivo studies are required to confirm this.
The variability in the oral bioavailability of vinpocetine base (ranging from 7% to 60%) underscores the importance of formulation strategies, including salt selection, to ensure consistent and optimal therapeutic outcomes[2].
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the development of novel therapeutic applications.
Inhibition of Phosphodiesterase 1 (PDE1)
One of the primary mechanisms of action of this compound is the inhibition of phosphodiesterase type 1 (PDE1)[5]. PDE1 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE1, this compound increases the intracellular levels of these second messengers, leading to vasodilation and increased cerebral blood flow.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enhanced oral bioavailability of vinpocetine through mechanochemical salt formation: physico-chemical characterization and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Ethyl Apovincaminate and Cavinton® for Neurovascular Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl apovincaminate, the active pharmaceutical ingredient, and Cavinton®, a well-known brand formulation of vinpocetine (B1683063). This compound and vinpocetine are chemically identical, with Cavinton® being the branded version. This analysis will, therefore, focus on the properties of vinpocetine, with specific data related to the Cavinton® formulation where available.
Vinpocetine, a synthetic derivative of the vinca (B1221190) alkaloid vincamine, has been investigated for its potential neuroprotective and cognitive-enhancing effects. It is prescribed in many countries for the treatment of cerebrovascular disorders and age-related cognitive decline.[1] This guide synthesizes available quantitative data from preclinical and clinical studies to provide a comprehensive comparison for research and development purposes.
Comparative Pharmacokinetics: Vinpocetine and its Active Metabolite
Vinpocetine is rapidly absorbed after oral administration and is extensively metabolized to its main active metabolite, apovincaminic acid (AVA).[2][3] The pharmacokinetic properties of both compounds are crucial for understanding their therapeutic window and dosing regimens. While Cavinton® is a specific formulation of vinpocetine, studies comparing its bioavailability to generic formulations have been conducted. One study found that a generic vinpocetine tablet was bioequivalent to Cavinton® in terms of the rate and extent of AVA absorption.[4] Another study on orally disintegrating tablets of vinpocetine showed enhanced bioavailability compared to conventional Cavinton® tablets.[5]
| Parameter | Vinpocetine (this compound) | Apovincaminic Acid (AVA) | Reference Formulation | Route | Reference |
| Time to Peak (Tmax) | 1 - 1.5 hours | 2 - 4 hours | Cavinton® | Oral | [2] |
| Elimination Half-life (t½) | ~2.54 hours | ~3.66 hours | Intravenous | IV | [2] |
| Bioavailability | 6.2% (fasting) - 60% (with food) | Not directly administered | Cavinton® | Oral | [2] |
| Volume of Distribution (Vd) | 3.2 ± 0.9 L/kg | - | - | - | [6] |
| Clearance (CL) | 0.366 L/h/kg | - | Intravenous | IV | [7] |
Clinical Efficacy: A Review of Quantitative Data
Vinpocetine has been studied in various clinical trials for its potential benefits in cognitive impairment and acute ischemic stroke. The results, however, have been mixed, with some studies showing modest benefits while others are inconclusive.[8][9]
Cognitive Impairment and Dementia
| Trial/Study | Patient Population | Dosage | Duration | Outcome Measures | Results | Reference |
| Cochrane Review (meta-analysis of 3 trials) | 583 patients with mild to moderate dementia | 30-60 mg/day | 12-16 weeks | Clinical Global Impression (CGI), Syndrom-Kurztest (SKT) | Statistically significant improvement on CGI and SKT with 30mg and 60mg doses. | [10] |
| Valikovics et al., 2012 | Patients with mild cognitive impairment | Not specified | 18 months | MMSE, ADAS-Cog | Significant improvement in psychometric tests. | [11] |
| Jovanovic et al., 2013 | 30 patients with cerebral small vessel disease | 15 mg/day | 3 months | MMSE, mRS | Significant increase in MMSE score from 27.4 to 28.5. | [12] |
Acute Ischemic Stroke
| Trial/Study | Patient Population | Dosage | Duration | Outcome Measures | Results | Reference |
| Feigin et al., 2001 (Pilot Study) | 30 patients with acute ischemic stroke | IV followed by oral | 3 months | NIHSS, Barthel Index, mRS | Marginally significant improvement in NIHSS score (p=0.05). 30% relative risk reduction in poor outcome (Barthel Index). | [13] |
| Panda et al., 2022 (Meta-analysis of 4 RCTs) | 837 patients with acute ischemic stroke | Varied | 1-3 months | Death or significant disability (mRS >2), NIHSS | Lower number of patients with death or disability in the vinpocetine group at 3 months (RR 0.67). Significant improvement in NIHSS score. | [14] |
| Cochrane Review (2 trials) | 70 patients with acute ischemic stroke | Not specified | 1-3 months | Death or dependency | No significant difference between vinpocetine and placebo. | [15] |
Mechanisms of Action: Signaling Pathways
Vinpocetine exhibits a multimodal mechanism of action, contributing to its potential neuroprotective effects. The primary mechanisms include inhibition of phosphodiesterase type 1 (PDE1), blockade of voltage-gated sodium channels, and modulation of inflammatory pathways through inhibition of the NF-κB signaling cascade.
Phosphodiesterase 1 (PDE1) Inhibition
Vinpocetine's inhibition of PDE1 leads to an increase in intracellular cyclic GMP (cGMP) and cyclic AMP (cAMP) levels. This results in vasodilation, particularly in cerebral blood vessels, leading to increased cerebral blood flow and improved oxygen and glucose utilization by the brain.
Sodium Channel Blockade
Vinpocetine acts as a state-dependent blocker of voltage-gated sodium channels (VGSCs), showing a higher affinity for the inactivated state of the channel.[16] This action is thought to contribute to its neuroprotective effects by reducing excessive neuronal excitability and subsequent excitotoxicity during ischemic events.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of vinpocetine in ischemic stroke and poststroke outcomes: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and comparative bioavailability of two vinpocetine tablet formulations in healthy volunteers by using the metabolite apovincaminic acid as pharmacokinetic parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsu.edu.eg [bsu.edu.eg]
- 6. Updates of Recent Vinpocetine Research in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. benchchem.com [benchchem.com]
- 9. Insufficient evidence of benefits of vinpocetine for people with dementia | Cochrane [cochrane.org]
- 10. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Study of the effects of vinpocetin on cognitive functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcranial Doppler assessment of cerebral vasomotor reactivity in evaluating the effects of vinpocetine in cerebral small vessel disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vinpocetine treatment in acute ischaemic stroke: a pilot single-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Efficacy of Vinpocetine as a Neuroprotective Agent in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vinpocetine for acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Detection of Ethyl Apovincaminate and Related Compounds
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of ethyl apovincaminate in various matrices. This guide provides a comparative overview of commonly employed analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively published, this guide draws upon established and validated methods for the closely related parent compound, vinpocetine (B1683063), and its primary metabolite, apovincaminic acid (AVA).[1][2][3] The principles and methodologies presented here provide a strong foundation for the development and validation of analytical methods for this compound.
The choice of an analytical method is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput.[1] For routine quality control of pharmaceutical formulations, HPLC with UV detection offers a cost-effective and robust solution.[1] For applications demanding higher sensitivity and selectivity, such as the analysis of biological samples with complex matrices, LC-MS/MS is the method of choice.[1][4]
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of various validated methods for the quantification of vinpocetine and its metabolite, apovincaminic acid. This data serves as a benchmark for the development and validation of methods for this compound.
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS | GC-MS |
| Analyte(s) | Vinpocetine | Vinpocetine & Apovincaminic Acid | Vinpocetine & Apovincaminic Acid | Vinpocetine |
| Matrix | Pharmaceutical Tablets | Rat Plasma | Rat Plasma, Rat Brain Regions | Human Plasma |
| Linearity Range | 0.118–11.55 mg/g | 0.5-500 ng/mL | 0.40-149 ng/mL (VP), 0.80-298 ng/mL (AVA) | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | Not Specified | 0.5 ng/mL | 0.40 ng/mL (VP), 0.80 ng/mL (AVA) | 0.10 ng/mL |
| Accuracy (% Recovery) | >95% (extraction efficiency) | 89-99% | 92.1-107.3% (VP), 92.7-105.6% (AVA) | "Satisfactory" |
| Precision (%RSD) | <1% (triplicate trials) | < 8.55% | < 12.9% | "Improved" |
| Reference | [5] | [6] | [7] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS based on methods developed for vinpocetine and related compounds.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the active pharmaceutical ingredient in finished product formulations.
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a UV detector.[1]
-
Column : A reversed-phase C18 column (e.g., Acclaim 120 C18, 3 µm, 120 Å, 2.1 × 150 mm).[5]
-
Mobile Phase : A gradient elution using 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).[5]
-
Gradient: Start at 90% A:10% B, linear gradient to 30% A:70% B by 15 minutes. Return to initial conditions by 20 minutes.[5]
-
-
Flow Rate : 0.400 mL/min.[5]
-
Column Temperature : 40°C.[5]
-
Detection Wavelength : 280 nm.[8]
-
Sample Preparation (Tablets) :
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of the analyte in complex biological matrices such as plasma or tissue.[1]
-
Instrumentation : An HPLC or UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[4][7]
-
Column : A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[4][9]
-
Mobile Phase : A gradient elution using methanol (B129727) and water.[4][9]
-
Detection : Multiple Reaction Monitoring (MRM) in positive ion mode.[4][6]
-
Sample Preparation (Plasma/Brain Tissue - Protein Precipitation) :
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of these compounds, often requiring derivatization to improve volatility and thermal stability.
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A capillary column suitable for the analysis of nitrogen-containing compounds (e.g., DB-5MS).
-
Carrier Gas : Helium at a constant flow rate.[10]
-
Injector Temperature : 250-280°C.[10]
-
Oven Temperature Program : An initial temperature of 60°C, held for a few minutes, followed by a temperature ramp to a final temperature of around 280-300°C.[10][11]
-
Detection : Mass spectrometer operating in electron ionization (EI) mode with full scan or selected ion monitoring (SIM).
-
Sample Preparation (Plasma) :
-
Solid-phase extraction (SPE) is often used as a clean-up step.[4]
-
The eluate is evaporated to dryness.
-
The residue is derivatized, if necessary.
-
The derivatized sample is reconstituted in a suitable solvent for injection.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the validation of analytical methods for this compound.
Caption: A workflow for analytical method validation.
Caption: A generalized experimental workflow for chromatographic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and metabolism of vincamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of vinpocetine in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of vinpocetine and its primary metabolite, apovincaminic acid, in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Ethyl Apovincaminate's Neuroprotective Effects in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl Apovincaminate (Vinpocetine) Performance with Supporting Experimental Data.
This compound, a synthetic derivative of vincamine, has demonstrated significant potential as a neuroprotective agent.[1] This guide provides a comparative overview of its effects across different neuronal cell lines, focusing on key mechanisms of action including anti-inflammatory, antioxidant, and ion channel modulating properties. The data presented herein is intended to support researchers in designing and interpreting experiments aimed at elucidating the therapeutic potential of this compound in various neurological disorder models.
Data Presentation: Quantitative Effects of this compound
While direct comparative studies of this compound in SH-SY5Y and PC12 cell lines are limited in the current literature, this section summarizes available quantitative data from various neuronal and non-neuronal cell models to provide a benchmark for its neuroprotective efficacy.
Table 1: Effect of this compound on Cell Viability in an Oxidative Stress Model
| Cell Line | Inducing Agent | Vinpocetine Concentration (µM) | Outcome Measure | Result |
| L02 (Human Liver Cell Line) | H₂O₂ (0.56 mM) | 20 | Cell Viability (MTS Assay) | Increased cell viability to 94% of control[2] |
| L02 (Human Liver Cell Line) | Acetaminophen (5.4 mM) | 20 | Cell Viability (MTS Assay) | Increased cell viability to 95% of control[2] |
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS)
| Cell Line | Inducing Agent | Vinpocetine Concentration (µM) | Outcome Measure | Result |
| L02 (Human Liver Cell Line) | H₂O₂ | 20 | ROS Level | Reduced ROS content to 117% of control (from 218%)[2] |
| L02 (Human Liver Cell Line) | Acetaminophen | 20 | ROS Level | Reduced ROS content to 114% of control (from 214%)[2] |
Table 3: Inhibitory Effect of this compound on NF-κB Signaling
| Cell Type | Inducing Agent | Outcome Measure | IC₅₀ (µM) |
| Vascular Smooth Muscle Cells | TNF-α | NF-κB dependent transcription | ~25[3] |
| Microglial Cells | TNF-α | NF-κB dependent transcription | ~25[3] |
| Macrophage Cell Line (RAW264.7) | TNF-α | NF-κB dependent transcription | ~25[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound's neuroprotective effects are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After incubation, treat the cells with various concentrations of this compound. Include wells for a vehicle control and a positive control for cytotoxicity (e.g., H₂O₂).
-
Induction of Toxicity: Following a pre-treatment period with this compound, introduce the neurotoxic agent (e.g., H₂O₂, 6-hydroxydopamine) to the appropriate wells.
-
MTT Reagent Addition: After the desired incubation time, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate the plate overnight in the incubator.[4]
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. The intensity of the purple formazan (B1609692) product is proportional to the number of viable cells.
Cytotoxicity (LDH) Assay
This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Plate and treat cells with this compound and the desired neurotoxin as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes.[5] Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[5]
-
Absorbance Measurement: Add 50 µL of stop solution to each well.[7] Measure the absorbance at 490 nm using a microplate reader.[7] The amount of formazan dye formed is proportional to the amount of LDH released.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
References
- 1. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinpocetine-based therapy is an attractive strategy against oxidative stress-induced hepatotoxicity in vitro by targeting Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
Safety Operating Guide
Proper Disposal of Ethyl Apovincaminate: A Guide for Laboratory Professionals
For Immediate Reference: Treat Ethyl Apovincaminate as a Hazardous Chemical Waste
This document provides essential safety and logistical information for the proper disposal of this compound, a synthetic derivative of vincamine (B1683053) used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. All waste must be handled in accordance with local, state, and federal regulations.[1]
Hazard Identification and Immediate Safety Precautions
This compound, also known as Vinpocetine, is considered a hazardous substance.[1] Key hazards include:
-
Harmful if swallowed: Accidental ingestion may cause serious health damage.[1][2][3]
-
Prolonged exposure concerns: May cause cumulative health effects with prolonged exposure.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Item | Specification |
| Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Eye Protection | Safety glasses with side shields or goggles are required.[1][2] |
| Lab Coat | A standard laboratory coat should be worn to protect from spills. |
| Respiratory | For bulk quantities or if dust is generated, a NIOSH-approved respirator is recommended.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.
Step 1: Waste Identification and Classification
-
Treat as Hazardous Waste: In the absence of a specific listing, and due to its pharmacological activity, this compound should be managed as a hazardous chemical waste.
-
RCRA Classification: While not explicitly listed as a P- or U-listed hazardous waste, it is prudent to manage it as such to ensure compliance. Unused or expired pure this compound would likely be classified as a U-listed waste if it were to be listed, due to its toxicological properties. A formal hazardous waste determination by your institution's Environmental Health and Safety (EHS) office is recommended.
Step 2: Segregation and Containerization
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Container Requirements: The container must be:
-
In good condition, free of leaks or residues on the outside.
-
Compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Kept securely closed except when adding waste.
-
Step 3: Labeling
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first waste is added.
-
Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (and any synonyms like "Vinpocetine").
-
The accumulation start date (the date the first waste was placed in the container).
-
The specific hazard characteristics (e.g., "Toxic").
-
The generator's name and contact information.
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.
-
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full, or before the accumulation time limit is reached (typically 90 or 180 days, depending on your generator status), contact your institution's EHS department to arrange for a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink or in regular trash. This is a violation of EPA regulations and can harm the environment.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Minor Spill (Small Quantity):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the waste container appropriately and arrange for disposal through EHS.
-
-
Major Spill (Large Quantity):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry to the spill area.
-
Provide details of the spill to emergency responders.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your Environmental Health and Safety department for guidance on local, state, and federal regulations.
References
Essential Safety and Logistics for Handling Ethyl Apovincaminate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Ethyl apovincaminate (also known as Vinpocetine), a compound used in research for its effects on cerebrovascular circulation.
Chemical Identifier:
-
CAS Number: 42971-09-5[1]
Hazard Summary: this compound is classified as harmful if swallowed.[1][2] Ingestion of less than 150 grams may be harmful, and prolonged exposure through inhalation could lead to serious health damage.[3] It is crucial to avoid all personal contact, including the inhalation of dust.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is important to note that specific requirements may vary based on the scale of work and workplace-specific risk assessments.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash protection.[4] | To protect eyes from dust particles and potential splashes. Standard eyeglasses do not offer adequate protection. |
| Hand Protection | Chemically impermeable and resistant gloves.[1][4] The specific glove material should be selected based on breakthrough time and degradation rates, as determined by the glove manufacturer.[1] Due to a lack of specific testing data for this compound, it is advisable to consult with safety officers and glove manufacturers for the most appropriate material.[1] | To prevent skin contact and absorption. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2] This may include a lab coat, and for larger quantities or risk of spills, impervious clothing. | To protect the skin from accidental contact with the chemical. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[1] If dust is generated or exposure limits are exceeded, a full-face respirator or a NIOSH-approved N-95 respirator should be used.[4][5] | To prevent inhalation of harmful dust particles. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.
-
PPE: Put on all required personal protective equipment as detailed in the table above. Ensure gloves are inspected for any damage before use.
-
Ventilation: All handling of solid this compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of dust inhalation.
-
Weighing: When weighing the compound, use a balance inside a ventilated enclosure to contain any dust.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management:
-
Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[3] Dampen the spilled material with water before sweeping it up.[3] Place the collected material in a suitable, sealed container for disposal.[3]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[3]
-
-
Decontamination: After handling, thoroughly decontaminate all work surfaces.
-
PPE Removal: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by other protective gear.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: this compound waste must not be disposed of with household garbage or into the sewage system.[1] It should be treated as chemical waste and disposed of in accordance with local, regional, and national regulations.
-
Containers: Empty containers may retain residual product and should be handled as hazardous waste.[3] Do not cut, drill, grind, or weld on or near empty containers.[3] Puncture containers to prevent reuse before disposing of them at an authorized landfill.[3]
-
Consultation: Always consult with your institution's environmental health and safety (EHS) department or a licensed waste management authority for specific disposal guidelines.[3]
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.
By implementing these safety and logistical measures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
